molecular formula C8H9BrO B123926 3-Methoxybenzyl bromide CAS No. 874-98-6

3-Methoxybenzyl bromide

Cat. No.: B123926
CAS No.: 874-98-6
M. Wt: 201.06 g/mol
InChI Key: ZKSOJQDNSNJIQW-UHFFFAOYSA-N
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Description

3-Methoxybenzyl bromide is a benzyl bromide derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSOJQDNSNJIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398969
Record name 3-Methoxybenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-98-6
Record name 3-Methoxybenzyl bromide
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Record name 3-Methoxybenzyl bromide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxybenzyl bromide, a versatile reagent in organic synthesis. It details its chemical and physical properties, safety information, and its application in experimental protocols.

Core Compound Information

This compound, also known as 1-(bromomethyl)-3-methoxybenzene, is a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility is primarily derived from the presence of a reactive benzyl (B1604629) bromide group, making it an excellent substrate for nucleophilic substitution reactions.[1] This compound is frequently employed in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of complex molecules for drug discovery libraries.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: General Information

IdentifierValueReference(s)
CAS Number 874-98-6[1][2][3][4]
Molecular Formula C₈H₉BrO[1][2][3][4]
Molecular Weight 201.06 g/mol [2][5][6]
Synonyms 1-Bromomethyl-3-methoxybenzene, 3-(Bromomethyl)anisole[1][3][7]

Table 2: Physical Properties

PropertyValueReference(s)
Appearance Colorless to light yellow liquid[1][8]
Boiling Point 152 °C at 760 mmHg[1][4][9][10]
Density 1.436 g/mL at 25 °C[1][4][9]
Refractive Index 1.575 (at 20°C, 589 nm)[1][4][8][9]
Flash Point 113 °C (235.4 °F) - closed cup[10]
Solubility Soluble in Chloroform[9]
Storage Store at 0-8 °C or -20°C in a dry, cool, well-ventilated place[1][4][9][10]
Safety and Handling

This compound is a corrosive compound that requires careful handling in a laboratory setting.[7][11] Adherence to safety protocols is mandatory to prevent chemical burns and other injuries.

Table 3: Hazard Information

CategoryInformationReference(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger[11]
Hazard Statements H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation.[5][7][11]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405[10][11]
Personal Protective Equipment Faceshields, gloves, goggles, chemical-resistant apron, type ABEK (EN14387) respirator filter[10]

Experimental Protocols and Applications

This compound is primarily used as an alkylating agent in organic synthesis. Its benzyl bromide moiety readily reacts with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

General Reactivity: Nucleophilic Substitution

The compound's primary application is in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile (Nu⁻). This versatile reaction allows for the introduction of the 3-methoxybenzyl group into a wide range of molecules.

sub This compound pro Alkylated Product sub->pro Reaction nuc Nucleophile (Nu⁻) nuc->pro bypro Br⁻

Caption: General workflow for nucleophilic substitution using this compound.

Synthetic Protocol 1: Synthesis of this compound

A common method for preparing benzyl bromides is from the corresponding benzyl alcohol. The following protocol is adapted from a similar synthesis of 4-methoxybenzyl bromide.[12]

Methodology:

  • Dissolution: Dissolve 3-methoxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add carbon tetrabromide (CBr₄, 2 equivalents) to the solution.

  • Phosphine Addition: While maintaining the temperature at 0 °C, slowly add triphenylphosphine (B44618) (PPh₃, 2 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting residue by flash column chromatography on silica (B1680970) gel, eluting with a mixture of ether and hexane (B92381) to yield pure this compound.

A 3-Methoxybenzyl Alcohol + CBr4 + PPh3 B Reaction at 0°C to RT (3-4 hours) A->B C Solvent Removal (Rotary Evaporation) B->C D Purification (Silica Gel Chromatography) C->D E This compound (Product) D->E

Caption: Experimental workflow for the synthesis of this compound.

Synthetic Protocol 2: Application in Diastereoselective Alkylation

This compound has been utilized to investigate the diastereoselective alkylation of chiral succinic acid derivatives.[2][9] This type of reaction is crucial in asymmetric synthesis to create stereochemically defined molecules, which is of high importance in drug development.

General Methodology:

  • Dianion Formation: A chiral succinic acid derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to form a vicinal dianion.

  • Alkylation: this compound (1 equivalent), dissolved in THF, is added dropwise to the solution of the dianion at -78 °C.

  • Reaction Quench: The reaction is allowed to proceed for several hours at low temperature before being quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified via chromatography or recrystallization.

This selective alkylation allows for the synthesis of (R)-γ-arylmethyl-γ-butyrolactones, important structural motifs in biologically active compounds.

References

Synthesis of 3-Methoxybenzyl bromide from 3-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-methoxybenzyl bromide from 3-methoxybenzyl alcohol, a crucial intermediate in the development of various pharmaceutical compounds. This document provides a comparative analysis of common synthetic methods, detailed experimental protocols, and a summary of quantitative data to aid researchers in selecting the most suitable procedure for their applications.

Overview of Synthetic Strategies

The conversion of 3-methoxybenzyl alcohol to this compound is a fundamental nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion. Several established methods can achieve this transformation, each with distinct advantages and disadvantages concerning yield, reaction conditions, and reagent toxicity. The most prevalent methods involve the use of phosphorus tribromide (PBr₃), hydrobromic acid (HBr), or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for the preparation of this compound depends on factors such as desired yield, scale, available equipment, and tolerance of the starting material to acidic or harsh conditions. The following table summarizes the key quantitative data for common bromination methods, adapted for the synthesis of this compound.

Reagent(s)SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Phosphorus Tribromide (PBr₃)Diethyl ether0 to rt1~95 (quantitative for 4-isomer)[1]
Hydrogen Bromide (HBr)Benzene580.571.4 (for 4-isomer)[2]
Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)Diethyl etherrt347-52 (for 4-isomer)[2][3]
N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃)Dichloromethane (B109758)0 to rt2-4High (general method)[4]

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from 3-methoxybenzyl alcohol.

Method 1: Using Phosphorus Tribromide (PBr₃)

This method is often preferred due to its high yield and relatively mild conditions, which can minimize side reactions like isomerization.[5][6]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxybenzyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus tribromide (PBr₃) in diethyl ether dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over ice water to quench the excess PBr₃.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Using the Appel Reaction (NBS and Triphenylphosphine)

The Appel reaction provides a versatile and mild method for converting alcohols to alkyl halides.[7][8]

Procedure:

  • To a solution of 3-methoxybenzyl alcohol and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound.

Visualizing the Synthesis and Mechanism

To further elucidate the process, the following diagrams illustrate the general experimental workflow and the reaction mechanism for the synthesis using phosphorus tribromide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Methoxybenzyl Alcohol in Anhydrous Solvent reagent Add Brominating Agent (e.g., PBr3 or NBS/PPh3) start->reagent react Stir at Controlled Temperature reagent->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

pbr3_mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Nucleophilic Attack (SN2) alcohol 3-Methoxybenzyl Alcohol intermediate Oxonium Intermediate alcohol->intermediate Nucleophilic attack by alcohol oxygen on P pbr3 PBr3 pbr3->intermediate product This compound intermediate->product Backside attack by Br- leaving_group HOPBr2 intermediate->leaving_group Departure of leaving group bromide Br- bromide->product

Caption: Reaction mechanism for the synthesis of this compound using PBr₃.

References

An In-depth Technical Guide to 3-Methoxybenzyl Bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzyl bromide (also known as 1-(bromomethyl)-3-methoxybenzene) is a versatile organic reagent widely employed as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its benzylic bromide functionality makes it an excellent electrophile for nucleophilic substitution and alkylation reactions, while the methoxy (B1213986) group influences its reactivity and provides a handle for further functionalization. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound, a detailed experimental protocol for a representative synthetic application, and an examination of its role in the development of therapeutic agents, specifically focusing on its use in the synthesis of compounds targeting neurodegenerative diseases.

Physical and Chemical Characteristics

This compound is a colorless to light yellow liquid under standard conditions.[1] It is recognized for its stability and ease of handling, which are critical for both laboratory and industrial applications.[1] However, as a benzylic bromide, it is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 152 °C at 760 mmHg
Density 1.436 g/mL at 25 °C
Refractive Index (n20/D) 1.575
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Soluble in chloroform (B151607) and other organic solvents.
Chemical Properties

The chemical behavior of this compound is dictated by the interplay between the reactive bromomethyl group and the methoxy-substituted aromatic ring.

PropertyDescriptionReference(s)
Synonyms 1-(Bromomethyl)-3-methoxybenzene, m-Methoxybenzyl bromide
CAS Number 874-98-6
InChI Key ZKSOJQDNSNJIQW-UHFFFAOYSA-N[2]
Stability Stable under normal conditions.
Reactivity Highly reactive towards nucleophiles due to the benzylic bromide group. Participates in nucleophilic substitution and cross-coupling reactions.[1]
Incompatibilities Strong oxidizing agents.
Hazardous Decomposition Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. Below is an analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.

  • Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring are expected to appear in the range of δ 6.8-7.3 ppm. Due to the meta-substitution pattern, a complex splitting pattern of multiplets is anticipated.

  • Bromomethyl Protons (-CH₂Br): A characteristic singlet for the two benzylic protons is expected around δ 4.5 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.[3]

  • Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons of the methoxy group will appear further upfield, typically around δ 3.8 ppm.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group (C-O) will be the most downfield in this region (around δ 159 ppm), while the other five will have distinct chemical shifts based on their position relative to the substituents.

  • Bromomethyl Carbon (-CH₂Br): The benzylic carbon will appear as a distinct peak in the aliphatic region, typically around δ 33-35 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found further upfield, generally around δ 55 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
3000-2850C-H stretchAlkane (-CH₃, -CH₂)
1600-1475C=C stretchAromatic ring
1300-1000C-O stretchAryl ether
690-515C-Br stretchAlkyl bromide
Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound will exhibit a characteristic fragmentation pattern.

  • Molecular Ion Peak (M⁺): A pair of peaks at m/z 200 and 202, with approximately equal intensity, will be observed due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Base Peak: The most intense peak (base peak) is expected at m/z 121. This corresponds to the loss of the bromine radical (•Br) to form the stable 3-methoxybenzyl cation ([M-Br]⁺), which can rearrange to a tropylium-like structure.[5][6]

  • Other Fragments: Other significant fragments may include the loss of the entire bromomethyl group to give a methoxyphenyl fragment.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system.[1] Its structure is incorporated into various pharmacologically active molecules.

Intermediate in Rivastigmine Synthesis

A notable application of a 3-methoxybenzyl moiety is in the synthesis of Rivastigmine , a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[7] While not a direct precursor in the most common synthetic routes, derivatives of this compound are used in the synthesis of Rivastigmine analogues and related compounds for research into new therapeutic agents.

Signaling Pathway: Cholinergic Neurotransmission and Rivastigmine's Mechanism of Action

Rivastigmine's therapeutic effect stems from its ability to increase the levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, crosses the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating the nerve signal. The signal is terminated by the enzymes AChE and BuChE, which hydrolyze ACh.[1][8]

In Alzheimer's disease, there is a deficit in cholinergic transmission. Rivastigmine acts by inhibiting both AChE and BuChE, thereby slowing the breakdown of ACh.[9] This increases the concentration and duration of action of ACh in the synaptic cleft, enhancing cholinergic signaling and improving cognitive function.[9]

Cholinergic_Synapse_and_Rivastigmine_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Therapeutic Intervention presyn Acetylcholine (ACh) in vesicles ACh ACh presyn->ACh Release AChE AChE ACh->AChE Hydrolysis BuChE BuChE ACh->BuChE Hydrolysis receptor ACh Receptors ACh->receptor Binding signal Signal Propagation receptor->signal rivastigmine Rivastigmine rivastigmine->AChE Inhibition rivastigmine->BuChE Inhibition

Mechanism of Rivastigmine in the Cholinergic Synapse.

Experimental Protocols

The following is a representative experimental protocol for a key reaction type involving this compound: the N-alkylation (quaternization) of a heterocyclic amine. This reaction is a fundamental step in the synthesis of various biologically active molecules.

Synthesis of N-(3-methoxybenzyl)-2-methylbenzothiazol-5-ol bromide

This procedure is adapted from a synthetic route for Rivastigmine-INDY hybrids.

Materials:

  • 2-methylbenzothiazol-5-ol

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask or a pressure-rated sealed tube, dissolve 2-methylbenzothiazol-5-ol (1.0 equivalent) in anhydrous acetonitrile.

  • To this solution, add this compound (1.1 to 1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate is present, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold diethyl ether or a mixture of diethyl ether and pentane (B18724) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the N-alkylated benzothiazolium salt as a solid.

Synthesis_Workflow start_materials Starting Materials: - 2-methylbenzothiazol-5-ol - this compound - Acetonitrile (Solvent) reaction_setup Reaction Setup: 1. Dissolve starting materials in Acetonitrile. 2. Place in a sealed tube. start_materials->reaction_setup heating Heating & Stirring: Heat to 85 °C for 18-24 hours. reaction_setup->heating monitoring Monitoring: Track reaction progress with TLC. heating->monitoring monitoring->heating Continue if incomplete workup Work-up: 1. Cool to room temperature. 2. Induce precipitation/crystallization. monitoring->workup Reaction Complete isolation Product Isolation: 1. Filter the solid product. 2. Wash with cold ether. 3. Dry under vacuum. workup->isolation product Final Product: N-(3-methoxybenzyl)-2-methylbenzothiazol-5-ol bromide isolation->product

General workflow for N-alkylation using this compound.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its well-defined physical, chemical, and spectroscopic properties make it a predictable and manageable intermediate for researchers. The critical role of its structural motifs in the development of pharmaceuticals, such as cholinesterase inhibitors for neurodegenerative diseases, underscores its importance to the drug discovery and development community. A thorough understanding of its characteristics and reaction protocols is essential for leveraging its full potential in the creation of novel and impactful chemical entities.

References

Spectroscopic Profile of 1-(bromomethyl)-3-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-(bromomethyl)-3-methoxybenzene, a key reagent and intermediate in organic synthesis and drug discovery. This document compiles available spectroscopic information and presents it in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(bromomethyl)-3-methoxybenzene and its close analog, 3-methoxybenzyl chloride. Due to the limited availability of a complete public dataset for 1-(bromomethyl)-3-methoxybenzene, data for the chloro-analog is provided for comparative purposes in the NMR section, as the spectral features are expected to be very similar.

¹H NMR Data

No complete, publicly available ¹H NMR spectrum with full peak assignments for 1-(bromomethyl)-3-methoxybenzene was found. The following data is for the closely related compound, 3-methoxybenzyl chloride, and is expected to be a very close approximation.

Table 1: ¹H NMR Spectroscopic Data for 3-Methoxybenzyl Chloride in CDCl₃ [1]

Chemical Shift (ppm)MultiplicityAssignment
7.23mAr-H
6.93mAr-H
6.90mAr-H
6.83mAr-H
4.50s-CH₂Cl
3.75s-OCH₃
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for 1-(bromomethyl)-3-methoxybenzene

Chemical Shift (ppm)Assignment
Data not available

A publicly available spectrum for 3-Methoxy-benzylbromide exists on SpectraBase, but the chemical shift values are not provided in a quantitative list.[2] The following data is for the closely related compound, 3-methoxybenzyl chloride.

Table 3: ¹³C NMR Spectroscopic Data for 3-Methoxybenzyl Chloride

Chemical Shift (ppm)Assignment
Data not available
IR Spectroscopic Data

Table 4: Characteristic IR Absorption Bands for 1-(bromomethyl)-3-methoxybenzene

Wavenumber (cm⁻¹)IntensityAssignment
3000-2850StrongC-H stretch (aromatic & alkyl)
1600, 1485MediumC=C stretch (aromatic ring)
1250StrongC-O stretch (aryl ether)
880-780StrongC-H bend (aromatic)
700-600MediumC-Br stretch
Mass Spectrometry Data

Table 5: Mass Spectrometry Data for 1-(bromomethyl)-3-methoxybenzene

m/zRelative Intensity (%)Assignment
202Data not available[M+2]⁺
200Data not available[M]⁺
121Data not available[M-Br]⁺

Note: The presence of bromine would result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for organic compounds like 1-(bromomethyl)-3-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A sample of 1-(bromomethyl)-3-methoxybenzene (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include the pulse width (calibrated for a 90° flip angle), acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds). A number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a liquid sample like 1-(bromomethyl)-3-methoxybenzene, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a thin, uniform film.

  • Instrument Setup: The FTIR spectrometer is allowed to warm up to ensure stability. A background spectrum of the clean, empty salt plates (or the pure solvent if a solution is used) is recorded.

  • Data Acquisition: The prepared sample is placed in the sample holder of the spectrometer. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The instrument measures the interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O) and the sample holder. The resulting spectrum is then analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺). The excess energy can also lead to fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier or other detector, which generates a signal proportional to the abundance of each ion.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio. The spectrum is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

References

A Technical Guide to the Commercial Availability and Purity of 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzyl bromide is a crucial reagent in organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex molecular architectures. Its utility as a key building block necessitates a thorough understanding of its commercial availability, typical purity levels, and potential impurities. This technical guide provides an in-depth overview of these aspects, offering valuable information for researchers, scientists, and professionals in drug development to ensure the quality and reliability of their starting materials. The guide details commercially available purity grades, lists prominent suppliers, and outlines the analytical methodologies used for purity assessment. Furthermore, it presents a common synthetic route and discusses potential process-related impurities, equipping users with the knowledge to select appropriate grades of this compound and implement effective quality control measures.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to a wide range of research and development needs, from laboratory-scale synthesis to bulk manufacturing. The compound is typically offered in various quantities and purities to suit different applications.

Table 1: Prominent Commercial Suppliers of this compound

SupplierAvailable PuritiesCommon Quantities
Sigma-Aldrich98%5 mL, 25 mL
Thermo Scientific Chemicals98+%5 g, 25 g
Chem-Impex≥ 99% (GC)5 mL, 25 mL, 100 mL
Amerigo Scientific98%Inquire for details
ChemicalBook98%, 99%Inquire for details

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 874-98-6[1][2]
Molecular Formula C₈H₉BrO[1][2]
Molecular Weight 201.06 g/mol [3][4]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 152 °C at 760 mmHg[1][4][6]
Density 1.436 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.575[3][4]
Solubility Soluble in chloroform.
Storage Conditions Store at 0-8 °C[1]

Synthesis and Potential Impurities

The most common synthetic route to this compound involves the radical bromination of 3-methylanisole. This process, while efficient, can lead to the formation of several impurities that may affect the quality and reactivity of the final product.

Synthesis_Pathway 3-Methylanisole 3-Methylanisole Reaction Radical Bromination 3-Methylanisole->Reaction N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->Reaction Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN)->Reaction Solvent (e.g., CCl4) Solvent (e.g., CCl4) Solvent (e.g., CCl4)->Reaction Crude this compound Crude this compound Reaction->Crude this compound Purification Purification (e.g., Distillation) Crude this compound->Purification Purified this compound Purified this compound Purification->Purified this compound

A common synthetic pathway for this compound.

Table 3: Potential Impurities in this compound

ImpurityChemical StructurePotential Origin
3-Methylanisole (starting material) CH₃OC₆H₄CH₃Incomplete reaction.
3-Methoxybenzyl alcohol CH₃OC₆H₄CH₂OHHydrolysis of the product.
3,3'-Dimethoxydibenzyl ether (CH₃OC₆H₄CH₂)₂OSide reaction during synthesis or degradation.
Ring-brominated isomers (e.g., 2-bromo-5-methylanisole) BrC₆H₃(CH₃)(OCH₃)Side reaction during bromination.
Dibrominated product (3-Methoxybenzylidene bromide) CH₃OC₆H₄CHBr₂Over-bromination of the starting material.

Analytical Methods for Purity Determination

To ensure the quality of this compound, a range of analytical techniques are employed. Gas Chromatography (GC) is the most cited method for purity assessment by commercial suppliers. However, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for a comprehensive analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dilution Dilution Sample->Dilution GC Gas Chromatography (GC) Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC NMR Nuclear Magnetic Resonance (NMR) Dilution->NMR Purity_Assessment Purity Assessment (% Area) GC->Purity_Assessment Impurity_Identification Impurity Identification (MS, NMR shifts) GC->Impurity_Identification HPLC->Purity_Assessment NMR->Impurity_Identification Report Certificate of Analysis Purity_Assessment->Report Impurity_Identification->Report Impurity_Identification Unknown_Peak Unknown Peak in GC or HPLC Chromatogram Mass_Spectrometry Mass Spectrometry (MS) - Determine Molecular Weight Unknown_Peak->Mass_Spectrometry NMR_Spectroscopy NMR Spectroscopy - Determine Structure Unknown_Peak->NMR_Spectroscopy Database_Search Compare with Spectral Databases and Literature Mass_Spectrometry->Database_Search NMR_Spectroscopy->Database_Search Impurity_Identified Impurity Structure Confirmed Database_Search->Impurity_Identified

References

An In-depth Technical Guide to 3-Methoxybenzyl Bromide and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxybenzyl bromide, a versatile reagent in organic synthesis. It is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and material science. This document consolidates key information on its nomenclature, physicochemical properties, and significant applications in chemical synthesis, with a focus on data clarity and practical utility.

Nomenclature and Synonyms

Accurate identification of chemical compounds is crucial for successful research and development. This compound is known by several synonyms in chemical literature and commercial catalogs. Understanding these alternative names is essential for conducting thorough literature searches and for unambiguous procurement of the compound.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier Citation
Systematic Name (IUPAC) 1-(bromomethyl)-3-methoxybenzene[1]
Common Name This compound[2]
CAS Registry Number 874-98-6[2][3]
Alternative Names 3-(Bromomethyl)anisole[2]
m-Methoxybenzyl bromide
Benzene, 1-(bromomethyl)-3-methoxy-[1]
3-(Bromomethyl)phenyl methyl ether
MDL Number MFCD00216590

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental for designing experiments, ensuring safety, and achieving desired reaction outcomes. The key properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

Property Value Citation
Molecular Formula C₈H₉BrO[3]
Molecular Weight 201.06 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 152 °C (lit.)
Density 1.436 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.575 (lit.)
InChI Key ZKSOJQDNSNJIQW-UHFFFAOYSA-N[1]
SMILES COc1cccc(CBr)c1[1]

Synthetic Applications and Methodologies

This compound is a valuable electrophile primarily utilized in nucleophilic substitution reactions to introduce the 3-methoxybenzyl group into a wide range of molecules.[4] Its utility is particularly notable in the synthesis of complex organic molecules and intermediates for pharmaceuticals and materials science.[5]

Diastereoselective Alkylation of Chiral Succinic Acid Derivatives

A significant application of this compound is in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives.[3][6] This reaction is a key step in the synthesis of chiral γ-butyrolactones, which are important structural motifs in many biologically active natural products.

While a detailed, step-by-step protocol is proprietary to the cited research, the general methodology involves the generation of a vicinal dianion from a chiral succinic acid derivative using a strong base, such as lithium diisopropylamide (LDA). This is followed by the introduction of this compound as the electrophile, which reacts with the dianion with high diastereo- and regio-selectivity.[7] The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures.[7] The high degree of stereocontrol is achieved through the influence of the chiral auxiliary attached to the succinic acid backbone.[7]

Synthesis of N-Substituted Amines

This compound is also employed in the synthesis of N-substituted amines, which are common intermediates in the development of pharmaceutical agents. For instance, it is used in the synthesis of N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine.

The general protocol for such syntheses involves the reaction of this compound with a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct. The choice of solvent and reaction conditions depends on the reactivity of the amine and the desired product.

Visualization of Chemical Transformations and Workflows

To further aid in the understanding of the applications of this compound, the following diagrams illustrate its fundamental reactivity and a suggested workflow for utilizing this guide.

G General Nucleophilic Substitution with this compound reagent This compound (C8H9BrO) product Substituted Product (C8H9O-Nu) reagent->product Reaction nucleophile Nucleophile (Nu-) nucleophile->product byproduct Bromide Ion (Br-) G Workflow for Utilizing this Technical Guide start Start: Research Question Involving 3-Methoxybenzyl Moiety identify 1. Identify Compound: Use Synonyms Table start->identify properties 2. Review Properties: Consult Physicochemical Data identify->properties applications 3. Explore Applications: Review Synthetic Uses properties->applications design 4. Design Experiment: Based on Methodologies applications->design visualize 5. Understand Reaction: Refer to Diagrams design->visualize end End: Successful Synthesis or Further Research visualize->end

References

An In-depth Technical Guide to the Safe Handling of 3-(Bromomethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 3-(Bromomethyl)anisole (also known as 3-Methoxybenzyl bromide). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure-related incidents. This document is intended for professionals in research, development, and manufacturing who may handle this chemical.

Chemical Identification and Properties

Proper identification is the first step in ensuring chemical safety. 3-(Bromomethyl)anisole is a benzyl (B1604629) bromide derivative.[1]

Identifier Value
Chemical Name 3-(Bromomethyl)anisole
Synonyms This compound, 1-(Bromomethyl)-3-methoxybenzene
CAS Number 874-98-6
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [2]

Quantitative physical and chemical properties are crucial for risk assessment and the design of safe experimental setups.

Property Value Source
Appearance Liquid
Boiling Point 152 °C (lit.)[1]
Density 1.436 g/mL at 25 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.575 (lit.)

Hazard Identification and Classification

3-(Bromomethyl)anisole is classified as a hazardous substance and requires careful handling.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

GHS Classification:

Hazard Class Category GHS Code
Skin Corrosion/Irritation1BH314
Serious Eye Damage/Eye Irritation1H318

GHS Pictograms and Signal Word:

  • Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger[3]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H318: Causes serious eye damage.[2]

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Control Measure Specification
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.
Eye/Face Protection Wear chemical safety goggles and a face shield.[3]
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).[3] A lab coat or other protective clothing is required to prevent skin contact.[3]
Respiratory Protection If working outside a fume hood or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)).

Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidents and maintaining the chemical's integrity.

Handling:

  • Avoid all personal contact, including inhalation of vapors.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Keep containers tightly sealed when not in use.[5]

  • Use spark-proof tools and take measures to prevent electrostatic discharge.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Store in a locked and secure area.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[8]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6][8]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains or waterways.[5]

Experimental Workflows

Standard Operating Procedure for Handling 3-(Bromomethyl)anisole

Standard Operating Procedure for Handling prep Preparation ppe Don Personal Protective Equipment (PPE) - Chemical Goggles & Face Shield - Chemically Resistant Gloves - Lab Coat prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing and Transfer handling->weighing reaction Reaction Setup weighing->reaction cleanup Decontamination and Cleanup reaction->cleanup disposal Waste Disposal cleanup->disposal storage Secure Storage disposal->storage

Caption: Workflow for the safe handling of 3-(Bromomethyl)anisole.

Emergency Response Protocol for Spills

Emergency Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect and Place in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency response workflow for a 3-(Bromomethyl)anisole spill.

References

Potential Biological Activities of 3-Methoxybenzyl Bromide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzyl bromide is a versatile chemical intermediate utilized in the synthesis of a wide array of organic molecules.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their potential as biologically active agents. The incorporation of the 3-methoxybenzyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a compound, potentially leading to enhanced therapeutic effects. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further research and drug development in this area.

Anticancer Activity

Derivatives incorporating the 3-methoxyphenyl (B12655295) group have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of this structural motif is often associated with the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data for Anticancer Activity

The following table summarizes the reported in vitro cytotoxicity of various derivatives containing the 3-methoxyphenyl moiety.

Derivative ClassCompoundCell LineActivity MetricValueReference
1,3,4-ThiadiazolesDerivative with two 3-methoxyphenyl groupsMCF-7 (Breast Cancer)% Viability at 100 µM40.30 ± 2[2]
1,3,4-ThiadiazolesDerivative with two 3-methoxyphenyl groupsMDA-MB-231 (Breast Cancer)% Viability at 100 µM33.86 ± 2[2]
1,3,4-ThiadiazolesSCT-4 (contains one 3-methoxyphenyl group)MCF-7 (Breast Cancer)% Viability at 100 µM73.56 ± 3[2]
Hydrazones1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)% Viability Reduction at 100 µMup to 19.6 ± 1.5[3]
HydrazonesCompound 36MDA-MB-231 (Breast Cancer)% Viability Reduction at 100 µMup to 43.7 ± 7.4[3]
HydrazonesCompound 19MDA-MB-231 (Breast Cancer)% Viability Reduction at 100 µMup to 44.6 ± 8.0[3]
HydrazonesCompound 6MDA-MB-231 (Breast Cancer)% Viability Reduction at 100 µMup to 46.2 ± 5.0[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, U-87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Hypothesized Signaling Pathway: NF-κB Inhibition

Based on the activities of structurally related compounds, it is hypothesized that some this compound derivatives may exert their anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[7] Its constitutive activation is a hallmark of many cancers.[6][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB Gene Target Gene Expression Nucleus->Gene Promotes Transcription Derivative 3-Methoxybenzyl Bromide Derivative Derivative->IKK Inhibits Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Biological Activity Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Screening->Antimicrobial Antimicrobial Enzyme Enzyme Inhibition Assays Screening->Enzyme Enzyme Activity Data Data Analysis (IC50 / MIC Determination) Anticancer->Data Antimicrobial->Data Enzyme->Data Lead Lead Compound Identification Data->Lead Optimization Lead Optimization Lead->Optimization

References

The Impact of Aromatic Substitution on the Reactivity of Benzyl Bromides in Nucleophilic Substitution Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of substituted benzyl (B1604629) bromides in nucleophilic substitution reactions. Understanding these reactions is crucial in various fields, including medicinal chemistry and materials science, where the targeted synthesis of molecules is paramount. This document outlines the core principles governing these reactions, presents quantitative data on the impact of various substituents, details experimental protocols for kinetic analysis, and provides visual representations of the underlying mechanisms and workflows.

Introduction: The Dual Nature of Benzyl Bromide Reactivity

Benzyl bromides are noteworthy substrates in nucleophilic substitution reactions due to their ability to react via two distinct mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. The preferred pathway is highly sensitive to the electronic properties of the substituents on the aromatic ring, the nature of the nucleophile, and the solvent conditions.

The benzylic position is unique because it can support both the formation of a resonance-stabilized carbocation, favoring the S(_N)1 mechanism, and a sterically accessible site for backside attack by a nucleophile, characteristic of the S(_N)2 mechanism. The balance between these two pathways is a key focus of this guide.

The Role of Aromatic Substituents: Electronic Effects on Reactivity

The rate and mechanism of nucleophilic substitution on benzyl bromides are profoundly influenced by the nature of the substituents on the benzene (B151609) ring. These effects can be broadly categorized as either electron-donating or electron-withdrawing.

  • Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH({3})) and methyl (-CH({3})), increase the electron density of the aromatic ring. This has a pronounced stabilizing effect on the benzylic carbocation intermediate formed during an S(_N)1 reaction, thereby accelerating this pathway.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO(_{2})) and cyano (-CN), decrease the electron density of the ring. This destabilizes the benzylic carbocation, slowing down the S(_N)1 reaction. Consequently, the S(_N)2 mechanism, which does not involve a carbocation intermediate, becomes more favorable for substrates with EWGs.

The Hammett equation is a valuable tool for quantifying these electronic effects. It relates the logarithm of the reaction rate constant (k) for a substituted reactant to the logarithm of the rate constant for the unsubstituted reactant (k(_{0})) through a substituent constant ((\sigma)) and a reaction constant ((\rho)):

log(k/k(_{0})) = (\rho)(\sigma)

A negative (\rho) value indicates a buildup of positive charge in the transition state, consistent with an S(_N)1 mechanism, while a positive or small negative (\rho) value is more indicative of an S(_N)2 pathway.

Quantitative Analysis of Substituent Effects

The following table summarizes the relative rates of solvolysis (an S(_N)1 reaction) for a series of para-substituted benzyl bromides. The data clearly illustrates the significant impact of the substituent's electronic nature on the reaction rate.

Substituent (p-X-C(_6)H(_4)CH(_2)Br)Substituent Constant ((\sigma_p))Relative Rate (k(_X)/k(_H))
-OCH(_3)-0.271580
-CH(_3)-0.1715.8
-H0.001.0
-Cl0.230.32
-Br0.230.25
-NO(_2)0.780.001

Note: The relative rates are approximate and can vary with reaction conditions. The data is compiled from various kinetic studies.

Reaction Mechanisms: A Visual Representation

The competition between the S(_N)1 and S(_N)2 pathways is a central theme in the reactivity of benzyl bromides. The following diagrams, generated using the DOT language, illustrate these two mechanistic pathways.

SN1_Mechanism SN1 Mechanism for a Substituted Benzyl Bromide reactant Substituted Benzyl Bromide intermediate Resonance-Stabilized Benzylic Carbocation reactant->intermediate Slow, Rate-Determining Step product Substitution Product intermediate->product Fast, Nucleophilic Attack leaving_group Br- nucleophile Nu-

Methodological & Application

The 3-Methoxybenzyl Ether: A Stable Protecting Group for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic use of protecting groups is fundamental. The 3-methoxybenzyl (3-MB) ether serves as a robust protecting group for hydroxyl functionalities. Its stability profile, governed by the electronic properties of the meta-substituted methoxy (B1213986) group, offers a valuable alternative to the more common acid- and oxidation-labile p-methoxybenzyl (PMB) protecting group. This document provides detailed application notes and protocols for the use of 3-methoxybenzyl bromide in the protection of alcohols and subsequent deprotection of the resulting 3-MB ethers.

The 3-methoxybenzyl group is introduced via a Williamson ether synthesis, reacting the alcohol with this compound in the presence of a base. Due to the meta-position of the electron-donating methoxy group, the 3-MB ether is more stable towards acidic and oxidative conditions compared to its para-substituted counterpart, the PMB ether. This enhanced stability allows for selective deprotection of other protecting groups while the 3-MB ether remains intact, a crucial feature in orthogonal protection strategies.

Application Notes

The selection of a protecting group is a critical decision in the design of a synthetic route. The 3-methoxybenzyl group offers a unique stability profile that can be advantageous in complex molecular architectures.

Key Advantages of the 3-Methoxybenzyl (3-MB) Protecting Group:

  • Enhanced Stability: Compared to the p-methoxybenzyl (PMB) group, the 3-MB group exhibits greater stability towards acidic and oxidative cleavage conditions. This is due to the less pronounced electron-donating effect of the methoxy group from the meta position, which provides less stabilization to the benzylic carbocation intermediate formed during cleavage.

  • Orthogonality: The differential stability of the 3-MB group allows for its use in orthogonal protection schemes. For instance, a highly acid-labile group like a silyl (B83357) ether or a more oxidation-labile group like PMB can be selectively removed in the presence of a 3-MB ether.

  • Reliable Introduction: The 3-MB group is readily introduced under standard Williamson ether synthesis conditions, which are generally high-yielding and tolerate a wide range of functional groups.

Comparison with Other Benzyl-Type Protecting Groups:

Protecting GroupStructureRelative LabilityCommon Deprotection MethodsKey Features
Benzyl (Bn)LowH₂/Pd, Na/NH₃Very stable to a wide range of conditions.
3-Methoxybenzyl (3-MB) ModerateStronger Acid (e.g., TFA), Oxidative (e.g., DDQ, harsher conditions than PMB)More stable than PMB, allowing for orthogonal strategies.
p-Methoxybenzyl (PMB)HighMild Acid (e.g., dilute TFA), Oxidative (e.g., DDQ)Readily cleaved under mild acidic or oxidative conditions.[1][2]

Experimental Protocols

The following protocols are generalized procedures for the protection of alcohols as 3-methoxybenzyl ethers and their subsequent deprotection. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes the formation of a 3-methoxybenzyl ether from a primary alcohol using sodium hydride as the base.

Materials:

  • Primary alcohol

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-methoxybenzyl ether.

Expected Yields for Analogous PMB Protection: >90%

Protocol 2: Acid-Catalyzed Deprotection of a 3-Methoxybenzyl Ether using Trifluoroacetic Acid (TFA)

This protocol details the cleavage of a 3-methoxybenzyl ether using trifluoroacetic acid. Due to the increased stability of the 3-MB group, harsher conditions (higher concentration of TFA or longer reaction times) may be required compared to PMB ether cleavage.

Materials:

  • 3-MB protected alcohol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anisole (B1667542) or triethylsilane (as a cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for workup and purification

Procedure:

  • Dissolve the 3-MB protected alcohol (1.0 equivalent) in anhydrous DCM.

  • Add a cation scavenger such as anisole (5-10 equivalents) or triethylsilane (2-3 equivalents).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 20-50% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC. The reaction may require several hours for completion.

  • Once the starting material is consumed, carefully neutralize the excess TFA by the addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Typical Yields for Analogous PMB Deprotection with TFA: 85-95%

Protocol 3: Oxidative Deprotection of a 3-Methoxybenzyl Ether using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

This protocol describes the oxidative cleavage of a 3-methoxybenzyl ether. The 3-MB group is expected to be more resistant to DDQ oxidation than the PMB group, potentially requiring a larger excess of DDQ, elevated temperatures, or longer reaction times.

Materials:

  • 3-MB protected alcohol

  • Dichloromethane (DCM)

  • Water

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for workup and purification

Procedure:

  • Dissolve the 3-MB protected alcohol (1.0 equivalent) in a mixture of DCM and water (e.g., 18:1 v/v).

  • Add DDQ (1.5-3.0 equivalents) in one portion.

  • Stir the reaction at room temperature or elevated temperature (e.g., reflux), monitoring by TLC. The reaction progress is often indicated by a color change.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂SO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Typical Yields for Analogous PMB Deprotection with DDQ: 80-95%[1]

Visualizing the Chemistry

To better illustrate the relationships and workflows, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Protection_Reaction Williamson Ether Synthesis Alcohol->Protection_Reaction 3-MB-Br 3-MB-Br 3-MB-Br->Protection_Reaction Base Base Base->Protection_Reaction 3-MB_Ether 3-MB_Ether Protection_Reaction->3-MB_Ether Deprotection_Choice Choose Deprotection Method 3-MB_Ether->Deprotection_Choice Acidic_Cleavage Acidic Cleavage (e.g., TFA) Deprotection_Choice->Acidic_Cleavage Stronger Acid Oxidative_Cleavage Oxidative Cleavage (e.g., DDQ) Deprotection_Choice->Oxidative_Cleavage Harsher Conditions Recovered_Alcohol Alcohol Acidic_Cleavage->Recovered_Alcohol Oxidative_Cleavage->Recovered_Alcohol

Caption: Workflow for the protection of an alcohol with this compound and subsequent deprotection.

Stability_Comparison cluster_legend Relative Stability Lability Increasing Lability to Acid/Oxidation Bn Benzyl (Bn) 3-MB 3-Methoxybenzyl (3-MB) Most_Stable Most Stable PMB p-Methoxybenzyl (PMB) Least_Stable Least Stable

Caption: Relative stability of common benzyl-type protecting groups towards acidic and oxidative cleavage.

References

Application Notes and Protocols for Diastereoselective Alkylation with 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diastereoselective alkylation of a chiral N-acyloxazolidinone enolate with 3-methoxybenzyl bromide. This method is a powerful tool for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and drug development. The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for the introduction of a new stereocenter with a high degree of stereocontrol.

The general strategy involves three key steps: the acylation of a chiral auxiliary, the diastereoselective alkylation of the resulting enolate, and the subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched product. While specific quantitative data for the alkylation with this compound is not extensively reported, high diastereoselectivity and good to excellent yields are anticipated based on analogous reactions with benzyl (B1604629) bromide and other substituted benzyl halides.

Data Presentation

The following table summarizes typical diastereoselectivities and yields obtained in the alkylation of N-acyloxazolidinone enolates with various benzyl bromides and other electrophiles, which can be considered representative for the reaction with this compound.

Chiral AuxiliaryElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinone (acylated)Benzyl bromideLDA>98:292
(S)-4-benzyl-2-oxazolidinone (acylated)Allyl iodideNaHMDS98:261-77
(R)-4-benzyl-2-oxazolidinone (acylated)Methyl iodideNaHMDS>95:585
(1R,2R)-pseudoephedrine (N-alaninamide)Benzyl bromideLDA>19:195

Experimental Protocols

This section details the three main experimental procedures for the diastereoselective alkylation using an Evans-type chiral auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the preparation of the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

  • Concentrate the solution in vacuo and purify by flash column chromatography to afford the acylated oxazolidinone.

Protocol 2: Diastereoselective Alkylation with this compound

This protocol details the formation of the lithium enolate and its subsequent alkylation.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the substrate solution to the LDA solution via cannula.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add this compound (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.

  • Concentrate the solution in vacuo and purify by flash column chromatography to isolate the alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired chiral carboxylic acid.

Materials:

  • Alkylated N-acyloxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (B78521) (LiOH)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify as necessary.

Visualizations

Experimental Workflow

G cluster_acylation Protocol 1: Acylation cluster_alkylation Protocol 2: Alkylation cluster_cleavage Protocol 3: Cleavage acylation_start Chiral Auxiliary acylation_reagents 1. n-BuLi, THF, -78°C 2. Propionyl Chloride acylation_start->acylation_reagents Acylation acylated_product N-Propionyl Oxazolidinone acylation_reagents->acylated_product alkylation_start N-Propionyl Oxazolidinone enolate_formation LDA, THF, -78°C alkylation_start->enolate_formation Deprotonation enolate Lithium Enolate enolate_formation->enolate alkylation_reagent This compound enolate->alkylation_reagent Alkylation alkylated_product Alkylated Product alkylation_reagent->alkylated_product cleavage_start Alkylated Product cleavage_reagents LiOH, H₂O₂ cleavage_start->cleavage_reagents Hydrolysis final_product Chiral Carboxylic Acid cleavage_reagents->final_product recovered_auxiliary Recovered Auxiliary cleavage_reagents->recovered_auxiliary

Caption: Overall workflow for the diastereoselective alkylation.

Mechanism of Stereocontrol

G cluster_mechanism Stereochemical Rationale enolate Chelated (Z)-Enolate approach Electrophile (E+) Approach enolate->approach Steric hindrance from auxiliary substituent transition_state Transition State approach->transition_state product Major Diastereomer transition_state->product Forms new stereocenter

Caption: Chelation-controlled model for diastereoselectivity.

Application Notes: Synthesis of Pharmaceutical Intermediates Using 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzyl bromide is a versatile chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring both a reactive bromomethyl group and a methoxy-substituted aromatic ring, allows for its participation in a wide array of chemical transformations. This includes nucleophilic substitutions, the formation of Grignard reagents for carbon-carbon bond formation, and serving as a protective group for alcohols. These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a focus on the synthesis of precursors for the analgesics Tapentadol and Nefopam.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
Synonyms 1-(Bromomethyl)-3-methoxybenzene, 3-(Bromomethyl)anisole
CAS Number 874-98-6
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 152 °C at 760 mmHg
Density 1.436 g/mL at 25 °C
Refractive Index n20/D 1.575
Purity ≥98%

Application 1: Synthesis of a Key Intermediate for Tapentadol

Tapentadol is a centrally acting opioid analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine (B1679862) reuptake inhibition.[1][2][3][4][5] This dual action makes it effective for treating both nociceptive and neuropathic pain.[2][4] A critical intermediate in the synthesis of Tapentadol is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. The 3-methoxyphenyl (B12655295) group, introduced via a Grignard reaction involving a derivative of this compound, is a crucial structural motif of the final drug.

Signaling Pathway of Tapentadol

Tapentadol exerts its analgesic effect through two primary mechanisms. Firstly, it acts as an agonist at the μ-opioid receptor (MOR), which leads to a decrease in the transmission of pain signals. Secondly, it inhibits the reuptake of norepinephrine (NE), increasing its concentration in the synaptic cleft and thereby enhancing descending inhibitory pain pathways.[2][3][4]

Tapentadol_Mechanism cluster_0 Descending Inhibitory Pathway Tapentadol Tapentadol MOR μ-Opioid Receptor (MOR) Tapentadol->MOR Agonist NET Norepinephrine Transporter (NET) Tapentadol->NET Inhibitor Pain_Signal Pain Signal Transmission MOR->Pain_Signal Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Blocks Analgesia Analgesia Tapentadol_Workflow Start 3-Methoxybenzyl bromide Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Grignard_Reagent 3-Methoxybenzylmagnesium bromide Grignard_Formation->Grignard_Reagent Reaction Reaction with Propionaldehyde Grignard_Reagent->Reaction Intermediate_1 1-(3-Methoxyphenyl)butan-1-ol Reaction->Intermediate_1 Oxidation Oxidation Intermediate_1->Oxidation Intermediate_2 1-(3-Methoxyphenyl)butan-1-one Oxidation->Intermediate_2 Mannich_Reaction Mannich Reaction Intermediate_2->Mannich_Reaction Final_Intermediate Tapentadol Intermediate Mannich_Reaction->Final_Intermediate Nefopam_Mechanism Nefopam Nefopam SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Pain_Modulation Descending Pain Modulation SERT->Pain_Modulation Enhances NET->Pain_Modulation Enhances DAT->Pain_Modulation Enhances Nefopam_Workflow Start 3-Methoxybenzyl bromide Alkylation N-Alkylation Start->Alkylation Amine 2-(Methylamino)ethanol Amine->Alkylation Intermediate 2-((3-Methoxybenzyl) (methyl)amino)ethanol Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nefopam_Analogue Nefopam Analogue Cyclization->Nefopam_Analogue

References

Application of 3-Methoxybenzyl Bromide in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-methoxybenzyl bromide as a key intermediate in the synthesis of agrochemical compounds. While direct synthesis of major commercial agrochemicals using this specific reagent is not widely documented in publicly available literature, its utility as a building block is evident from its role in the formation of more complex substituted benzyl (B1604629) bromide intermediates and its application in the alkylation of heterocyclic compounds, a common motif in pesticide and fungicide discovery.

Introduction

This compound (1-(bromomethyl)-3-methoxybenzene) is a versatile reagent in organic synthesis, valued for its ability to introduce the 3-methoxybenzyl moiety into a target molecule.[1] This functional group can be found in various biologically active compounds. In the context of agrochemical synthesis, this compound serves as a precursor to more complex intermediates and can be used to alkylate nitrogen-containing heterocycles, which are prevalent in modern pesticides. Its reactivity is centered around the benzylic bromide, which is a good leaving group, facilitating nucleophilic substitution reactions.

Key Applications in Agrochemical Synthesis

The primary applications of this compound in the agrochemical field are:

  • Intermediate for Substituted Benzyl Bromides: It can be used as a starting material for the synthesis of more complex benzyl bromides, which are then used in the synthesis of the final agrochemical product.

  • N-Alkylation of Heterocycles: The 3-methoxybenzyl group can be introduced into nitrogen-containing heterocyclic rings, a common strategy in the development of new fungicides and insecticides to explore the structure-activity relationship (SAR).

Data Presentation

The following table summarizes quantitative data for key reactions involving this compound and related structures in an agrochemical context.

Reaction TypeReactantsProductCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzylic Bromination3-Methylanisole (B1663972), N-Bromosuccinimide (NBS)This compound2,2'-Azobis(isobutyronitrile) (AIBN)Cyclohexane (B81311)830.25IntermediatePatent WO1998051653A1
N-Alkylation4-Chloro-1H-pyrazole, this compound4-Chloro-1-(3-methoxybenzyl)-1H-pyrazoleK₂CO₃Acetonitrile (B52724)Reflux6~85 (Estimated)Adapted Protocol

Experimental Protocols

Protocol 1: Synthesis of this compound as an Intermediate for 2-Bromo-5-methoxybenzyl Bromide

This protocol is adapted from the synthesis described in patent WO1998051653A1 for the preparation of a key agrochemical intermediate.

Objective: To synthesize this compound as an unisolated intermediate in a one-pot reaction leading to 2-bromo-5-methoxybenzyl bromide.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a suspension of 3-methylanisole (5 g, 40.9 mmol) and N-bromosuccinimide (7.65 g, 42.3 mmol) in cyclohexane (50 ml), add 2,2'-azobis(isobutyronitrile) (70 mg, 0.4 mmol).

  • Heat the suspension to 83°C and maintain at reflux for 15 minutes. This step forms the this compound intermediate.

  • Cool the reaction mixture to room temperature.

  • Add N-bromosuccinimide (7.28 g, 40.9 mmol), tetrahydrofuran (25 ml), and water (5 ml).

  • Stir the solution at 35°C for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 ml) and water (100 ml).

  • Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (100 ml), water (100 ml), and saturated brine (100 ml).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting oily residue in heptane (40 ml) and cool in an ice bath for 2 hours to induce crystallization.

  • Collect the precipitated crystals by filtration, wash with cold heptane, and dry under vacuum to yield 2-bromo-5-methoxybenzyl bromide.

Protocol 2: N-Alkylation of 4-Chloro-1H-pyrazole with this compound

This protocol describes a representative N-alkylation reaction, a common step in the synthesis of biologically active molecules for agrochemical screening.

Objective: To synthesize 4-chloro-1-(3-methoxybenzyl)-1H-pyrazole.

Materials:

  • 4-Chloro-1H-pyrazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4-chloro-1H-pyrazole (1.0 g, 9.75 mmol), anhydrous potassium carbonate (2.70 g, 19.5 mmol), and anhydrous acetonitrile (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (2.16 g, 10.7 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-chloro-1-(3-methoxybenzyl)-1H-pyrazole.

Mandatory Visualizations

agrochemical_synthesis_pathway cluster_intermediate Intermediate Synthesis cluster_application Application in Agrochemical Synthesis 3_Methylanisole 3_Methylanisole 3_Methoxybenzyl_bromide This compound 3_Methylanisole->3_Methoxybenzyl_bromide Benzylic Bromination NBS_AIBN NBS, AIBN NBS_AIBN->3_Methylanisole Target_Molecule N-Alkylated Pyrazole (Agrochemical Precursor) 3_Methoxybenzyl_bromide->Target_Molecule N-Alkylation 4_Chloro_1H_pyrazole 4-Chloro-1H-pyrazole 4_Chloro_1H_pyrazole->Target_Molecule Base K2CO3 Base->4_Chloro_1H_pyrazole experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Combine Reactants (Pyrazole, K2CO3, Acetonitrile) Add_Reagent Add this compound Start->Add_Reagent Heat Reflux for 6h Add_Reagent->Heat Filter Filter Inorganic Salts Heat->Filter Concentrate Concentrate Filtrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure N-Alkylated Pyrazole Purify->Final_Product

References

Application Notes and Protocols for Williamson Ether Synthesis with 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] 3-Methoxybenzyl bromide is a valuable reagent in this synthesis, as the resulting 3-methoxybenzyl ether can serve as a protecting group for alcohols in multi-step syntheses. The 3-methoxybenzyl group offers stability under various conditions and can be selectively cleaved, a crucial feature in the synthesis of complex molecules and active pharmaceutical ingredients.

These application notes provide a detailed protocol for the Williamson ether synthesis using this compound, including reaction setup, monitoring, workup, and purification.

Data Presentation

The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, and reaction temperature. Below is a summary of typical reaction parameters and expected outcomes for the synthesis of 3-methoxybenzyl ethers.

ParameterTypical ConditionsExpected YieldNotes
Alcohol Primary or Secondary70-95%Tertiary alcohols are prone to elimination.[2]
Base Sodium Hydride (NaH)HighStrong, non-nucleophilic base.[1]
Potassium Carbonate (K₂CO₃)Moderate to HighMilder base, suitable for sensitive substrates.
Solvent N,N-Dimethylformamide (DMF)HighAprotic polar solvent, promotes SN2 reactions.[4]
Tetrahydrofuran (THF)Good to HighGood general-purpose solvent for this reaction.
Acetonitrile (MeCN)GoodAnother suitable aprotic polar solvent.
Temperature 0 °C to Room TemperatureOptimalHigher temperatures may promote side reactions.
Reaction Time 4-16 hoursVariesMonitored by Thin-Layer Chromatography (TLC).

Experimental Protocols

This section details a representative protocol for the synthesis of a 3-methoxybenzyl ether from a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and dissolve it in anhydrous DMF.

  • Formation of the Alkoxide: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. The mixture will be stirred at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide. Hydrogen gas evolution will be observed.

  • Addition of this compound: To the alkoxide solution at 0 °C, add this compound (1.1 - 1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined to achieve good separation between the starting material and the product.[6] The spots can be visualized under UV light.[7]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine. This helps to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[8] The appropriate solvent system determined from the TLC analysis should be used as the eluent to isolate the pure 3-methoxybenzyl ether.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow A 1. Dissolve Alcohol in Anhydrous DMF B 2. Add NaH at 0 °C (Alkoxide Formation) A->B Inert Atmosphere C 3. Add 3-Methoxybenzyl Bromide at 0 °C B->C D 4. Stir at RT (4-16h) Monitor by TLC C->D E 5. Quench with sat. aq. NH4Cl D->E Reaction Complete F 6. Extraction with Et2O or EtOAc E->F G 7. Wash with H2O and Brine F->G H 8. Dry (MgSO4/Na2SO4) & Concentrate G->H I 9. Purify by Column Chromatography H->I J Pure 3-Methoxybenzyl Ether I->J

Caption: Experimental workflow for the Williamson ether synthesis.

References

Application Notes and Protocols: Cleavage of 3-Methoxybenzyl (MBM) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methoxybenzyl (MBM) ether is a valuable protecting group for hydroxyl functions in organic synthesis. Its cleavage under specific conditions allows for the timely deprotection of alcohols during the synthesis of complex molecules. These application notes provide a detailed overview of the common cleavage conditions for MBM ethers, supported by experimental protocols and quantitative data. While the 3-methoxybenzyl (MBM) group is less common in the literature than its 4-methoxybenzyl (PMB) counterpart, its reactivity can be understood through the established chemistry of substituted benzyl (B1604629) ethers. The electron-donating methoxy (B1213986) group at the meta position renders the MBM group more susceptible to oxidative and acidic cleavage than an unsubstituted benzyl (Bn) group, yet generally more stable than the para-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) ethers.

Key Cleavage Methodologies

The deprotection of MBM ethers can be broadly categorized into two primary methods: oxidative cleavage and acidic cleavage. The choice of method depends on the substrate's tolerance to the reaction conditions and the presence of other protecting groups.

1. Oxidative Cleavage

Oxidative cleavage is a widely used method for the deprotection of electron-rich benzyl ethers. The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a hemiacetal which then hydrolyzes to the corresponding alcohol and 3-methoxybenzaldehyde.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ): DDQ is the most common oxidant for this transformation. The reaction is typically performed in a chlorinated solvent, often with the addition of water to facilitate the hydrolysis of the intermediate. The rate of cleavage is dependent on the electron density of the benzyl group, allowing for selective deprotection. The general reactivity trend is: DMB > PMB > MBM > Bn.[1][2]

  • Ceric Ammonium Nitrate (CAN): CAN is another effective oxidant for the cleavage of MBM ethers. It is typically used in acetonitrile/water mixtures.

2. Acidic Cleavage

MBM ethers can be cleaved under acidic conditions, which proceed via the formation of a resonance-stabilized benzylic carbocation. The stability of this carbocation is enhanced by the electron-donating methoxy group.

  • Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent is a common and effective method for MBM ether deprotection.[3] Cation scavengers, such as anisole (B1667542) or 1,3,5-trimethoxybenzene, are often added to prevent side reactions of the liberated carbocation with other functional groups in the molecule.

  • Triflic Acid (TfOH): Catalytic amounts of the strong acid TfOH can also be used to cleave MBM ethers. The reaction is often rapid at room temperature.[2]

  • Other Acidic Systems: A mixture of hydrochloric acid in hexafluoro-2-propanol (HFIP) has been reported as a mild and chemoselective method for the deprotection of PMB ethers and can be applicable to MBM ethers.[4]

Quantitative Data on Cleavage Conditions

The following table summarizes various cleavage conditions for methoxy-substituted benzyl ethers. While specific data for the 3-methoxybenzyl (MBM) ether is limited, the conditions for the closely related p-methoxybenzyl (PMB) ether provide a strong indication of the expected reactivity and conditions.

Protecting GroupReagent(s)SolventTemperature (°C)TimeYield (%)Reference(s)
p-Methoxybenzyl (PMB)DDQ (1.2 equiv), H₂OCH₂Cl₂Room Temp.30 min - 3 h85-95[5]
p-Methoxybenzyl (PMB)CAN (2.5 equiv)CH₃CN/H₂O (9:1)020 min~90[6]
p-Methoxybenzyl (PMB)TFA (10-20%)CH₂Cl₂Room Temp.1 - 4 hHigh[3]
p-Methoxybenzyl (PMB)TfOH (0.5 equiv), 1,3-dimethoxybenzene (B93181) (3 equiv)CH₂Cl₂2110 minup to 98[2]
p-Methoxybenzyl (PMB)CBr₄ (catalytic)MeOHReflux1 - 5 h85-95[4][7]
3,4-Dimethoxybenzyl (DMB)PIFA (1.2 equiv)CH₂Cl₂Room Temp.1 h~90[1]
p-Methoxybenzyl (PMB)Electrochemical (anodic cleavage)MeOH, Et₄NBF₄Room Temp.20 min (flow)up to 93[8]

Note: The reactivity of the 3-methoxybenzyl (MBM) group is expected to be slightly lower than that of the p-methoxybenzyl (PMB) group due to the meta-position of the electron-donating methoxy group. Therefore, slightly longer reaction times or more forcing conditions may be required for the cleavage of MBM ethers compared to PMB ethers under similar conditions.

Experimental Protocols

Protocol 1: Oxidative Cleavage of an MBM Ether using DDQ

This protocol describes a general procedure for the deprotection of a 3-methoxybenzyl protected alcohol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

  • MBM-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (or other suitable solvent system for chromatography)

Procedure:

  • Dissolution: Dissolve the MBM-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically a 9:1 to 18:1 v/v ratio). The concentration is generally in the range of 0.05-0.2 M.

  • Addition of DDQ: To the stirred solution at room temperature, add DDQ (1.1-1.5 equiv) portion-wise over a few minutes. The reaction mixture will typically turn dark in color.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This usually takes between 30 minutes and 4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2-3 times).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the deprotected alcohol.

Protocol 2: Acidic Cleavage of an MBM Ether using TFA

This protocol provides a general method for the deprotection of a 3-methoxybenzyl protected alcohol using trifluoroacetic acid (TFA).

Materials:

  • MBM-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Anisole (or another suitable cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable solvent system for chromatography)

Procedure:

  • Dissolution: Dissolve the MBM-protected alcohol (1.0 equiv) in CH₂Cl₂ (to a concentration of 0.1-0.5 M). Add a cation scavenger such as anisole (5-10 equiv).

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (typically 10-50% v/v) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2-3 times).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the deprotected alcohol.

Visualizations

Logical Workflow for MBM Ether Deprotection

The following diagram illustrates a decision-making workflow for selecting an appropriate deprotection method for a 3-methoxybenzyl ether, considering the presence of other functional groups in the molecule.

MBM_Deprotection_Workflow start Start: MBM-protected alcohol acid_sensitive Acid-sensitive groups present? (e.g., acetals, silyl (B83357) ethers) start->acid_sensitive oxidizable_groups Other oxidizable groups present? (e.g., electron-rich aromatics) acid_sensitive->oxidizable_groups No oxidative_cleavage Oxidative Cleavage (e.g., DDQ, CAN) acid_sensitive->oxidative_cleavage Yes acidic_cleavage Acidic Cleavage (e.g., TFA, TfOH) oxidizable_groups->acidic_cleavage No consider_selectivity Consider relative reactivity for chemoselective deprotection oxidizable_groups->consider_selectivity Yes end_product Deprotected Alcohol oxidative_cleavage->end_product acidic_cleavage->end_product consider_selectivity->oxidative_cleavage

Caption: Decision tree for selecting an MBM ether cleavage method.

Proposed Mechanism for DDQ-Mediated Cleavage

The diagram below outlines the proposed mechanism for the oxidative cleavage of a 3-methoxybenzyl ether using DDQ.

DDQ_Cleavage_Mechanism MBM_ether R-O-CH₂(3-MeO-Ph) charge_transfer Charge-Transfer Complex MBM_ether->charge_transfer + DDQ DDQ DDQ radical_cation MBM Radical Cation + DDQ Radical Anion charge_transfer->radical_cation SET carbocation MBM Carbocation + DDQH⁻ radical_cation->carbocation Proton Transfer hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H₂O products R-OH + 3-MeO-Ph-CHO hemiacetal->products Hydrolysis water H₂O

Caption: Mechanism of MBM ether cleavage by DDQ.

References

Application Notes and Protocols: 3-Methoxybenzyl Bromide in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of large numbers of compounds for screening and optimization. The choice of linker, the molecular entity connecting the substrate to the insoluble polymer support, is critical to the success of any solid-phase synthesis. The 3-methoxybenzyl group, introduced via 3-methoxybenzyl bromide, serves as a versatile linker, offering a balance of stability and controlled cleavage under specific conditions. Its ether linkage is stable to a range of reaction conditions, yet can be cleaved oxidatively under mild conditions, providing an orthogonal strategy to more common acid-labile linkers.

These application notes provide detailed protocols for the use of this compound in solid-phase synthesis, including the immobilization of the linker, coupling of substrates, and cleavage of the final product from the solid support.

Key Applications

  • Combinatorial Library Synthesis: The 3-methoxybenzyl linker is well-suited for the construction of combinatorial libraries of small molecules, particularly those where final cleavage under non-acidic conditions is desired to preserve acid-sensitive functional groups.

  • Synthesis of "Drug-Like" Molecules: Its application in the solid-phase synthesis of diverse molecular scaffolds is valuable for generating libraries for high-throughput screening.

  • Orthogonal Protection Strategies: The oxidative cleavage of the 3-methoxybenzyl ether provides an alternative to acid- or base-labile linkers, enabling more complex synthetic strategies with multiple protecting groups.

Data Summary

The following tables summarize quantitative data adapted from studies on analogous methoxybenzyl-based linkers, providing an indication of expected efficiencies.

Table 1: Resin Loading and Substrate Coupling Efficiency

StepResinReagentsTimeLoading/Coupling Efficiency
Immobilization of Linker AnalogMerrifield ResinVanillin, K2CO3, TBAI5 min (Microwave)~99%
Substrate Coupling (Ether Formation)MBBA Resin4-Nitrobenzyl bromide, NaHNot Specified95%
Substrate Coupling (Ether Formation)MBBA Resinp-Cyanobenzyl bromide, NaHNot Specified92%
Substrate Coupling (Ether Formation)MBBA Resin3-Bromopropionitrile, NaHNot Specified96%

Table 2: Cleavage Efficiency of Methoxybenzyl Ether Linkers

Cleavage ReagentSubstrateTimeYieldPurity (HPLC)
DDQ (1.2 equiv)Resin-bound 4-nitrobenzyl ether30 min93%98%
DDQ (1.2 equiv)Resin-bound p-cyanobenzyl ether30 min90%95%
DDQ (1.2 equiv)Resin-bound 3-cyanopropyl ether30 min95%97%
TFA/H2O/TIS (95:2.5:2.5)Peptide on Wang Resin1-3 hTypically >90%Variable

Experimental Protocols

Protocol 1: Immobilization of 3-Methoxybenzyl Linker onto Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the attachment of this compound to a hydroxyl-functionalized resin to form the 3-methoxybenzyl ether linker.

Materials:

  • Hydroxymethyl Resin (e.g., Wang Resin)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Mechanical shaker

Procedure:

  • Resin Swelling: Swell the hydroxymethyl resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 4.0 equiv. relative to resin loading) to the swollen resin. Agitate the mixture gently for 30 minutes at room temperature.

  • Linker Attachment: Dissolve this compound (3.0 equiv.) in a minimal amount of anhydrous DMF and add it to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be estimated by the weight gain of the resin.

Protocol 2: Coupling of a Carboxylic Acid to the 3-Methoxybenzyl Resin

This protocol details the esterification of a carboxylic acid to the hydroxyl group of a resin-bound 3-methoxybenzyl alcohol (formed in situ or by other methods). For direct coupling of an alcohol to the this compound-functionalized resin, refer to Protocol 1, adapting the substrate from this compound to the desired alcohol bromide.

Materials:

  • 3-Methoxybenzyl alcohol-functionalized resin

  • Carboxylic acid to be coupled

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Mechanical shaker

Procedure:

  • Resin Swelling: Swell the 3-methoxybenzyl alcohol-functionalized resin (1.0 g) in anhydrous DCM (10 mL) for 1 hour.

  • Activation and Coupling:

    • In a separate flask, dissolve the carboxylic acid (3.0 equiv. relative to resin loading) and DMAP (0.1 equiv.) in a minimal amount of DMF.

    • Add the carboxylic acid solution to the swollen resin.

    • Add DIC (3.0 equiv.) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a suitable method (e.g., Ninhydrin test if coupling an amino acid).

  • Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM (1:1:3 v/v/v) for 30 minutes.

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Oxidative Cleavage of the 3-Methoxybenzyl Ether Linker

This protocol describes the cleavage of the synthesized molecule from the solid support using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This method is particularly useful for preserving acid-sensitive functional groups.

Materials:

  • Resin-bound product

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Deionized Water

  • Solid-phase synthesis vessel or reaction tube

Procedure:

  • Resin Swelling: Swell the resin-bound product (200 mg) in DCM (5 mL) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a solution of DDQ (1.2 equiv. relative to the initial resin loading) in a 18:1 mixture of DCM and water.

  • Cleavage Reaction: Add the DDQ solution to the swollen resin and agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by HPLC analysis of small aliquots of the cleavage solution.

  • Product Collection: Filter the resin and collect the filtrate.

  • Resin Washing: Wash the resin with DCM (2 x 5 mL). Combine the washings with the initial filtrate.

  • Work-up: The combined filtrate contains the cleaved product. The excess DDQ and its hydroquinone (B1673460) byproduct can be removed by washing with a sodium bisulfite solution followed by standard extraction procedures.

  • Purification: The crude product can be purified by standard techniques such as flash chromatography or preparative HPLC.

Protocol 4: Acidic Cleavage of the 3-Methoxybenzyl Ether Linker

This protocol outlines the cleavage of the product from the resin using a standard trifluoroacetic acid (TFA) cocktail. This method is suitable for products that are stable to strong acidic conditions.

Materials:

  • Resin-bound product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Deionized Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin-bound product in DCM for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate gently for 1-3 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate into a round-bottom flask.

  • Resin Washing: Wash the resin with a small volume of neat TFA and combine the filtrates.

  • Solvent Evaporation: Evaporate the TFA under reduced pressure.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Isolate the product by centrifugation or filtration and dry under vacuum.

Visualizations

SPOS_Workflow cluster_immobilization 1. Linker Immobilization cluster_synthesis 2. Solid-Phase Synthesis cluster_cleavage 3. Cleavage Resin Hydroxymethyl Resin Immobilized_Resin 3-Methoxybenzyl Resin Resin->Immobilized_Resin NaH, DMF MBBr This compound MBBr->Immobilized_Resin Substrate Substrate (e.g., Carboxylic Acid) Resin_Product Resin-Bound Product Immobilized_Resin->Resin_Product Substrate->Resin_Product Coupling Coupling Reagents (e.g., DIC, DMAP) Coupling->Resin_Product Cleavage_Reagent Cleavage Reagent (DDQ or TFA) Final_Product Final Product Resin_Product->Final_Product Cleavage_Reagent->Final_Product

Caption: General workflow for solid-phase synthesis using a 3-methoxybenzyl linker.

Cleavage_Pathways cluster_oxidative Oxidative Cleavage cluster_acidic Acidic Cleavage Resin_Product Resin-Bound Product (3-Methoxybenzyl Ether Linkage) DDQ DDQ, CH2Cl2/H2O Resin_Product->DDQ TFA TFA, Scavengers Resin_Product->TFA Product_A Product + Resin-bound 3-Methoxy-4-benzyloxybenzaldehyde DDQ->Product_A Product_B Product + 3-Methoxybenzyl Cation (trapped by scavengers) TFA->Product_B

Application Notes: Formation and Utility of 3-Methoxybenzylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxybenzylmagnesium bromide is a valuable Grignard reagent in organic synthesis, serving as a potent nucleophilic source of the 3-methoxybenzyl group. This organometallic intermediate is crucial for the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures. Its applications are particularly relevant in the fields of medicinal chemistry and drug development, where the 3-methoxybenzyl moiety is a common structural motif in pharmacologically active compounds. The reagent readily reacts with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and epoxides, to yield corresponding alcohols, ketones, and other functionalized molecules.

Challenges in Synthesis

The primary challenge in the formation of Grignard reagents from benzyl (B1604629) halides, such as 3-methoxybenzyl bromide, is their high reactivity. This can lead to a significant side reaction known as Wurtz coupling, where the newly formed Grignard reagent reacts with the starting bromide to produce 1,2-bis(3-methoxyphenyl)ethane.[1][2] Careful control of reaction conditions, including temperature, concentration, and addition rate, is therefore critical to maximize the yield of the desired Grignard reagent and minimize the formation of this homocoupling byproduct.[1] The use of highly reactive Rieke magnesium or chemical activators like iodine can facilitate the initial oxidative insertion step.[3]

Reaction Schematics

The formation of 3-Methoxybenzylmagnesium bromide involves the direct insertion of magnesium metal into the carbon-bromine bond. However, this desired pathway competes with the undesired Wurtz coupling reaction.

G cluster_main Primary Reaction: Grignard Formation cluster_side Side Reaction: Wurtz Coupling start_A 3-Methoxybenzyl Bromide product_A 3-Methoxybenzyl- magnesium Bromide start_A->product_A + Mg mg_A Mg(0) (in THF/Ether) grignard_B 3-Methoxybenzyl- magnesium Bromide start_B 3-Methoxybenzyl Bromide product_B 1,2-bis(3-methoxyphenyl)ethane (Homocoupling Product) start_B->product_B grignard_B->product_B +

Caption: Competing pathways in the synthesis of 3-methoxybenzylmagnesium bromide.

Experimental Protocols

This protocol details the formation of 3-Methoxybenzylmagnesium bromide. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the reagent.[3][4]

1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichShould be pure and free of acidic impurities.
Magnesium Turnings>99.5%Sigma-AldrichMust be activated prior to use.
Tetrahydrofuran (THF), Anhydrous>99.9%, inhibitor-freeSigma-AldrichMust be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or used from a solvent purification system.[3][5]
IodineCrystal, ACS ReagentFisher ScientificUsed as an activator to initiate the reaction.[6]
Argon or Nitrogen GasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Glassware (Flask, Condenser etc.)BorosilicateN/AAll glassware must be rigorously dried in an oven (>120 °C) overnight and assembled hot under inert gas flow.[7]

2. Apparatus Setup

  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Fit the top of the condenser and the dropping funnel with gas adapters connected to a dual vacuum/inert gas manifold (Schlenk line) or an argon/nitrogen balloon.

  • Flame-dry the entire apparatus under vacuum or a strong flow of inert gas to remove all adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.[7]

3. Grignard Reagent Formation Protocol

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and subsequently dissipates, indicating surface activation.[6] Allow the flask to cool.

  • Solvent Addition: Add anhydrous THF via cannula or syringe to the flask to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the bromide solution to the stirred magnesium suspension. The reaction mixture may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux.[8]

  • Reagent Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50 °C oil bath) for 1-2 hours to ensure all the magnesium has reacted.[9] A successful reaction typically results in a cloudy, grey-to-brown solution with minimal remaining magnesium metal.

  • Storage and Use: The prepared Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept in a sealed, oven-dried flask under a positive pressure of inert gas. The concentration of the reagent can be determined by titration before use.

4. Typical Reaction Parameters

ParameterValue / ConditionRationale
Stoichiometry (Mg:R-Br)1.1 - 1.5 : 1.0A slight excess of magnesium ensures complete consumption of the bromide.
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether[3]Ethereal solvents are required to solvate and stabilize the Grignard reagent.[3][4]
Concentration0.5 - 1.0 MHigher concentrations can favor Wurtz coupling; lower concentrations may lead to slower reaction rates.[1]
TemperatureRoom Temperature to 40 °CInitiation may require gentle warming. The reaction is exothermic and may require cooling.
Reaction Time1 - 3 hoursSufficient time for complete formation after the addition of the halide.
InitiationIodine crystal, 1,2-dibromoethane[9]Cleans the passivating oxide layer from the magnesium surface.
Expected Yield40 - 75%Yield is highly dependent on conditions due to competing Wurtz coupling.[1]

Experimental Workflow Visualization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_final Product Handling arrow arrow n1 Dry Glassware (Oven, >120°C) n2 Assemble Apparatus (Hot, under Ar/N2) n1->n2 n3 Activate Mg Turnings (Iodine, Gentle Heat) n2->n3 n4 Add Anhydrous THF n3->n4 n5 Initiate Reaction (Add ~10% R-Br Solution) n4->n5 n6 Dropwise Addition of R-Br (Maintain Gentle Reflux) n5->n6 n7 Stir to Completion (RT or ~40°C, 1-2h) n6->n7 n8 Cool to Room Temp n7->n8 n9 Product: 3-Methoxybenzyl- magnesium Bromide Solution n8->n9 n10 Titrate to Determine Molarity (Optional but Recommended) n9->n10

Caption: Step-by-step workflow for the laboratory preparation of the Grignard reagent.

Safety and Troubleshooting

  • Hazard: Grignard reagents are highly reactive, basic, and pyrophoric upon concentration. Anhydrous ether solvents are extremely flammable and can form explosive peroxides.[4][6] All operations must be performed in a chemical fume hood, away from ignition sources, and under a strict inert atmosphere.

  • Failure to Initiate: If the reaction does not start, try crushing the magnesium turnings with a dry glass rod (after temporarily removing the funnel under a strong positive flow of inert gas) or adding a few drops of 1,2-dibromoethane.[9]

  • Vigorous Reaction: If the reaction becomes too fast, immediately slow the addition and cool the flask in an ice-water bath.

  • Solidification: If the solution solidifies upon cooling, it may be due to high concentration or the Schlenk equilibrium favoring the less soluble diorganomagnesium species.[3] Adding more anhydrous solvent and gentle warming can often redissolve the reagent.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-methoxybenzyl bromide. The methodologies described herein are fundamental for the synthesis of a wide array of molecular architectures, proving invaluable in the fields of medicinal chemistry and materials science. This document covers key reaction types including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction allows for the facile synthesis of diarylmethane derivatives, which are common structural motifs in biologically active compounds.[1]

General Reaction Scheme:
Experimental Protocol

This protocol is adapted from a procedure for the microwave-assisted Suzuki-Miyaura coupling of benzylic bromides with arylboronic acids.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Standard glassware for workup and purification

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the arylboronic acid (1.5 mmol), this compound (1.0 mmol), and potassium carbonate (3.0 mmol).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (5 mol %) and JohnPhos (10 mol %) in anhydrous DMF.

  • Add the catalyst solution (to give the final desired catalyst loading) to the reaction vial containing the substrates and base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylmethane.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura coupling of various benzylic bromides with arylboronic acids under the conditions described above.[2]

EntryBenzyl (B1604629) Bromide DerivativeArylboronic AcidProductYield (%)
1Benzyl bromide4-Methoxyphenylboronic acid4-Methoxy-4'-methyl-1,1'-bi(phenylmethane)75
24-Methylbenzyl bromide4-Methoxyphenylboronic acid4-Methoxy-4',4'-dimethyl-1,1'-bi(phenylmethane)80
34-Chlorobenzyl bromide4-Methoxyphenylboronic acid4'-Chloro-4-methoxy-1,1'-bi(phenylmethane)70
42-Bromobenzyl bromide4-Methoxyphenylboronic acid2'-Bromo-4-methoxy-1,1'-bi(phenylmethane)65

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[3] While typically applied to aryl halides, this reaction can be adapted for benzylic halides like this compound to produce N-benzylated amines.

General Reaction Scheme:
Experimental Protocol

This is a general protocol for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.[4]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Schlenk tube or glovebox

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk tube or inside a glovebox, add the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol) via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
EntryAryl BromideAmineCatalyst SystemBaseYield (%)
1BromobenzeneAnilinePd(OAc)₂ / XPhosNaOtBu95
24-BromotolueneMorpholinePd₂(dba)₃ / RuPhosK₃PO₄88
31-Bromo-4-methoxybenzenen-ButylaminePd(OAc)₂ / SPhosCs₂CO₃92
42-BromopyridinePiperidinePdCl₂(dppf)NaOtBu85

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] For a benzylic substrate like this compound, a Heck-type reaction can be envisioned to form substituted allylbenzenes.

General Reaction Scheme:
Experimental Protocol

This protocol is a general procedure for the Heck reaction of aryl bromides with alkenes and can be adapted for this compound.[6]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous acetonitrile (B52724) or DMF

  • Sealed reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add anhydrous acetonitrile or DMF (5 mL) and triethylamine (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to 100-120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the precipitated triethylammonium (B8662869) bromide.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data

The table below shows results for the Heck reaction of various aryl bromides with different alkenes, providing an indication of the potential yields.

EntryAryl BromideAlkeneCatalyst SystemBaseYield (%)
1IodobenzeneStyrenePd(OAc)₂K₂CO₃90
2Bromobenzenen-Butyl acrylatePd(OAc)₂ / PPh₃Et₃N85
34-BromoanisoleAcrylonitrilePdCl₂(PPh₃)₂NaOAc78
41-BromonaphthaleneMethyl vinyl ketonePd(OAc)₂Et₃N82

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] While less common for benzylic halides, a domino Sonogashira-carbopalladation-Sonogashira coupling of benzyl halides with terminal alkynes has been reported to yield highly substituted enynes.[8]

General Reaction Scheme (Domino Process):
Experimental Protocol

This protocol is based on the reported four-component domino sequence.[8]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) chloride (CuCl)

  • Tetrabutylammonium (B224687) iodide (TBAI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (5 mol %), copper(I) chloride (10 mol %), and tetrabutylammonium iodide (10 mol %).

  • Add anhydrous THF (5 mL) followed by triethylamine (1.5 equivalents).

  • Add the terminal alkyne (1.3 equivalents) and this compound (1.0 equivalent).

  • Heat the reaction mixture to 50°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data

The following table presents the yields for the domino Sonogashira coupling of various benzyl halides with terminal alkynes.[8]

EntryBenzyl HalideTerminal AlkyneYield (%)
1Benzyl bromidePhenylacetylene90
24-Chlorobenzyl chloridePhenylacetylene75
34-Methylbenzyl bromide1-Hexyne65
4Benzyl bromide1-Octyne78

Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdBr Ar'CH2-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar'CH2-Br) ArPdArB [Ar'CH2-Pd(II)L2-Ar]B(OH)2X- ArPdBr->ArPdArB Transmetalation (ArB(OH)2, Base) ArPdArB->Pd0 Product Ar-CH2-Ar' ArPdArB->Product Reductive Elimination

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 ArPdBr Ar'CH2-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar'CH2-Br) AmineComplex [Ar'CH2-Pd(II)L2(R2NH)]+Br- ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar'CH2-Pd(II)L2(NR2) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Product Ar'CH2-NR2 AmidoComplex->Product Reductive Elimination

Caption: Buchwald-Hartwig Amination Cycle.

Heck_Cycle Pd0 Pd(0)L2 ArPdBr Ar'CH2-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar'CH2-Br) AlkeneComplex [Ar'CH2-Pd(II)L2(Alkene)]+Br- ArPdBr->AlkeneComplex Alkene Coordination InsertionComplex R-CH(PdL2Br)-CH2-CH2Ar' AlkeneComplex->InsertionComplex Migratory Insertion InsertionComplex->Pd0 Reductive Elimination (Base) Product Ar'CH2-CH=CH-R InsertionComplex->Product β-Hydride Elimination

Caption: Heck Reaction Catalytic Cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdBr Ar'CH2-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar'CH2-Br) ArPdAlkyne Ar'CH2-Pd(II)L2-C≡CR ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Product Ar'CH2-C≡CR ArPdAlkyne->Product Reductive Elimination CuX CuX Alkyne R-C≡CH CuAlkyne Cu-C≡CR CuAlkyne->ArPdBr CuAlkyne->CuX Alkyne->CuAlkyne Base

Caption: Sonogashira Coupling Catalytic Cycle.

Experimental_Workflow start Start setup Reaction Setup (Substrates, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating/Irradiation) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow.

References

Application of 3-Methoxybenzyl Bromide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-methoxybenzyl bromide as a key reagent. The protocols outlined below cover the preparation of biologically relevant isoxazoles, 1,2,3-triazoles, and quinolines, highlighting the versatility of the 3-methoxybenzyl moiety in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block in organic synthesis, primarily employed for the introduction of the 3-methoxybenzyl group. This moiety is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The methoxy (B1213986) group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and receptor binding interactions. This application note focuses on the utility of this compound in the construction of key heterocyclic scaffolds, which are core structures in many approved drugs and clinical candidates.[1][2][3]

Synthesis of 3-(3-Methoxyphenyl)-5-arylisoxazoles

Isoxazoles are five-membered heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4] The synthesis of 3-(3-methoxyphenyl)-5-arylisoxazoles can be readily achieved through the cyclization of a chalcone (B49325) intermediate derived from 3-methoxyacetophenone.

Reaction Scheme

The synthesis involves a two-step process: a Claisen-Schmidt condensation to form the chalcone, followed by a cyclization reaction with hydroxylamine (B1172632) hydrochloride.[4]

Isoxazole_Synthesis cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization A 3-Methoxyacetophenone C Chalcone Intermediate A->C Ethanol (B145695), 10% NaOH B Substituted Benzaldehyde (B42025) B->C D Chalcone Intermediate F 3-(3-Methoxyphenyl)-5-arylisoxazole D->F Ethanol, Sodium Acetate, Reflux E Hydroxylamine Hydrochloride E->F

Caption: General workflow for the synthesis of 3-(3-methoxyphenyl)-5-arylisoxazoles.

Experimental Protocol: Synthesis of 4-(3-Methoxyphenyl)-3-phenyl-isoxazole[4]

Step 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • In a suitable flask, dissolve 3-methoxyacetophenone (0.02 mol) and benzaldehyde (0.02 mol) in pure ethanol.

  • To this stirred solution, add 10% aqueous sodium hydroxide (B78521) solution (25 mL) dropwise.

  • Continue stirring the reaction mixture for 3-4 hours at room temperature, then let it stand overnight.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure chalcone.

Step 2: Synthesis of 4-(3-Methoxyphenyl)-3-phenyl-isoxazole

  • To a solution of the chalcone (0.01 mol) in ethanol (25 mL), add hydroxylamine hydrochloride (0.01 mol) and sodium acetate.

  • Reflux the mixture in an oil bath for six hours.

  • After cooling, pour the reaction mixture into cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the final isoxazole (B147169) product.

Quantitative Data
ProductYield (%)Melting Point (°C)
4-(3-Methoxyphenyl)-3-phenyl-isoxazole85223-224
3-(4-Chlorophenyl)-4-(3-methoxyphenyl)-isoxazole80266-267
4-[4-(3-Methoxyphenyl)-isoxazol-3-yl]-phenol84269-270
Table 1: Yields and melting points for the synthesis of various 3-(3-methoxyphenyl)-5-arylisoxazoles.[4]

Synthesis of 1-(3-Methoxybenzyl)-1H-1,2,3-triazoles

1,2,3-Triazoles are another important class of heterocycles with diverse applications in medicinal chemistry, materials science, and chemical biology. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. This compound can be converted to the corresponding azide (B81097) and then reacted with a terminal alkyne. Alternatively, N-alkylation of a pre-formed triazole or imidazole (B134444) with this compound is a common strategy.

Reaction Scheme: N-Alkylation of Imidazole

This protocol describes the N-alkylation of an imidazole derivative with this compound, which is a key step in the synthesis of more complex heterocyclic systems.

N_Alkylation A Substituted Imidazole C N-(3-Methoxybenzyl)imidazole Derivative A->C Nucleophilic Substitution B This compound B->C D Base (e.g., K₂CO₃, NaH) D->A Deprotonation E Solvent (e.g., Acetonitrile (B52724), THF) E->A

Caption: General workflow for the N-alkylation of an imidazole derivative.

Experimental Protocol: General Procedure for N-Alkylation of Imidazole with this compound[5][6]
  • To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or THF), add a suitable base such as potassium carbonate (1.1-1.5 equiv) or sodium hydride (1.1 equiv, use with caution in THF at 0 °C).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data

The yield of N-alkylation reactions can vary significantly depending on the specific imidazole substrate, base, solvent, and reaction temperature. Yields for similar N-alkylation reactions are reported to be in the range of 62-91%.[5]

Synthesis of Quinolines Incorporating a 3-Methoxybenzyl Moiety

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities. The Friedländer synthesis and multicomponent reactions are powerful methods for the construction of the quinoline (B57606) core.[6][7][8][9][10]

Reaction Scheme: Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. To incorporate a 3-methoxybenzyl group, a ketone bearing this moiety can be utilized.

Friedlander_Synthesis A 2-Aminoaryl Ketone C Substituted Quinoline A->C Acid or Base Catalyst, Heat B Ketone with 3-Methoxybenzyl Group (Active Methylene Compound) B->C

Caption: General scheme of the Friedländer synthesis for quinolines.

Experimental Protocol: General Procedure for Friedländer Quinoline Synthesis[7][9]
  • A mixture of the 2-aminoaryl ketone (1.0 equiv) and the ketone bearing the 3-methoxybenzyl group (1.0-1.2 equiv) is heated in the presence of an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide) catalyst.

  • The reaction can be performed with or without a solvent. High-boiling solvents like diphenyl ether are sometimes used.

  • The reaction is heated for several hours, and the progress is monitored by TLC.

  • After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Quantitative Data

Yields for the Friedländer synthesis can range from moderate to excellent, depending on the specific substrates and reaction conditions employed.

Biological Significance of 3-Methoxybenzyl Substituted Heterocycles

The incorporation of the 3-methoxybenzyl group into heterocyclic scaffolds has been shown to impart a range of valuable biological activities. For instance, certain isoxazole derivatives have demonstrated significant anti-inflammatory properties.[4] N-alkylated imidazoles and triazoles are known to possess antibacterial and antifungal activities.[11] Furthermore, many quinoline-based compounds are used as antimalarial, anticancer, and antibacterial agents. The 3-methoxybenzyl moiety can modulate the biological activity of these heterocycles, making it a valuable substituent in the design of new therapeutic agents.[12]

Conclusion

This compound serves as a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. The protocols detailed in this application note provide robust methods for the preparation of isoxazoles, 1,2,3-triazoles, and quinolines containing the 3-methoxybenzyl moiety. These heterocyclic scaffolds are of significant interest in drug discovery and development due to their diverse pharmacological profiles. The ability to readily incorporate the 3-methoxybenzyl group allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

Flow Chemistry Applications of Substituted Benzyl Bromides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of substituted benzyl (B1604629) bromides in flow chemistry. The following sections summarize key applications, present quantitative data in structured tables for easy comparison, and offer detailed methodologies for significant experiments. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Application Note 1: Continuous Flow Benzylic Bromination

Substituted benzyl bromides are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Traditional batch photochemical brominations often suffer from poor scalability, safety concerns, and the use of hazardous solvents.[2][3] Continuous flow chemistry offers a safer, more efficient, and scalable alternative for benzylic brominations.[2][3] By utilizing flow reactors, precise control over reaction parameters such as residence time, temperature, and light intensity can be achieved, leading to higher selectivity and yields.[2] The use of household compact fluorescent lamps (CFLs) as a light source and acetonitrile (B52724) as a solvent provides a more environmentally friendly and cost-effective process.[2][3]

Quantitative Data: Benzylic Bromination
Starting MaterialReagentsTemperature (°C)Residence Time (min)Yield (%)Reference
4-NitrotolueneNBS (1.05 equiv) in MeCN (0.5 M)605090 (conversion)[3]
4-ChlorotolueneNBS (1.05 equiv) in MeCN (0.5 M)2013Low selectivity[3]
PhenylacetoneNBS (1.05 equiv) in MeCN (0.5 M)40100 (total operation)96 (isolated)[3]
2,6-DichlorotolueneHBr (1.1 equiv), NaBrO₃ (0.37 equiv)55~5 (equilibration)Not specified[4]
2,4-DichlorotolueneHBr (2.2 equiv), NaBrO₃ (0.73 equiv)65~15 (equilibration)Not specified[4]
Experimental Protocol: Continuous Flow Photochemical Benzylic Bromination[2][3]

This protocol describes the light-induced benzylic bromination of a toluene (B28343) derivative using N-bromosuccinimide (NBS) in a continuous flow setup.

Materials:

  • Substituted toluene derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Syringe pump

  • Fluorinated ethylene (B1197577) polymer (FEP) tubing (as the flow reactor)

  • Compact fluorescent lamp (CFL) for irradiation

  • Temperature controller (e.g., water bath or heating block)

  • Back-pressure regulator (optional)

Procedure:

  • Solution Preparation: Prepare a 0.5 M solution of the substituted toluene and 1.05 equivalents of NBS in acetonitrile.

  • Flow Reactor Setup: Coil the FEP tubing around a light source (e.g., a CFL bulb). The length and internal diameter of the tubing will determine the reactor volume and, consequently, the residence time for a given flow rate.

  • Temperature Control: Place the reactor coil in a temperature-controlled environment (e.g., a water bath set to the desired temperature, typically between 20-60 °C).

  • Reaction Initiation: Using a syringe pump, introduce the prepared solution into the flow reactor at a specific flow rate to achieve the desired residence time. For example, for a 1 mL reactor volume and a desired residence time of 10 minutes, the flow rate would be 0.1 mL/min.

  • Irradiation: Turn on the CFL to initiate the photochemical reaction.

  • Steady State and Collection: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system). Collect the product stream at the reactor outlet.

  • Work-up and Purification: The collected reaction mixture can be worked up by evaporating the solvent under reduced pressure. The residue can then be dissolved in a suitable organic solvent (e.g., diethyl ether), washed with water to remove succinimide, and dried. The final product can be purified by chromatography if necessary.

Experimental Workflow: Photochemical Benzylic Bromination

G cluster_prep Solution Preparation cluster_flow Flow Reactor System cluster_downstream Downstream Processing reagents Substituted Toluene + NBS in Acetonitrile pump Syringe Pump reagents->pump Load reactor FEP Tube Reactor (Coiled around CFL) pump->reactor Pump collection Product Collection reactor->collection Elute temp Temperature Control (e.g., Water Bath) temp->reactor Heat/Cool workup Work-up (Solvent Evaporation, Washing) collection->workup purification Purification (Chromatography) workup->purification product Substituted Benzyl Bromide purification->product

Caption: Workflow for continuous photochemical benzylic bromination.

Application Note 2: Multi-step Synthesis of Pharmaceuticals

Substituted benzyl bromides are key intermediates in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Flow chemistry is particularly advantageous for multi-step syntheses as it allows for the "telescoping" of reaction sequences, where the output of one reactor is directly fed into the next, minimizing manual handling, purification steps, and exposure to hazardous intermediates.[5][6] This approach has been successfully applied to the synthesis of drugs like Rufinamide and Telmisartan.[5][7]

Case Study: Continuous Flow Synthesis of Rufinamide

Rufinamide, an anti-epileptic drug, can be synthesized in a continuous flow process starting from 2,6-difluorobenzyl bromide.[5][6] This multi-step synthesis involves the in-situ generation of 2,6-difluorobenzyl azide (B81097), followed by a [3+2] cycloaddition with propiolamide, which is also generated in-situ.[5] The entire process is completed with a short residence time and high overall yield.[5][6]

Quantitative Data: Rufinamide Synthesis

| Step | Reactants | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Azide Formation | 2,6-Difluorobenzyl bromide, Sodium azide | DMSO | Room Temp. | 1 | ~98 |[5] | | Amide Formation | Methyl propiolate, Ammonium (B1175870) hydroxide (B78521) | Neat/Aq. | Ice-water bath | ~1 | Not specified |[6] | | Cycloaddition | 2,6-Difluorobenzyl azide, Propiolamide | DMSO | 110 | 11 (overall) | 92 (overall) |[5][6] |

Experimental Protocol: Fully Continuous Synthesis of Rufinamide[5][6]

This protocol describes a four-feed continuous flow system for the synthesis of Rufinamide.

Materials:

  • 2,6-Difluorobenzyl bromide

  • Sodium azide

  • Methyl propiolate

  • Ammonium hydroxide (~28% ammonia)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Four syringe pumps

  • PFA and copper tubing

  • T-mixers

  • Heating unit for the final reactor

  • Back-pressure regulator (100 psi)

Procedure:

  • Feed Preparation:

    • Feed A: Prepare a 1 M solution of 2,6-difluorobenzyl bromide in DMSO.

    • Feed B: Prepare a 0.5 M solution of sodium azide in DMSO.

    • Feed C: Use neat methyl propiolate.

    • Feed D: Use ~28% ammonium hydroxide.

  • Flow Setup:

    • Amide Formation: Pump Feed C (2.2 µL/min) and Feed D (6.6 µL/min) through a T-mixer into a 40 µL PFA reactor placed in an ice-water bath.

    • Azide Formation: Simultaneously, pump Feed A (16.5 µL/min) and Feed B (41.3 µL/min) through a second T-mixer into a 57 µL PFA reactor at room temperature.

    • Cycloaddition: Combine the outlets from the amide and azide formation reactors using a third T-mixer. Pass the combined stream through a 431 µL copper tubing reactor heated to 110 °C. A 100 psi back-pressure regulator is fitted at the outlet of this reactor.

  • Reaction and Collection:

    • The total residence time for the entire sequence is approximately 11 minutes.

    • Allow the system to stabilize for about 44 minutes (4 residence times).

    • Collect the product stream, which will be a brown/red solution.

  • Work-up and Isolation:

    • To the collected reaction mixture, add twice the volume of water while stirring to precipitate the product.

    • Allow the slurry to stand for 15 minutes.

    • Filter the precipitate, wash with water, and dry in a vacuum oven to obtain Rufinamide as an off-white solid.

Reaction Pathway: Rufinamide Synthesis

G cluster_reactants Starting Materials cluster_intermediates In-situ Generated Intermediates cluster_product Final Product benzyl_bromide 2,6-Difluorobenzyl Bromide benzyl_azide 2,6-Difluorobenzyl Azide benzyl_bromide->benzyl_azide NaN₃, DMSO, RT sodium_azide Sodium Azide sodium_azide->benzyl_azide methyl_propiolate Methyl Propiolate propiolamide Propiolamide methyl_propiolate->propiolamide NH₄OH, 0°C ammonium_hydroxide Ammonium Hydroxide ammonium_hydroxide->propiolamide rufinamide Rufinamide benzyl_azide->rufinamide 110°C, Cu tubing propiolamide->rufinamide

Caption: Convergent synthesis pathway of Rufinamide in flow.

Application Note 3: Organometallic Reactions in Flow

The use of highly reactive organometallic reagents, such as Grignard and organolithium reagents, is often challenging in batch synthesis due to their instability and exothermic nature. Flow chemistry provides a robust platform for handling these reagents safely and efficiently. The high surface-area-to-volume ratio of microreactors allows for excellent heat transfer, preventing thermal runaways. Furthermore, the short residence times enable the generation and immediate consumption of unstable intermediates.

Grignard Reagent Formation and Reaction

The formation of Grignard reagents from substituted benzyl bromides can be performed in continuous flow, followed by their immediate reaction with an electrophile. This "in-line" approach avoids the isolation of the sensitive Grignard reagent.

Quantitative Data: Grignard Reactions
Benzyl HalideElectrophileSolventProduct to Wurtz Coupling RatioReference
Benzyl bromide-Et₂O80:20[8]
Benzyl bromide-THF30:70[8]
Benzyl bromide-2-MeTHF80:20[8]
Experimental Protocol: General Procedure for Grignard Reaction in Flow

This protocol outlines a general procedure for the formation of a benzylmagnesium halide and its subsequent reaction with an electrophile in a continuous flow system.

Materials:

  • Substituted benzyl bromide

  • Magnesium turnings

  • Anhydrous solvent (e.g., THF or 2-MeTHF)

  • Electrophile (e.g., an aldehyde or ketone)

  • Two syringe pumps

  • Packed-bed reactor containing magnesium turnings

  • T-mixer

  • Second flow reactor (e.g., a coil)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the substituted benzyl bromide in the anhydrous solvent.

    • Prepare a solution of the electrophile in the anhydrous solvent.

  • Flow Setup:

    • Pump the benzyl bromide solution through the packed-bed reactor containing magnesium turnings to form the Grignard reagent.

    • The outlet of the packed-bed reactor is connected to a T-mixer.

    • Pump the electrophile solution to the other inlet of the T-mixer.

    • The combined stream from the T-mixer is passed through a second flow reactor (a coil) to allow for the reaction between the Grignard reagent and the electrophile to complete.

  • Quenching and Collection:

    • The product stream from the second reactor is quenched by mixing with a stream of saturated aqueous NH₄Cl.

    • The quenched mixture is collected for work-up and purification.

Logical Relationship: Grignard Reaction Workflow

G cluster_inputs Reagent Streams cluster_reactors Flow Reactor Network cluster_output Product Isolation benzyl_bromide Substituted Benzyl Bromide in Anhydrous Solvent pump1 Pump 1 benzyl_bromide->pump1 electrophile Electrophile in Anhydrous Solvent pump2 Pump 2 electrophile->pump2 mg_reactor Packed-Bed Reactor (Magnesium Turnings) pump1->mg_reactor Forms Grignard Reagent t_mixer T-Mixer pump2->t_mixer mg_reactor->t_mixer reaction_coil Reaction Coil t_mixer->reaction_coil Reaction Occurs quench In-line Quench (e.g., aq. NH₄Cl) reaction_coil->quench collection Collection and Work-up quench->collection final_product Final Product collection->final_product

Caption: Logical workflow for a two-step Grignard reaction in continuous flow.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methoxybenzyl Bromide Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Methoxybenzyl Bromide Alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions where this compound is used?

A1: this compound is a versatile reagent primarily used for the introduction of the 3-methoxybenzyl protecting group or as a key building block in the synthesis of more complex molecules. The most common applications involve:

  • O-Alkylation: This is frequently accomplished via the Williamson ether synthesis, where an alcohol or a phenol (B47542) is deprotonated by a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound, forming an ether linkage.

  • N-Alkylation: Amines, both primary and secondary, can be alkylated with this compound to form secondary and tertiary amines, respectively. This is a common method for introducing a benzyl-type group to a nitrogen-containing compound.

Q2: What are the primary side reactions I should be aware of when using this compound for alkylation?

A2: While this compound is an efficient alkylating agent, several side reactions can occur, impacting the yield and purity of the desired product. The most common side reactions include:

  • Over-alkylation (Di-alkylation): Particularly in N-alkylation of primary amines, the initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine as a di-alkylation byproduct.

  • C-Alkylation: In the case of phenoxides, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. The choice of solvent and reaction conditions can significantly influence the ratio of O- to C-alkylation.[1]

  • Hydrolysis: this compound can react with water present in the reaction mixture to form 3-methoxybenzyl alcohol. This is more prevalent if the reaction is run for extended periods or if non-anhydrous solvents and reagents are used.

  • Elimination (E2): Although less common for benzylic halides compared to secondary or tertiary alkyl halides, elimination reactions to form a stilbene-type dimer can occur under strongly basic conditions, though this is generally a minor pathway for primary benzylic bromides.

Q3: How can I minimize over-alkylation in my N-alkylation reaction?

A3: To favor mono-alkylation and minimize the formation of the di-alkylation product, you can employ several strategies:

  • Use of Excess Amine: Using a significant excess of the primary amine will statistically favor the reaction of this compound with the more abundant starting material.

  • Slow Addition of Alkylating Agent: Adding the this compound slowly to the reaction mixture containing the amine helps to maintain a low concentration of the alkylating agent, reducing the chance of the mono-alkylated product reacting further.

  • Choice of Base: Using a non-nucleophilic bulky base can sometimes help to selectively deprotonate the primary amine without promoting further reaction of the less sterically accessible secondary amine.

Q4: How does the choice of solvent affect the outcome of my O-alkylation of a phenol?

A4: The solvent plays a crucial role in determining the ratio of O-alkylation to C-alkylation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for O-alkylation. They solvate the cation of the phenoxide salt but do not strongly solvate the oxygen anion, leaving it more available to attack the electrophilic carbon of this compound.

  • Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting C-alkylation, where the aromatic ring acts as the nucleophile.[1]

Troubleshooting Guides

Problem 1: Low Yield of the Desired O-Alkylated Product (Ether)
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Alcohol/Phenol - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure the base is fresh and anhydrous. - Increase the equivalents of the base.
Hydrolysis of this compound - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Side Reaction: C-Alkylation - Switch to a polar aprotic solvent like DMF or acetonitrile (B52724).[1] - Avoid protic solvents such as water or ethanol.[1]
Low Reactivity of the Nucleophile - Increase the reaction temperature. - Consider adding a catalytic amount of sodium or potassium iodide to promote an in-situ Finkelstein reaction, converting the bromide to the more reactive iodide.
Decomposition of this compound - Store this compound in a cool, dark place. - Purify the reagent by distillation if it appears discolored.
Problem 2: Significant Formation of Di-alkylation Byproduct in N-Alkylation
Potential Cause Troubleshooting Steps
High Concentration of Alkylating Agent - Add this compound dropwise to the reaction mixture over an extended period. - Use a syringe pump for controlled addition.[2]
Stoichiometry of Reactants - Increase the molar excess of the primary amine (e.g., 3-5 equivalents).
Reaction Conditions Favoring Secondary Amine Reactivity - Lower the reaction temperature to increase the selectivity for the more reactive primary amine.
Problem 3: Presence of 3-Methoxybenzyl Alcohol in the Product Mixture
Potential Cause Troubleshooting Steps
Presence of Water in the Reaction - Use freshly distilled, anhydrous solvents. - Dry reagents (e.g., K₂CO₃) in an oven before use. - Ensure the nucleophile is dry.
Reaction Work-up - Quench the reaction with a non-aqueous workup if possible, or minimize the time the reaction mixture is in contact with aqueous solutions during extraction.

Quantitative Data

Table 1: Influence of Solvent on O- vs. C-Alkylation of Sodium Phenoxide with Benzyl (B1604629) Bromide (Illustrative Data)

SolventO-Alkylation Product (%)C-Alkylation Product (%)
N,N-Dimethylformamide (DMF)>95<5
Acetonitrile973
Tetrahydrofuran (THF)9010
Ethanol7030
Water4060

Note: This data is illustrative for the general trend of benzyl bromide alkylations of phenoxides and highlights the significant impact of the solvent. Specific ratios for this compound may vary.

Experimental Protocols

Protocol 1: O-Alkylation of 4-Nitrophenol (B140041) with this compound

This protocol describes a typical procedure for the Williamson ether synthesis.

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome:

  • Major Product: 1-Methoxy-3-((4-nitrophenoxy)methyl)benzene.

  • Potential Byproducts: 3-Methoxybenzyl alcohol, C-alkylated 4-nitrophenol derivatives.

Protocol 2: N-Alkylation of Piperidine (B6355638) with this compound

This protocol provides a general method for the N-alkylation of a secondary amine.

Materials:

  • Piperidine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the reaction mixture using a syringe pump over 2 hours.[2]

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • After the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation if necessary.

Expected Outcome:

  • Major Product: 1-(3-Methoxybenzyl)piperidine.

  • Potential Byproduct: Quaternary ammonium (B1175870) salt (if excess this compound is used or addition is too fast).

Visualizations

Alkylation_Pathways cluster_O_Alkylation O-Alkylation (Williamson Ether Synthesis) cluster_N_Alkylation N-Alkylation ROH R-OH (Alcohol/Phenol) RO_minus R-O⁻ (Alkoxide/Phenoxide) ROH->RO_minus Deprotonation Base_O Base (e.g., NaH, K₂CO₃) O_Product R-O-CH₂-Ar(OMe) (Desired Ether) RO_minus->O_Product SN2 Attack (O-alkylation) C_Product C-Alkylated Phenol (Side Product) RO_minus->C_Product C-alkylation (especially with phenols) MB_Br_O This compound MB_Br_O->O_Product MB_OH 3-Methoxybenzyl Alcohol (Hydrolysis) MB_Br_O->MB_OH H₂O R2NH R₂NH (Primary/Secondary Amine) N_Product R₂N-CH₂-Ar(OMe) (Mono-alkylated Amine) R2NH->N_Product SN2 Attack Base_N Base (e.g., K₂CO₃, Et₃N) MB_Br_N This compound MB_Br_N->N_Product Over_Product R₂N⁺(CH₂-Ar(OMe))₂ Br⁻ (Di-alkylated/Quaternary Salt) N_Product->Over_Product Further Alkylation

Caption: Main alkylation pathways and common side reactions with this compound.

Troubleshooting_Workflow start Alkylation Reaction with This compound check_yield Low Yield or Incomplete Reaction? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No cause_hydrolysis Check for Water (Hydrolysis) check_yield->cause_hydrolysis Yes cause_base Base Strength/ Stoichiometry Issue check_yield->cause_base Yes cause_reactivity Low Reactivity check_yield->cause_reactivity Yes success Successful Alkylation check_byproducts->success No byproduct_over Over-alkylation? check_byproducts->byproduct_over Yes byproduct_c C-Alkylation? check_byproducts->byproduct_c Yes byproduct_hydrolysis 3-Methoxybenzyl Alcohol? check_byproducts->byproduct_hydrolysis Yes solution_dry Use Anhydrous Reagents/Solvents cause_hydrolysis->solution_dry solution_base Increase Base Equivalents or Use Stronger Base cause_base->solution_base solution_temp Increase Temperature or Add Iodide Catalyst cause_reactivity->solution_temp byproduct_over->check_byproducts No solution_slow Slow Addition of Alkylating Agent byproduct_over->solution_slow Yes byproduct_c->check_byproducts No solution_solvent Change to Polar Aprotic Solvent byproduct_c->solution_solvent Yes byproduct_hydrolysis->check_byproducts No byproduct_hydrolysis->solution_dry Yes

Caption: A logical workflow for troubleshooting common issues in this compound alkylations.

References

Technical Support Center: Optimizing Williamson Ether Synthesis with 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethers using 3-Methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Williamson ether synthesis?

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (alkoxide).[1][2] The reaction typically proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In this mechanism, the alkoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, leading to the formation of an ether and the displacement of the halide leaving group.[1][2]

Q2: What are the typical reaction conditions for a Williamson ether synthesis?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours.[1][2][3] Common solvents are polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF), which can accelerate S_N2 reactions.[1][2][3][4] The choice of base is crucial for deprotonating the alcohol to form the reactive alkoxide. Strong bases like sodium hydride (NaH) are frequently used for aliphatic alcohols, while milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can be effective for more acidic phenols.[5][6]

Q3: Why is this compound a good substrate for this reaction?

Benzyl (B1604629) halides, like this compound, are excellent substrates for S_N2 reactions. This is because the benzylic carbon is primary, which minimizes steric hindrance for the incoming nucleophile.[7][8] Additionally, the competing E2 elimination reaction is not possible with benzyl halides as there are no beta-hydrogens available for abstraction by the base.[6]

Q4: What are the most common side reactions to be aware of?

The primary competing reaction is the base-catalyzed E2 elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[1][3][9] For aryloxide nucleophiles, C-alkylation can compete with the desired O-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[3][5][10] The choice of solvent can significantly influence the ratio of O- to C-alkylation.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Williamson ether synthesis with this compound.

Problem: Low or No Ether Product Yield

A low yield of the desired ether is a common challenge. The following workflow can help identify and address the potential root cause.

Troubleshooting_Workflow Start Low Yield Observed Step1 1. Verify Reactant Quality & Stoichiometry Start->Step1 Step2 2. Evaluate Reaction Conditions Step1->Step2 Reactants OK Reevaluate1 Re-evaluate Step1->Reevaluate1 Purify reactants, check stoichiometry, use fresh reagents Step3 3. Investigate Side Reactions Step2->Step3 Conditions Seem Optimal Reevaluate2 Re-evaluate Step2->Reevaluate2 Optimize base, solvent, temperature, and reaction time Step4 4. Address Solubility Issues Step3->Step4 Side Reactions Minimized Reevaluate3 Re-evaluate Step3->Reevaluate3 Use primary alkyl halide, control temperature, choose a non-nucleophilic base Step5 5. Consider Phase-Transfer Catalysis Step4->Step5 Solubility Addressed Reevaluate4 Re-evaluate Step4->Reevaluate4 Select a more appropriate solvent, consider co-solvents End Improved Yield Step5->End Yield Improves Reevaluate5 Re-evaluate Step5->Reevaluate5 Introduce a suitable phase-transfer catalyst Reevaluate1->Step1 Reevaluate2->Step2 Reevaluate3->Step3 Reevaluate4->Step4 Reevaluate5->Step5

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Q5: My reaction is not proceeding to completion. What should I check?

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, especially when using strong bases like NaH. Ensure all glassware is thoroughly dried and use anhydrous solvents.[11]

  • Base Quality: If using a solid base like sodium hydride, ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[11]

  • Reaction Time and Temperature: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.[11] While higher temperatures can increase the rate, they can also promote side reactions.[11] A typical temperature range is 50-100 °C.[3][11]

Q6: I am observing significant byproduct formation. How can I minimize this?

  • Elimination vs. Substitution: To favor the desired S_N2 reaction over E2 elimination, it is crucial to use a primary alkyl halide like this compound.[1][7][8]

  • C-Alkylation: When using a phenoxide nucleophile, C-alkylation can be a competing side reaction. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway

While specific yields can vary, the general trend for the competition between S_N2 and E2 pathways is as follows:

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether YieldLikelihood of Alkene Formation
Primary (1°)S_N2HighLow
Secondary (2°)S_N2 and E2Low to ModerateHigh
Tertiary (3°)E2Very Low to NoneVery High (often the only product)
Data compiled from qualitative descriptions in multiple sources.[10]

Table 2: Effect of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide with Benzyl Bromide

This table illustrates the significant impact of the solvent on the selectivity of the reaction.

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228
Data from a study by Adjiman, et al.[10]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using this compound and a Phenol (B47542)

Experimental_Workflow Start Start Step1 Dissolve phenol in anhydrous solvent (e.g., DMF) Start->Step1 Step2 Add base (e.g., K₂CO₃) to the solution Step1->Step2 Step3 Stir at room temperature to form the phenoxide Step2->Step3 Step4 Add this compound dropwise Step3->Step4 Step5 Heat the reaction mixture (e.g., 60-80 °C) Step4->Step5 Step6 Monitor reaction progress by TLC Step5->Step6 Step7 Work-up: Quench with water, extract with organic solvent Step6->Step7 Reaction Complete Step8 Purify the crude product (e.g., column chromatography) Step7->Step8 End Obtain Pure Ether Step8->End

Caption: General experimental workflow for Williamson ether synthesis.

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile). Add the base (e.g., NaH, 1.1 eq. or K₂CO₃, 2.0 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of Alkylating Agent: Add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress using TLC or another suitable analytical technique.[1][2][3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the pure ether.

Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be particularly useful for improving reaction rates and yields, especially when dealing with reactants that have low solubility in the reaction medium.[12][13]

  • Reaction Setup: In a round-bottom flask, combine the alcohol or phenol (1.0 eq.), this compound (1.0-1.2 eq.), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB, 0.1 eq.), and a suitable solvent system (e.g., toluene (B28343) and aqueous NaOH).[14]

  • Reaction: Stir the biphasic mixture vigorously at a temperature between 50-80 °C. The catalyst facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction occurs.[4]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Grignard Reactions with 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 3-Methoxybenzyl bromide. The primary focus is on preventing the undesired homo-coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling in the context of a Grignard reaction with this compound?

A1: Homo-coupling, also known as a Wurtz-type coupling reaction, is a significant side reaction that occurs during the formation of a Grignard reagent.[1][2] It involves the reaction of the newly formed Grignard reagent (3-Methoxybenzylmagnesium bromide) with a molecule of the unreacted this compound. This results in the formation of a dimer, 1,2-bis(3-methoxyphenyl)ethane, which reduces the yield of the desired Grignard reagent and complicates the purification of the final product.[1][3]

Q2: Why is this compound particularly susceptible to homo-coupling?

A2: Benzylic halides, such as this compound, are generally more reactive than simple alkyl halides and are particularly prone to Wurtz-type coupling.[1][3] The stability of the benzylic radical intermediate can facilitate this side reaction.

Q3: What are the primary causes of excessive homo-coupling?

A3: Several factors can promote the formation of the homo-coupled byproduct:

  • High Local Concentration of Alkyl Halide: Rapid addition of this compound leads to localized high concentrations, increasing the probability of it reacting with the Grignard reagent instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: The Grignard formation is an exothermic reaction.[4] Higher temperatures and localized hotspots can accelerate the rate of the Wurtz coupling side reaction.[1][4]

  • Choice of Solvent: Solvents like Tetrahydrofuran (THF), while common for Grignard reactions, can promote Wurtz coupling for benzylic halides compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1][5]

  • Inactive Magnesium Surface: An oxide layer on the magnesium turnings can slow down the formation of the Grignard reagent, leaving more unreacted benzyl (B1604629) bromide available for homo-coupling.[1][6]

Q4: My Grignard reagent solution is cloudy. Is this indicative of homo-coupling?

A4: A gray, cloudy suspension is typically an indication that the Grignard reagent formation has initiated successfully.[1] However, the formation of significant precipitates could be due to the insolubility of the homo-coupled product or other side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and a high yield of the homo-coupled dimer. High local concentration of this compound.Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature. This prevents the buildup of the unreacted halide.[1]
Elevated reaction temperature.Maintain a low reaction temperature. For reactive halides like benzyl bromide, it is recommended to keep the temperature below 10°C using an ice bath to control the exotherm.[1][4]
Inappropriate solvent choice.Consider using diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) instead of THF, as they have been shown to minimize Wurtz coupling for benzylic halides.[1][5]
The Grignard reaction fails to initiate. Magnesium surface is passivated by an oxide layer.Activate the magnesium turnings before adding the halide. This can be done by adding a small crystal of iodine and gently heating under an inert atmosphere until the iodine color disappears.[1][7] Alternatively, crushing the magnesium turnings in the flask can expose a fresh, active surface.[6]
Presence of moisture in the reaction setup.Ensure all glassware is flame-dried or oven-dried before use.[8] Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4][7]
The reaction is very exothermic and difficult to control. The rate of addition of this compound is too fast.Decrease the addition rate of the this compound solution. Ensure efficient stirring and external cooling to dissipate the heat generated.[9]

Data Presentation

Solvent Effects on Wurtz Coupling for Benzyl Halides

The choice of solvent can significantly impact the ratio of the desired Grignard product to the Wurtz coupling byproduct. The following table illustrates this effect for the reaction of benzyl chloride, which is structurally similar to this compound.

SolventProduct to Wurtz Byproduct Ratio
Diethyl Ether (Et₂O)90 : 10
2-Methyltetrahydrofuran (2-MeTHF)90 : 10
Tetrahydrofuran (THF)30 : 70

Data adapted from a study on benzyl chloride.[5]

Experimental Protocols

1. Protocol for Minimizing Homo-Coupling in Grignard Reagent Formation

This protocol incorporates best practices to suppress the Wurtz-type coupling of this compound.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • This compound (1.0 eq)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or anhydrous diethyl ether (Et₂O)

  • Anhydrous HCl in ether (for quenching, if applicable)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Preparation: Flame-dry all glassware under vacuum or oven-dry and assemble under an inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine and gently warm the flask until the purple color of the iodine sublimes and disappears, indicating the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the this compound solution (dissolved in anhydrous 2-MeTHF or Et₂O) to the activated magnesium. The reaction should initiate, which is often observed by a gentle reflux and the appearance of a gray, cloudy suspension.[1]

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from an addition funnel over a period of 40-60 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension at 0°C for an additional 30 minutes to ensure complete reaction.[1]

  • Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add the electrophile. After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]

  • Extraction and Purification: Extract the aqueous layer with the reaction solvent (2-MeTHF or Et₂O). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Visualizations

Grignard_vs_Wurtz Figure 1: Competing Pathways in Grignard Reagent Formation cluster_desired Desired Grignard Formation cluster_undesired Undesired Homo-Coupling (Wurtz Reaction) RX This compound RMgX 3-Methoxybenzyl- magnesium Bromide (Grignard Reagent) RX->RMgX + Mg Mg Magnesium Metal RMgX2 3-Methoxybenzyl- magnesium Bromide RX2 This compound RR 1,2-bis(3-methoxyphenyl)ethane (Homo-coupled Product) RMgX2->RR + this compound

Caption: Competing reaction pathways for this compound.

experimental_workflow Figure 2: Experimental Workflow for Minimizing Homo-Coupling A 1. Glassware Preparation (Flame/Oven Dried) B 2. Magnesium Activation (e.g., with Iodine) A->B C 3. Reaction Initiation (Small amount of halide) B->C D 4. Slow Halide Addition (Dropwise at < 10°C) C->D E 5. Reaction Completion (Stir at 0°C) D->E F 6. Reaction with Electrophile E->F G 7. Quenching (e.g., sat. NH4Cl) F->G H 8. Extraction & Purification G->H

Caption: Workflow for Grignard synthesis with minimal side reactions.

References

Technical Support Center: Purification of 3-Methoxybenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 3-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in reactions involving this compound?

A1: The nature of impurities largely depends on the specific reaction being performed (e.g., Williamson ether synthesis, Grignard reaction, etc.). However, some common impurities include:

  • Unreacted Starting Materials: this compound and the other reactant(s).

  • Hydrolysis Product: 3-methoxybenzyl alcohol, formed if moisture is present during the reaction or workup.

  • Oxidation Product: 3-methoxybenzaldehyde, which can form upon exposure to air or certain reaction conditions.

  • Over-alkylated or Di-substituted Products: In reactions where this compound is used as an alkylating agent.

  • Homocoupling Product: 1,2-bis(3-methoxyphenyl)ethane, which can form in certain coupling reactions.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your purification. Below are typical parameters:

  • Stationary Phase: Silica (B1680970) gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. The polarity can be adjusted to achieve optimal separation. A common starting ratio is 9:1 (hexane:ethyl acetate).

  • Visualization:

    • UV Light (254 nm): Most aromatic compounds, including this compound and its derivatives, will be visible under UV light.

    • Stains: A potassium permanganate (B83412) (KMnO₄) stain can be used to visualize a broader range of compounds, especially those that are not UV-active.

Q3: My this compound-derived product appears to be degrading during purification on a silica gel column. What can I do?

A3: Benzyl bromides and some of their derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] Here are several strategies to mitigate this issue:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your eluent and adding a small amount of a base, such as triethylamine (B128534) (~1% v/v), before packing the column.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]

  • Expedite the Chromatography: Do not let the compound remain on the column for an extended period. A faster elution, if separation allows, can minimize degradation.[1]

  • Aqueous Workup Prior to Chromatography: Washing the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup can help remove acidic impurities before the sample is loaded onto the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

Column Chromatography

Problem 1: Poor separation between my product and an impurity on the TLC and column.

  • Possible Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Adjust Eluent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Gradient Elution: Start with a low polarity eluent to separate the less polar compounds and gradually increase the polarity to elute your more polar product.

Problem 2: The purified fractions are still showing multiple spots on the TLC.

  • Possible Cause: The column was overloaded, or the initial sample was not concentrated enough before loading.

  • Solution:

    • Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified at one time.

    • Proper Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) to create a concentrated band at the top of the column.

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh) or Neutral Alumina
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 95:5 to 80:20 v/v)
Deactivation (if needed) ~1% Triethylamine in eluent
Expected Purity >95%
Typical Yield 70-90%
Recrystallization

Problem 1: My product "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too quickly, or the solvent is not ideal.

  • Solution:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Use a Solvent Pair: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common pair is ethyl acetate (good) and hexane (poor).[1]

Problem 2: No crystals are forming, even after cooling.

  • Possible Cause: The solution is not saturated, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your product.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.

    • Change Solvent: Select a solvent in which your product has high solubility at elevated temperatures but low solubility at room temperature or below.

Solvent SystemProcedureExpected Outcome
Ethanol Dissolve the crude product in a minimal amount of hot ethanol. Allow to cool slowly.Formation of a crystalline solid. Filter and wash with cold ethanol.
Hexane/Ethyl Acetate Dissolve the crude product in a minimal amount of warm ethyl acetate. Slowly add hexane until turbidity persists. Warm gently until clear, then cool slowly.Precipitation of the purified product.
Distillation

Problem 1: The compound is decomposing during distillation at atmospheric pressure.

  • Possible Cause: Benzyl bromides can be thermally unstable and may decompose at their high boiling points.[1]

  • Solution:

    • Vacuum Distillation: Use a vacuum pump to lower the pressure, which will significantly reduce the boiling point of your compound and prevent thermal decomposition.[1]

Problem 2: The distilled product is still impure.

  • Possible Cause: The boiling points of your product and a major impurity are too close for simple distillation to be effective.

  • Solution:

    • Fractional Distillation: Use a fractionating column to increase the separation efficiency.

    • Combine Purification Methods: Use distillation as an initial purification step to remove high-boiling or non-volatile impurities, followed by column chromatography or recrystallization for final purification.[1]

ParameterValue
Boiling Point (this compound) 100-112 °C at 0.5 mmHg
Apparatus Short path distillation apparatus for small quantities
Pressure <10 Torr is recommended to lower the boiling point significantly

Experimental Protocols & Visualizations

General Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude reaction product of this compound.

General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., wash with NaHCO3, brine) crude->workup extract Extract with Organic Solvent and Dry (e.g., Na2SO4) workup->extract concentrate Concentrate in vacuo extract->concentrate purify Purification concentrate->purify column Column Chromatography purify->column Liquid or Solid recrystal Recrystallization purify->recrystal Solid distill Vacuum Distillation purify->distill Liquid pure Pure Product column->pure recrystal->pure distill->pure Column Chromatography Troubleshooting start Poor Separation check_tlc Review TLC Data start->check_tlc high_rf High Rf (Spots run too fast) check_tlc->high_rf low_rf Low Rf (Spots don't move) check_tlc->low_rf streaking Streaking on TLC/Column check_tlc->streaking decrease_polarity Decrease Eluent Polarity (e.g., more hexane) high_rf->decrease_polarity increase_polarity Increase Eluent Polarity (e.g., more ethyl acetate) low_rf->increase_polarity overloaded Column Overloaded? streaking->overloaded acid_sensitive Compound Acid-Sensitive? streaking->acid_sensitive success Improved Separation decrease_polarity->success increase_polarity->success reduce_load Reduce Sample Load overloaded->reduce_load Yes deactivate Deactivate Silica (e.g., with Et3N) or Use Alumina acid_sensitive->deactivate Yes reduce_load->success deactivate->success

References

Improving the stability of 3-Methoxybenzyl bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the storage and stability of 3-Methoxybenzyl bromide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has turned yellow. Is it still usable?

A yellow discoloration often indicates degradation. The primary degradation products are typically 3-methoxybenzyl alcohol and 3-methoxybenzaldehyde (B106831), which can arise from hydrolysis and oxidation, respectively. While a slight yellow tint may not significantly affect some reactions, it is crucial to assess the purity of the material before use, as the presence of impurities can lead to unexpected side reactions and lower yields. For high-purity applications, it is recommended to purify the bromide by distillation or chromatography, or to use a fresh, unopened bottle.

Q2: I've observed a decrease in the yield of my reaction using an older bottle of this compound. What could be the cause?

A decrease in reaction yield is a common consequence of using degraded this compound. The primary cause is the conversion of the active bromide to less reactive species such as the corresponding alcohol or aldehyde. To confirm this, it is advisable to determine the purity of the starting material using analytical techniques like HPLC or GC-MS. If degradation is confirmed, using a fresh supply or purifying the existing stock is recommended.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 0-8 °C is often recommended. Storing under an inert atmosphere, such as argon or nitrogen, can further minimize degradation by excluding oxygen and moisture.

Q4: Are there any chemical stabilizers that can be added to this compound to prolong its shelf life?

While not specifically documented for this compound, similar compounds like benzyl (B1604629) bromide are often stabilized with propylene (B89431) oxide.[2][3][4][5] Propylene oxide acts as an acid scavenger, neutralizing any hydrobromic acid (HBr) that may form, which can catalyze further degradation. If you choose to add a stabilizer, it should be done with caution and at a low concentration (typically <0.1%). It is essential to verify that the stabilizer will not interfere with your intended downstream applications.

Q5: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-methoxybenzyl alcohol and hydrobromic acid (HBr). This reaction is often the primary cause of degradation if the compound is not stored in a dry environment.

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the benzylic carbon, resulting in the formation of 3-methoxybenzaldehyde.[6] This process can be accelerated by light and elevated temperatures.

Quantitative Data Summary

Storage ConditionTemperatureAtmosphereLight ExposureExpected StabilityPotential Degradation Products
Ideal 0-8 °CInert (Argon/Nitrogen)DarkHighMinimal
Good Room TemperatureSealedDarkModerate3-methoxybenzyl alcohol, 3-methoxybenzaldehyde
Poor Room TemperatureOpen to AirAmbient LightLowSignificant amounts of 3-methoxybenzyl alcohol and 3-methoxybenzaldehyde
Worst Elevated TemperatureOpen to AirDirect SunlightVery LowRapid decomposition to various products

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This method provides a means to assess the purity of this compound and detect the presence of common degradation products.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • This compound sample.

  • 3-methoxybenzyl alcohol and 3-methoxybenzaldehyde (for reference standards, if available).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

  • Retention times can be compared to those of reference standards to identify degradation products.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol is suitable for identifying volatile degradation products of this compound.

1. Instrumentation and Reagents:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas).

  • Acetonitrile or Dichloromethane (GC grade).

  • This compound sample.

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or dichloromethane.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1 mL/min (constant flow).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the compounds. The expected degradation products, 3-methoxybenzyl alcohol and 3-methoxybenzaldehyde, have distinct mass spectra.

Visualizations

DegradationPathways MBB This compound MBA 3-Methoxybenzyl alcohol MBB->MBA Hydrolysis MBZ 3-Methoxybenzaldehyde MBB->MBZ Oxidation HBr HBr MBA->HBr by-product H2O Moisture (H₂O) H2O->MBB O2 Oxygen (O₂) O2->MBB TroubleshootingWorkflow start Reduced reaction yield or visual degradation observed check_purity Assess purity of This compound (e.g., via HPLC/GC) start->check_purity is_pure Is purity acceptable? check_purity->is_pure investigate_other Investigate other reaction parameters (reagents, conditions) is_pure->investigate_other Yes purify Purify the bromide (distillation/chromatography) is_pure->purify No end Proceed with experiment investigate_other->end new_bottle Use a fresh, unopened bottle of this compound purify->new_bottle Alternative purify->end new_bottle->end StorageConditions title Optimal Storage Conditions condition1 Cool Temperature (0-8 °C) title->condition1 condition2 Dry Environment title->condition2 condition3 Inert Atmosphere (Argon or Nitrogen) title->condition3 condition4 Protection from Light title->condition4 result Maximized Stability & Minimized Degradation condition1->result condition2->result condition3->result condition4->result

References

Technical Support Center: Deprotection of 3-Methoxybenzyl Ethers with DDQ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the deprotection of 3-methoxybenzyl (3-MeO-Bn) ethers using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of the 3-methoxybenzyl ether deprotection reaction with DDQ?

The primary byproducts of this reaction are 3-methoxybenzaldehyde (B106831) and the reduced form of DDQ, 2,3-dichloro-5,6-dicyanohydroquinone (DDQH₂). The DDQH₂ often precipitates from the reaction mixture as a pale yellow solid.[1]

Q2: What are the potential side reactions and unexpected byproducts?

Several side reactions can occur, leading to unexpected byproducts. These include:

  • Formation of stable cations and radicals: DDQ can induce the formation of stable carbocations or radicals, which may lead to rearrangements or other undesired reactions.[1]

  • Diels-Alder and Michael Adducts: DDQ is a potent dienophile and can participate in Diels-Alder reactions with dienes present in the substrate. Additionally, Michael addition of nucleophiles to DDQ or its hydroquinone (B1673460) can occur.

  • Oxidation of other functional groups: While generally selective for electron-rich benzyl (B1604629) ethers, DDQ can oxidize other sensitive functionalities such as allylic alcohols, phenols, and electron-rich aromatic rings.[2]

  • Reaction with the liberated alcohol: In some cases, the newly deprotected alcohol can be further oxidized by DDQ, especially if it is a benzylic or allylic alcohol.

Q3: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (3-methoxybenzyl ether) and the appearance of the deprotected alcohol spot will indicate the reaction's progress. Additionally, a color change from the deep green or red of the initial DDQ charge-transfer complex to a pale yellow as the DDQH₂ precipitates can also be an indicator of reaction progression.[1]

Q4: What is the general mechanism for the deprotection of 3-methoxybenzyl ethers with DDQ?

The deprotection proceeds via an oxidative mechanism. The electron-rich 3-methoxybenzyl ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to form a radical cation, which is stabilized by the methoxy (B1213986) group. Subsequent reaction with water and fragmentation of the resulting hemiacetal liberates the free alcohol, 3-methoxybenzaldehyde, and DDQH₂.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Incomplete or Slow Reaction 1. Insufficient DDQ. 2. Low reaction temperature. 3. Presence of water may be insufficient for hydrolysis. 4. Steric hindrance around the ether linkage.1. Use a slight excess of DDQ (1.1-1.5 equivalents). 2. Gently warm the reaction mixture (e.g., to 40-50 °C). 3. Ensure the presence of a small amount of water in the reaction solvent (e.g., CH₂Cl₂/H₂O 18:1). 4. Increase reaction time or consider a more forcing solvent like dioxane at higher temperatures.
Difficulty Removing DDQ and/or DDQH₂ 1. DDQ and DDQH₂ can be challenging to separate from the product by standard silica (B1680970) gel chromatography. 2. DDQH₂ is acidic and can co-elute with polar products.1. Work-up: After the reaction, quench with a saturated aqueous solution of NaHCO₃ or Na₂S₂O₃ to neutralize DDQH₂ and react with excess DDQ. 2. Filtration: Filter the crude reaction mixture through a pad of Celite® or basic alumina (B75360) to remove the precipitated DDQH₂. 3. Column Chromatography: Use a solvent system with a small percentage of a more polar solvent (e.g., methanol (B129727) in dichloromethane) to effectively separate the product from residual quinone species. In some cases, using a different stationary phase like basic alumina can be effective.
Formation of Unidentified Byproducts 1. Reaction with other sensitive functional groups in the substrate. 2. Decomposition of starting material or product under the reaction conditions.1. Review the substrate for functional groups known to react with DDQ (e.g., electron-rich aromatics, dienes, other easily oxidizable groups).[2] 2. Consider performing the reaction at a lower temperature or for a shorter duration. 3. The addition of a radical scavenger may be beneficial in some cases.
Low Yield of Deprotected Alcohol 1. Over-oxidation of the product alcohol. 2. Incomplete reaction. 3. Loss of product during work-up and purification.1. Use the minimum effective amount of DDQ and monitor the reaction closely to avoid over-oxidation. 2. Address the potential causes of an incomplete reaction as outlined above. 3. Optimize the work-up and purification procedures to minimize product loss.

Quantitative Data Summary

The following table summarizes representative yields for the DDQ-mediated deprotection of various p-methoxybenzyl (a close analog to 3-methoxybenzyl) ethers under different reaction conditions. Yields for 3-methoxybenzyl ethers are expected to be comparable.

SubstrateDDQ (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxybenzyl ether of a primary alcohol1.2CH₂Cl₂/H₂O (18:1)rt0.595[3]
4-Methoxybenzyl ether of a secondary alcohol1.5CH₂Cl₂/H₂O (18:1)rt192[3]
9-(p-methoxybenzyl)carbazole2.2Toluene/H₂O (30 equiv)807179[4]
S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside2.3CH₂Cl₂/H₂O (17:1)0 to rt1.578[1]
3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (visible light)1.2CH₂Cl₂/PBS bufferrt1282[2]

Experimental Protocols

General Procedure for the Deprotection of a 3-Methoxybenzyl Ether with DDQ [1]

  • Dissolution: Dissolve the 3-methoxybenzyl-protected substrate in a suitable solvent system, typically a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (e.g., 18:1 v/v). The concentration of the substrate is generally in the range of 0.03-0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DDQ: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise to the stirred solution. The solution will typically turn a deep green or reddish color upon addition of DDQ.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic DDQH₂ byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the deprotected alcohol.

Visualizations

Deprotection_Mechanism reactant reactant reagent reagent intermediate intermediate product product sub 3-MeO-Bn-OR ct_complex [3-MeO-Bn-OR • DDQ] Charge-Transfer Complex sub->ct_complex ddq DDQ ddq->ct_complex rad_cation [3-MeO-Bn-OR]•+ ct_complex->rad_cation SET ddq_anion DDQ•- ct_complex->ddq_anion oxonium [3-MeO-Bn=O+R] rad_cation->oxonium -H• ddqh2 DDQH₂ ddq_anion->ddqh2 +2H+ hemiacetal Hemiacetal Intermediate oxonium->hemiacetal h2o H₂O h2o->hemiacetal alcohol R-OH (Deprotected Alcohol) hemiacetal->alcohol aldehyde 3-Methoxy- benzaldehyde hemiacetal->aldehyde

Caption: Mechanism of 3-methoxybenzyl ether deprotection with DDQ.

Troubleshooting_Workflow start start decision decision process process solution solution end end start_node Start Deprotection check_completion Reaction Complete? start_node->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Proceed to Workup check_completion->workup Yes increase_ddq Increase DDQ (1.1-1.5 eq) incomplete->increase_ddq increase_temp Increase Temperature incomplete->increase_temp add_water Ensure H₂O is present incomplete->add_water increase_ddq->check_completion increase_temp->check_completion add_water->check_completion check_purity Product Pure? workup->check_purity impure Impure Product check_purity->impure No pure_product Pure Product check_purity->pure_product Yes basic_wash Basic Wash (NaHCO₃) impure->basic_wash chromatography Optimize Chromatography impure->chromatography filter_celite Filter through Celite/Alumina impure->filter_celite basic_wash->check_purity chromatography->check_purity filter_celite->check_purity

Caption: Troubleshooting workflow for DDQ deprotection.

References

Technical Support Center: Analytical Methods for Monitoring 3-Methoxybenzyl Bromide Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the reaction progress of 3-Methoxybenzyl bromide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of a reaction involving this compound?

A1: The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the need for qualitative versus quantitative data.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and effective qualitative method.[1] By spotting the reaction mixture alongside the starting material (this compound) and a co-spot (a mixture of the reaction and starting material) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. The separation of spots is based on their differing affinities for the stationary and mobile phases.[1]

Q3: When is HPLC a better choice than TLC for reaction monitoring?

A3: HPLC is preferred when quantitative data is required. It provides information on the relative concentrations of reactants, products, and byproducts, allowing for the calculation of reaction conversion and yield over time. It is also more suitable for complex mixtures where TLC may not provide adequate separation.[2]

Q4: Can I monitor my reaction in real-time?

A4: Yes, in situ monitoring techniques like NMR spectroscopy allow for real-time analysis of the reaction mixture without the need for sampling.[3] This can provide valuable kinetic data and insights into reaction mechanisms.[3][4] Benchtop NMR spectrometers are also becoming more common for this purpose.[5]

Q5: What is Quantitative NMR (qNMR) and how can it be used?

A5: Quantitative NMR (qNMR) is a technique that provides quantitative information about the components of a mixture without the need for authentic reference materials for each component, which is often the case with chromatographic techniques.[6] It is a fast, accurate, and non-destructive method that is particularly useful in the early stages of pharmaceutical development when reference standards may not be available.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered when using TLC and HPLC for reaction monitoring.

Thin Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded.[1][8][9]Dilute the sample before spotting.[1][8]
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[8]
Spots Not Visible Compound is not UV-active.Use a staining method (e.g., potassium permanganate, anisaldehyde) to visualize the spots.[8]
Sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8][9]
Spots are at the Baseline or Solvent Front The mobile phase (eluent) is not the correct polarity.If spots are at the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. If spots are at the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[8]
Reactant and Product Spots Have Similar Rf Values The chosen solvent system does not provide adequate separation.Try a different solvent system with varying polarities. A co-spot can help determine if the spots are truly overlapping.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Fluctuating or High Backpressure Blockage in the system (e.g., guard column, tubing, frit).[10][11]Systematically remove components (starting with the guard column) to identify the source of the blockage.[10] Backflush the column if necessary.
Baseline Noise or Drift Air bubbles in the mobile phase or detector.[11][12]Degas the mobile phase thoroughly.[12]
Contaminated mobile phase or column.[12][13]Use high-purity solvents and prepare fresh mobile phases daily.[12]
Peak Tailing Column overload.Reduce the injection volume or sample concentration.[13]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or use a different column chemistry.
Inconsistent Retention Times Poor column equilibration.[10]Ensure the column is adequately equilibrated with the mobile phase before each injection.[11]
Fluctuations in temperature or mobile phase composition.[10]Use a column oven for temperature control and ensure accurate mobile phase preparation.[10][12]
Quantitative Data Summary

The following table provides an example of how to present quantitative data from an HPLC analysis for a hypothetical reaction of this compound with a nucleophile.

Time (hours)This compound (% Area)Product (% Area)Reaction Conversion (%)
010000
175.224.824.8
251.548.548.5
422.177.977.9
65.894.294.2
8<1>99>99

Note: This is example data. Actual results will vary based on reaction conditions.

Analytical Method Protocols
Protocol 1: TLC Monitoring of a Nucleophilic Substitution Reaction

This protocol describes the general procedure for monitoring a reaction where this compound is converted to a less polar product.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate - polarity should be optimized)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane) and spot it on the baseline.

    • Lane 2 (Co-spot): Spot the starting material solution, then, on the same spot, carefully spot the reaction mixture.

    • Lane 3 (Reaction Mixture): Withdraw a small aliquot from the reaction mixture using a capillary spotter and spot it on the baseline.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If necessary, further visualize by dipping the plate in a staining solution.

  • Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: HPLC Analysis of Reaction Progress

This protocol outlines a general reverse-phase HPLC method for quantitative analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is often a good starting point for aromatic compounds.[14]

    • Example Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength appropriate for the product.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: At specified time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable reagent). Dilute the aliquot with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting material (this compound) and the product. Calculate the percent conversion at each time point using the following formula:

    • % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

Workflow and Logic Diagram

The following diagram illustrates a typical workflow for selecting an analytical method and monitoring a reaction.

ReactionMonitoringWorkflow cluster_0 Method Selection cluster_1 Reaction Monitoring & Analysis start Define Monitoring Goal qualitative Qualitative Monitoring (e.g., Is reaction complete?) start->qualitative quantitative Quantitative Monitoring (e.g., Kinetics, Yield) start->quantitative select_tlc Select TLC qualitative->select_tlc select_hplc_gc Select HPLC / GC quantitative->select_hplc_gc select_nmr Consider in-situ NMR quantitative->select_nmr run_reaction Start Reaction select_tlc->run_reaction select_hplc_gc->run_reaction select_nmr->run_reaction take_aliquot Take Aliquot at Time (t) run_reaction->take_aliquot analyze Analyze Sample (TLC, HPLC, etc.) take_aliquot->analyze is_complete Reaction Complete? analyze->is_complete continue_reaction Continue Reaction is_complete->continue_reaction No workup Proceed to Work-up is_complete->workup Yes continue_reaction->take_aliquot

Caption: Workflow for selecting and executing an analytical monitoring method.

References

Technical Support Center: Scaling Up Reactions with 3-Methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybenzyl bromide on a larger scale.

General Information

Properties of this compound

PropertyValue
Synonyms 1-(Bromomethyl)-3-methoxybenzene, 3-(Bromomethyl)anisole
CAS Number 874-98-6[1]
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.07 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 152 °C @ 760 mmHg[1][2]
Density 1.436 g/mL at 25 °C[2]
Storage Store at 0-8 °C[1]

Safety First: Handling this compound at Scale

Q1: What are the primary safety concerns when handling multi-kilogram quantities of this compound?

When scaling up, the inherent hazards of this compound are amplified. Key concerns include:

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage. Ensure all personnel wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.

  • Toxicity: It is toxic if inhaled. Work in a well-ventilated area, preferably within a fume hood or with localized exhaust ventilation.

  • Reactivity: It is incompatible with strong oxidizing agents. Ensure proper segregation of chemicals.

  • Thermal Stability: While stable under normal conditions, it is important to avoid excessive heat, sparks, and open flames.

Q2: What engineering controls are recommended for handling large volumes?

For kilogram-scale operations, the following engineering controls are recommended:

  • Closed Systems: Whenever possible, use closed-system transfers to minimize exposure.

  • Ventilation: A dedicated, high-flow ventilation system is crucial.

  • Containment: Perform manipulations in a walk-in fume hood or a glovebox.

  • Emergency Preparedness: Ensure easy access to safety showers and eyewash stations.

Williamson Ether Synthesis: Scale-Up and Troubleshooting

The Williamson ether synthesis is a common reaction utilizing this compound to form ether linkages.

Experimental Protocol: Scale-Up of a Williamson Ether Synthesis

This protocol outlines the synthesis of a generic ether from a phenol (B47542) and this compound, scaling from a lab (grams) to a pilot plant (kilograms) setting.

ParameterLab Scale (10g Phenol)Pilot Scale (10kg Phenol)
Phenol 10 g (1.0 eq)10 kg (1.0 eq)
This compound 23.5 g (1.1 eq)23.5 kg (1.1 eq)
Base (e.g., K₂CO₃) 15.7 g (1.5 eq)15.7 kg (1.5 eq)
Solvent (e.g., Acetone) 200 mL200 L
Reaction Temperature 56 °C (Reflux)56 °C (Reflux)
Reaction Time 6-12 hours8-16 hours
Workup Filtration, Aqueous WashFiltration, Aqueous Wash
Purification Column ChromatographyRecrystallization
Typical Yield 85-95%80-90%

Methodology:

  • Reaction Setup: In a suitably sized reactor, charge the phenol, potassium carbonate, and acetone (B3395972).

  • Reagent Addition: Heat the mixture to a gentle reflux. Slowly add a solution of this compound in acetone to the reactor over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. The filter cake should be washed with fresh acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide: Williamson Ether Synthesis

Q3: My reaction is sluggish and incomplete, even after extended reaction times. What could be the cause?

  • Insufficient Base: Ensure the base is of high quality, finely powdered, and used in sufficient excess (typically 1.5-2.0 equivalents).

  • Poor Solubility: While acetone is a common solvent, for less soluble starting materials, consider a more polar aprotic solvent like DMF or DMSO.[3]

  • Wet Reagents/Solvents: Water will react with the base and can hydrolyze the this compound. Ensure all reagents and solvents are anhydrous.

Q4: I am observing a significant amount of a byproduct that appears to be from the elimination of HBr from this compound. How can I minimize this?

  • Reaction Temperature: High temperatures can favor elimination. Try running the reaction at a lower temperature for a longer period.

  • Base Strength: While a strong base is needed, a very strong or sterically hindered base can promote elimination. Potassium carbonate is often a good balance.

Q5: Purification by column chromatography is not feasible at the kilogram scale. What are my options?

  • Recrystallization: This is the most common method for purifying solid products at a large scale. A thorough screen of solvents is necessary to find a system that provides good recovery and purity.

  • Distillation: If the product is a thermally stable liquid with a boiling point significantly different from any impurities, vacuum distillation can be effective.

Suzuki Coupling: Scale-Up and Troubleshooting

Suzuki coupling is a powerful tool for forming carbon-carbon bonds, and this compound can be used as a coupling partner.

Experimental Protocol: Scale-Up of a Suzuki Coupling

This protocol describes a generic Suzuki coupling between an arylboronic acid and this compound.

ParameterLab Scale (5g Arylboronic Acid)Pilot Scale (5kg Arylboronic Acid)
Arylboronic Acid 5 g (1.0 eq)5 kg (1.0 eq)
This compound 7.4 g (1.1 eq)7.4 kg (1.1 eq)
Palladium Catalyst (e.g., Pd(PPh₃)₄) 0.5-2 mol%0.1-0.5 mol%
Base (e.g., K₂CO₃) 10 g (2.0 eq)10 kg (2.0 eq)
Solvent System (e.g., Toluene/Ethanol/Water) 100 mL (e.g., 4:1:1)100 L (e.g., 4:1:1)
Reaction Temperature 80-100 °C80-100 °C
Reaction Time 4-8 hours6-12 hours
Workup Phase Separation, Aqueous WashPhase Separation, Aqueous Wash
Purification Column ChromatographyRecrystallization/Distillation
Typical Yield 80-90%75-85%

Methodology:

  • Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon).

  • Reagent Charging: Charge the arylboronic acid, this compound, base, and solvent system to the reactor.

  • Degassing: Degas the mixture by bubbling the inert gas through it for 30-60 minutes.

  • Catalyst Addition: Add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature and monitor by HPLC.

  • Workup: Cool the reaction and dilute with water and an organic solvent. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product.

Troubleshooting Guide: Suzuki Coupling

Q6: My reaction is not going to completion, and I see starting materials remaining. What should I check?

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Ensure your system is thoroughly degassed and maintained under an inert atmosphere.

  • Base Issues: The base must be sufficiently soluble in the reaction medium to be effective. A biphasic system with water often helps dissolve inorganic bases.[4] The base should also be finely powdered to maximize its surface area.[4]

  • Poor Mass Transfer: In biphasic systems, vigorous stirring is essential to ensure good mixing between the aqueous and organic phases.[4]

Q7: I am observing significant homocoupling of my boronic acid. How can this be minimized?

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low and favor the cross-coupling reaction.

  • Oxygen Control: The presence of oxygen can promote homocoupling. Rigorous degassing is crucial.

Q8: The final product is contaminated with residual palladium. How can I remove it?

  • Aqueous Washes: Washing with an aqueous solution of a scavenger like thiourea (B124793) or N-acetylcysteine can help to remove palladium.

  • Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium.

  • Specialized Scavengers: Commercially available silica-based metal scavengers can be very effective.

Grignard Reaction: Scale-Up and Troubleshooting

Formation of a Grignard reagent from this compound allows for its use as a potent nucleophile.

Experimental Protocol: Scale-Up of a Grignard Reaction

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with an electrophile (e.g., an aldehyde).

ParameterLab Scale (10g 3-MBB)Pilot Scale (10kg 3-MBB)
Magnesium Turnings 1.3 g (1.1 eq)1.3 kg (1.1 eq)
This compound (3-MBB) 10 g (1.0 eq)10 kg (1.0 eq)
Anhydrous Solvent (e.g., THF) 100 mL100 L
Initiator (e.g., Iodine crystal) 1 small crystalA few small crystals
Reaction Temperature Gentle RefluxControlled addition to maintain reflux
Reaction Time 1-2 hours2-4 hours
Subsequent Reaction with Electrophile Slow addition at 0 °CSlow addition at 0-10 °C
Typical Yield 70-85%65-80%

Methodology:

  • Drying: All glassware and the reactor must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Initiation: In the reactor under an inert atmosphere, add the magnesium turnings and a small amount of anhydrous THF. Add a small crystal of iodine to activate the magnesium.

  • Grignard Formation: Slowly add a solution of this compound in anhydrous THF. The reaction is exothermic and should begin to reflux. Control the addition rate to maintain a gentle reflux.

  • Completion: After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C. Slowly add a solution of the electrophile in anhydrous THF.

  • Quench and Workup: Carefully quench the reaction by slowly adding it to a cold aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

Troubleshooting Guide: Grignard Reaction

Q9: My Grignard reaction is difficult to initiate. What can I do?

  • Magnesium Activation: The surface of the magnesium can be passivated. Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.[5]

  • Dryness: Ensure all glassware, solvents, and reagents are completely anhydrous. Even atmospheric moisture can inhibit the reaction.

  • Local Concentration: A small portion of the this compound can be added neat to the magnesium before solvent addition to create a high local concentration to initiate the reaction.

Q10: The reaction is highly exothermic and difficult to control on a large scale. What are the key considerations?

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient.[6]

  • Controlled Addition: The rate of addition of this compound directly controls the rate of heat generation. A slow, controlled addition is critical.

  • Cooling Capacity: Ensure the reactor's cooling system is capable of handling the heat load of the reaction. Perform a calorimetric study on a small scale to determine the heat of reaction.[7]

Q11: I am getting a significant amount of Wurtz coupling byproduct (1,2-bis(3-methoxyphenyl)ethane). How can I avoid this?

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the bromide in the presence of the forming Grignard reagent.

  • Temperature Control: Lowering the reaction temperature (while still allowing for initiation) can sometimes reduce the rate of this side reaction.

Visualizing Workflows

experimental_workflow General Experimental Workflow for Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reaction Setup and Inerting B Reagent Charging A->B C Solvent Addition and Degassing B->C D Controlled Addition of this compound C->D E Temperature Control and Monitoring D->E F Reaction Progress Analysis (TLC/HPLC) E->F G Quenching/Filtration F->G Reaction Complete H Aqueous Washes and Phase Separation G->H I Drying and Solvent Removal H->I J Large-Scale Purification (Recrystallization/Distillation) I->J

Caption: General workflow for scaling up reactions involving this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Check_Catalyst Evaluate Catalyst (if applicable) Check_Conditions->Check_Catalyst Conditions OK Solvent_Issue Consider Alternative Solvent Check_Conditions->Solvent_Issue Solubility Issue Temp_Issue Optimize Temperature Check_Conditions->Temp_Issue Sub-optimal Temp Base_Issue Change Base or Improve its Form Check_Conditions->Base_Issue Base Ineffective Side_Reactions Analyze for Side Products Check_Catalyst->Side_Reactions Catalyst OK Inert_Issue Improve Inert Atmosphere Check_Catalyst->Inert_Issue Catalyst Deactivation Optimize Re-run with Optimized Parameters Side_Reactions->Optimize Side Products Identified and Minimized Solvent_Issue->Optimize Temp_Issue->Optimize Inert_Issue->Optimize Base_Issue->Optimize

Caption: A logical approach to troubleshooting low-yield reactions.

References

Validation & Comparative

Reactivity Face-Off: 3-Methoxybenzyl Bromide vs. 4-Methoxybenzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential reactivity of 3-Methoxybenzyl bromide and 4-Methoxybenzyl bromide, supported by experimental data and detailed protocols.

In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes with efficiency and precision. Benzyl (B1604629) bromides, and their substituted analogues, are versatile building blocks, frequently employed in the introduction of benzyl groups into a molecular framework. The position of substituents on the aromatic ring can dramatically influence the reactivity of the benzylic carbon, a factor that can be strategically exploited in complex synthetic routes. This guide provides an in-depth comparison of the reactivity of two common isomers: this compound and 4-Methoxybenzyl bromide, in the context of nucleophilic substitution reactions.

Executive Summary of Reactivity

Experimental data unequivocally demonstrates that 4-Methoxybenzyl bromide is significantly more reactive towards nucleophilic substitution, particularly in S(_N)1-type reactions, than its 3-methoxy isomer. This pronounced difference in reactivity is primarily governed by the electronic effects of the methoxy (B1213986) group's position on the benzene (B151609) ring. The para-methoxy group can effectively stabilize the incipient benzylic carbocation intermediate through resonance, a stabilizing interaction that is absent in the meta-substituted isomer.

Quantitative Reactivity Comparison

The disparity in reactivity is best illustrated by comparing the first-order rate constants (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

ksolvk{solv}ksolv​
) for the solvolysis of the corresponding benzyl chlorides in a solution of 20% acetonitrile (B52724) in water at 25°C. While the leaving group is chloride in this experimental data, the relative reactivity trend is directly applicable to the corresponding bromides.

CompoundSubstituent PositionSolvolysis Rate Constant (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
ksolvk{solv}ksolv​
) [s
1^{-1}−1
]
Relative Rate
4-Methoxybenzyl chloride Para2.2[1][2]62,857
3-Methoxybenzyl chloride Meta3.5 x 10
5^{-5}−5
[1]
1

Table 1: Comparison of first-order solvolysis rate constants for 3-Methoxybenzyl chloride and 4-Methoxybenzyl chloride in 20% acetonitrile/water at 25°C.

As the data in Table 1 clearly indicates, 4-Methoxybenzyl chloride undergoes solvolysis over 60,000 times faster than 3-Methoxybenzyl chloride under identical conditions. This substantial difference underscores the profound impact of substituent placement on the reactivity of the benzylic center.

Mechanistic Rationale for Reactivity Difference

The observed difference in reaction rates is rooted in the stability of the carbocation intermediate formed during the rate-determining step of an S(_N)1 reaction.

The Activating Effect of the Para-Methoxy Group

In the case of 4-Methoxybenzyl bromide, the methoxy group is located at the para position relative to the benzylic carbon. This positioning allows the lone pair of electrons on the oxygen atom to be delocalized into the benzene ring and, crucially, to the benzylic carbon through resonance. This resonance stabilization significantly lowers the activation energy for the formation of the benzylic carbocation, thereby accelerating the rate of reaction.

Caption: Resonance stabilization of the 4-methoxybenzyl carbocation.

The Inductive Effect of the Meta-Methoxy Group

Conversely, when the methoxy group is at the meta position, it is unable to delocalize its lone pair of electrons to the benzylic carbon through resonance. The primary electronic influence of the meta-methoxy group is a weak, electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This inductive effect slightly destabilizes the carbocation intermediate, leading to a higher activation energy and a significantly slower reaction rate compared to the para-substituted isomer.

Caption: The 3-methoxybenzyl carbocation lacks direct resonance stabilization.

Experimental Protocols

The following is a representative experimental protocol for determining the solvolysis rates of 3- and 4-methoxybenzyl halides, adapted from the methodology used to obtain the cited kinetic data.[1]

Kinetic Measurement of Solvolysis by UV-Vis Spectrophotometry

This method is suitable for reactions with half-lives ranging from seconds to several hours and relies on a change in the UV-Vis absorbance spectrum as the benzyl halide is converted to the corresponding benzyl alcohol.

Materials:

  • This compound or 4-Methoxybenzyl bromide

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sodium perchlorate (B79767) (for maintaining constant ionic strength, optional)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Prepare a 20% (v/v) acetonitrile in water solution. If maintaining constant ionic strength is desired, dissolve the appropriate amount of sodium perchlorate in the solvent mixture.

  • Stock Solution Preparation: Prepare a stock solution of the benzyl bromide (e.g., 10 mM) in dry acetonitrile.

  • Kinetic Run: a. Equilibrate the solvent mixture to the desired temperature (e.g., 25.0 ± 0.1 °C) in the spectrophotometer's cell holder. b. Pipette a known volume of the thermostatted solvent into a quartz cuvette. c. Initiate the reaction by injecting a small, precise volume of the benzyl bromide stock solution into the cuvette, ensuring rapid and thorough mixing. The final concentration of the benzyl bromide should be in a range that provides a measurable change in absorbance (e.g., 0.1-0.5 mM). d. Immediately begin recording the absorbance at a wavelength where the change between the reactant and product is maximal. This wavelength should be determined beforehand by acquiring the full spectra of the starting material and the expected product. e. Continue data acquisition until the reaction is at least 95% complete, as indicated by a stable absorbance reading.

  • Data Analysis: a. The first-order rate constant (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    kobsk{obs}kobs​
    ) can be determined by plotting ln(A(t) - A(\infty)) versus time, where A(t) is the absorbance at time t and A(\infty) is the absorbance at the end of the reaction. The slope of this plot will be -ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    kobsk{obs}kobs​
    . b. Alternatively, non-linear regression analysis of the absorbance versus time data to the first-order rate equation, A(t) = A(\infty) + (A(0) - A(\infty))exp(-ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
    kobsk{obs}kobs​
    t), can be performed using appropriate software.

G start Prepare 20% MeCN/H₂O and stock solution of benzyl bromide thermostat Thermostat solvent and spectrophotometer to 25°C start->thermostat initiate Inject stock solution into cuvette with solvent to start reaction thermostat->initiate record Record absorbance at λ_max vs. time initiate->record analyze Analyze data to determine k_obs record->analyze

Caption: Experimental workflow for kinetic analysis of solvolysis.

Conclusion

The reactivity of methoxy-substituted benzyl bromides is profoundly influenced by the position of the methoxy group. 4-Methoxybenzyl bromide exhibits significantly enhanced reactivity in S(_N)1 reactions due to the powerful resonance-donating ability of the para-methoxy group, which effectively stabilizes the carbocation intermediate. In contrast, this compound is substantially less reactive as the meta-positioned methoxy group cannot provide resonance stabilization and exerts a weak, deactivating inductive effect. This dramatic difference in reactivity is a critical consideration for synthetic chemists in designing reaction sequences and selecting appropriate protecting groups or electrophilic partners. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in making informed decisions in their synthetic endeavors.

References

3-Methoxybenzyl Bromide vs. 3-Methoxybenzyl Chloride: A Comparative Analysis of Alkylating Agent Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic pathway. 3-Methoxybenzyl bromide and 3-methoxybenzyl chloride are two such widely used intermediates, essential for introducing the 3-methoxybenzyl moiety into a wide range of molecules, including pharmaceutically active compounds.[1][2] This guide provides an objective comparison of their performance, supported by fundamental chemical principles and outlining key experimental protocols for their evaluation.

The primary distinction between these two reagents lies in the halogen atom, which functions as the leaving group during nucleophilic substitution reactions. This difference fundamentally governs their reactivity, with the bromide ion being a superior leaving group compared to the chloride ion.[3][4] This is because larger ions like bromide can better disperse the negative charge, are more polarizable, and are the conjugate bases of stronger acids (HBr vs. HCl), making them more stable upon departure.[3][4][5]

Quantitative Data Summary

The physical properties of this compound and 3-methoxybenzyl chloride are summarized below. While their physical characteristics are similar, their chemical reactivity profiles, dictated by the nature of the halide leaving group, are distinct.

Table 1: Physicochemical Properties

PropertyThis compound3-Methoxybenzyl Chloride
CAS Number 874-98-6[1]824-98-6[6]
Molecular Formula C₈H₉BrO[1]C₈H₉ClO[6]
Molecular Weight 201.06 g/mol [7]156.61 g/mol [6]
Appearance Colorless to light yellow liquid[1]Colorless to pale yellow liquid[8]
Boiling Point 152 °C (lit.)[7]124 °C/13 mmHg (lit.)[9]
Density 1.436 g/mL at 25 °C (lit.)[7]1.078 g/mL at 25 °C (lit.)[9]
Refractive Index n20/D 1.575 (lit.)[7]n20/D 1.544 (lit.)[9]

Table 2: Comparative Performance as Alkylating Agents

ParameterThis compound3-Methoxybenzyl ChlorideRationale
Relative Reactivity HigherLowerBromide is a better leaving group than chloride, leading to a lower activation energy for nucleophilic substitution.[3]
Reaction Rate FasterSlowerThe rate-determining step in both Sₙ1 and Sₙ2 reactions involves the departure of the leaving group. A better leaving group accelerates this step.[4][5]
Typical Yields Generally higherGenerally lower to moderateFaster and more efficient reactions often lead to higher product yields under identical conditions.[3]
Substrate Scope BroadBroadBoth are versatile, but the higher reactivity of the bromide may be necessary for less reactive nucleophiles.
Stability Less stableMore stableThe C-Br bond is weaker than the C-Cl bond, making the bromide more susceptible to degradation over time.

Reactivity and Mechanism

The enhanced reactivity of this compound is a direct consequence of the leaving group's ability. In nucleophilic substitution reactions, the carbon-halogen bond is broken, and the halogen departs with the pair of electrons from the bond. The stability of the resulting halide ion is paramount. Because bromide (Br⁻) is a weaker base and more polarizable than chloride (Cl⁻), it is a more stable leaving group.[10] This increased stability lowers the activation energy of the reaction, whether it proceeds through an Sₙ1 or Sₙ2 mechanism, resulting in a faster reaction rate.[3][5]

Leaving_Group_Comparison cluster_bromide This compound cluster_chloride 3-Methoxybenzyl Chloride Br_reagent 3-MeO-Bn-Br Br_ts [Nu---C---Br]⁻ Br_reagent->Br_ts + Nu⁻ Br_prod 3-MeO-Bn-Nu Br_ts->Br_prod Br_lg Br⁻ (Stable, Good Leaving Group) Br_ts->Br_lg Br_rate Faster Rate Cl_reagent 3-MeO-Bn-Cl Cl_ts [Nu---C---Cl]⁻ Cl_reagent->Cl_ts + Nu⁻ Cl_prod 3-MeO-Bn-Nu Cl_ts->Cl_prod Cl_lg Cl⁻ (Less Stable, Poorer Leaving Group) Cl_ts->Cl_lg Cl_rate Slower Rate

Figure 1. Comparison of transition state stability and reaction rate.

Experimental Protocols

To empirically compare the efficacy of these two alkylating agents, standardized experimental procedures are necessary. Below are representative protocols for a comparative alkylation reaction and a cytotoxicity assay to evaluate the biological activity of the resulting products.

Protocol 1: Comparative O-Alkylation of a Phenol

Objective: To compare the reaction time and yield of this compound and 3-methoxybenzyl chloride in the O-alkylation of 4-hydroxyacetophenone.

Materials:

  • 4-hydroxyacetophenone

  • This compound

  • 3-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Reagent Addition: To Flask A, add this compound (1.1 eq). To Flask B, add 3-methoxybenzyl chloride (1.1 eq).

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction every 30 minutes using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent) to observe the consumption of the starting material.

  • Workup: Once a reaction is complete (as determined by TLC), filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter off the drying agent and concentrate the solvent to yield the crude product. Purify via column chromatography if necessary. Determine the final yield for each reaction and compare the total reaction times.

Protocol 2: Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized 3-methoxybenzyl derivative against a cancer cell line.[11][12]

Materials:

  • Synthesized 3-methoxybenzyl compound

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[13]

  • Solubilizing agent (e.g., DMSO or SDS)[13]

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Replace the medium in the wells with the compound dilutions and include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[13]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to determine cell viability. Plot the viability against the compound concentration and use non-linear regression to calculate the IC₅₀ value.[11]

Experimental_Workflow cluster_synthesis Synthesis & Comparison cluster_evaluation Biological Evaluation start Set up parallel reactions: - Nucleophile + K₂CO₃ in Acetone reagent_Br Add this compound start->reagent_Br reagent_Cl Add 3-Methoxybenzyl Chloride start->reagent_Cl monitor Monitor reactions by TLC reagent_Br->monitor reagent_Cl->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify analyze Analyze Yield & Reaction Time purify->analyze cytotoxicity Perform Cytotoxicity Assay (MTT) analyze->cytotoxicity ic50 Calculate IC₅₀ Value cytotoxicity->ic50

Figure 2. An experimental workflow for comparing alkylating agents.

Conclusion and Recommendations

The choice between this compound and 3-methoxybenzyl chloride as an alkylating agent is a trade-off between reactivity, stability, and cost.

  • This compound is the more reactive agent due to the superior leaving group ability of bromide.[3] It should be the reagent of choice when faster reaction times, higher yields, or the alkylation of weak nucleophiles is required. Its higher reactivity may come at the cost of reduced stability and potentially higher price.

  • 3-Methoxybenzyl Chloride , while less reactive, offers greater stability and is often more cost-effective. It is a suitable choice for reactions with highly reactive nucleophiles where a more controlled reaction rate is desirable to minimize side products. For less reactive substrates, harsher reaction conditions (e.g., higher temperatures, stronger base) may be necessary to achieve comparable results to the bromide analog.

Ultimately, the optimal reagent depends on the specific requirements of the synthetic target, the nucleophilicity of the substrate, and considerations of scale and cost. For novel applications, a preliminary comparative experiment as outlined in this guide is recommended to determine the most effective alkylating agent.

References

A Researcher's Guide to the Relative Stability of Methoxy-Substituted Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. Benzyl (B1604629) (Bn) ethers and their methoxy-substituted derivatives are among the most versatile and widely used protecting groups for hydroxyl functionalities due to their general stability and multiple deprotection pathways. The reactivity and stability of these groups are profoundly influenced by the electronic nature of substituents on the aromatic ring. Electron-donating methoxy (B1213986) groups increase the lability of the protecting group by stabilizing the benzylic cation intermediate formed during cleavage. This guide provides an objective comparison of the relative stability of common methoxy-substituted benzyl protecting groups, supported by experimental data, to facilitate informed selection for complex synthetic routes.

Comparative Data on Protecting Group Lability

The stability of benzyl-type protecting groups decreases with an increasing number of electron-donating methoxy substituents. This allows for a tiered or "orthogonal" deprotection strategy, where a more labile group can be removed under milder conditions while a more stable one remains intact. The following table summarizes the cleavage conditions for the benzyl (Bn), p-methoxybenzyl (PMB), 2,4-dimethoxybenzyl (DMB), and 3,4-dimethoxybenzyl (DMPM) protecting groups.

Protecting GroupStructureRelative LabilityAcidic Cleavage ConditionsOxidative Cleavage (DDQ)Catalytic Hydrogenolysis (H₂/Pd-C)
Benzyl (Bn) C₆H₅CH₂-Least LabileStable to mild acids; requires strong acids (e.g., BCl₃, HBr) for cleavage.Generally stable; reacts significantly slower than methoxy-substituted analogues. Cleavage may require harsher conditions like photoirradiation.Readily cleaved.
p-Methoxybenzyl (PMB) 4-MeO-C₆H₄CH₂-Moderately LabileCleaved by moderate acids (e.g., TFA, 10% solution in DCM).Readily cleaved with DDQ in CH₂Cl₂/H₂O at room temperature.Readily cleaved.
3,4-Dimethoxybenzyl (DMPM) 3,4-(MeO)₂-C₆H₃CH₂-LabileCleaved under mild acidic conditions.More reactive than PMB, allowing for selective deprotection.Readily cleaved.
2,4-Dimethoxybenzyl (DMB) 2,4-(MeO)₂-C₆H₄CH₂-Most LabileHighly acid-labile; cleaved with dilute acids (e.g., 1% TFA in DCM), enabling selective removal in the presence of PMB and Boc groups.Readily cleaved under milder conditions than PMB.Readily cleaved.
Hierarchy of Lability

The electron-donating nature of the methoxy group(s) dictates the ease of cleavage, particularly under acidic and oxidative conditions. The more electron-rich the aromatic ring, the more stable the resulting benzylic carbocation intermediate, and thus, the more labile the protecting group. This relationship allows for precise, selective deprotections in molecules containing multiple benzyl-type ethers.

G cluster_stability Relative Stability cluster_lability Relative Lability (Ease of Cleavage) Bn Benzyl (Bn) PMB p-Methoxybenzyl (PMB) Bn->PMB More Stable DMPM 3,4-Dimethoxybenzyl (DMPM) PMB->DMPM More Stable DMB 2,4-Dimethoxybenzyl (DMB) DMPM->DMB More Stable DMB_l 2,4-Dimethoxybenzyl (DMB) DMPM_l 3,4-Dimethoxybenzyl (DMPM) DMB_l->DMPM_l More Labile PMB_l p-Methoxybenzyl (PMB) DMPM_l->PMB_l More Labile Bn_l Benzyl (Bn) PMB_l->Bn_l More Labile

Hierarchy of stability and lability for benzyl-type protecting groups.

Orthogonal Deprotection Strategies

The significant differences in lability among these protecting groups are the foundation for powerful orthogonal protection strategies. Orthogonality allows for the selective removal of one protecting group in the presence of others by choosing conditions that only affect the most labile group.

  • DMB vs. PMB and Bn: The 2,4-DMB group is the most acid-labile. It can be selectively cleaved using very mild acidic conditions (e.g., 1% TFA) that leave both PMB and Bn groups intact.

  • PMB vs. Bn: A PMB group can be readily cleaved by oxidative reagents like DDQ. Under these conditions, a standard benzyl group is generally stable, allowing for the selective deprotection of PMB in the presence of Bn.

  • DMPM vs. PMB: The 3,4-DMPM group is more reactive towards DDQ than the PMB group, which also allows for selective oxidative deprotection under carefully controlled conditions.

This tiered lability provides synthetic chemists with a flexible toolkit to reveal specific hydroxyl groups at various stages of a complex synthesis, enabling regioselective modifications.

Key Experimental Protocols

The following are representative protocols for the deprotection of methoxy-substituted benzyl ethers. Researchers should optimize conditions for their specific substrates.

Protocol 1: Oxidative Cleavage of a PMB Ether with DDQ

This method is highly effective for cleaving electron-rich PMB, DMPM, and DMB ethers while leaving unsubstituted benzyl ethers intact.

Reaction: R-OPMB + DDQ → R-OH + PMB-aldehyde

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in a solvent system of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1–1.5 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acidic Cleavage of a DMB Ether with Dilute TFA

This protocol leverages the high acid sensitivity of the DMB group for selective deprotection under very mild conditions.

Reaction: R-ODMB + TFA → R-OH + DMB-cation

Procedure:

  • Dissolve the DMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Prepare a cleavage cocktail, typically 1% Trifluoroacetic Acid (TFA) in DCM. For substrates sensitive to the resulting DMB cation, a scavenger such as triisopropylsilane (B1312306) (TIS) (2-5%) can be included.

  • Add the cleavage cocktail to the substrate solution and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with a solvent like toluene (B28343) to remove residual TFA.

  • Purify the resulting alcohol as needed.

Protocol 3: Catalytic Hydrogenolysis of a Benzyl Ether

This is a general and mild method applicable to the cleavage of Bn, PMB, DMB, and DMPM ethers, provided the substrate contains no other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Purge the reaction flask with an inert gas (e.g., Argon or Nitrogen) and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus.

  • Stir the suspension vigorously at room temperature under a positive pressure of H₂.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Efficacy of 3-Methoxybenzyl Bromide in Williamson Ether Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of ether-containing molecules, the selection of an appropriate alkylating agent is crucial for optimizing reaction efficiency and yield. This guide provides a comparative analysis of 3-methoxybenzyl bromide and its performance in the Williamson ether synthesis, a cornerstone reaction for the formation of ethers. We will compare its efficacy against common alternatives such as benzyl (B1604629) bromide, 4-methoxybenzyl bromide, and benzyl chloride, supported by available experimental data and detailed protocols.

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 (bimolecular nucleophilic substitution) reaction.[1] The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide, which then acts as a nucleophile, attacking an alkyl halide to form the ether linkage. Benzyl halides are particularly effective electrophiles in this reaction due to the stability of the transition state.[2]

Comparative Analysis of Benzyl Halides in Williamson Ether Synthesis

The reactivity of the benzyl halide in a Williamson ether synthesis is influenced by both the nature of the leaving group (the halide) and the electronic effects of any substituents on the benzene (B151609) ring.

Effect of the Leaving Group: The reactivity of the halide as a leaving group follows the order I > Br > Cl > F. Therefore, benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction rates under similar conditions.

Effect of Ring Substituents: Substituents on the benzene ring can modulate the electrophilicity of the benzylic carbon. Electron-donating groups, such as a methoxy (B1213986) (-OCH3) group, can slightly decrease the reactivity of the benzyl halide in an SN2 reaction by increasing electron density around the benzylic carbon. Conversely, electron-withdrawing groups would be expected to increase reactivity. The position of the substituent also plays a role. A methoxy group in the para position (4-methoxybenzyl bromide) is expected to have a more pronounced electron-donating effect through resonance compared to a methoxy group in the meta position (this compound), where the effect is primarily inductive.

Data Presentation

The following table summarizes the performance of this compound and its alternatives in the Williamson ether synthesis based on available literature data. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, nucleophiles, and scales used in different studies.

Benzylating AgentNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Data not available in a directly comparable format------
Benzyl BromideBenzyl alcoholK2CO3DMSO50Not specified90[3]
Benzyl Bromide4-MethoxyphenolK2CO3Acetone~100 (reflux)2Not specified[3]
Benzyl ChlorideFurfuryl alcoholNot specifiedNot specified50-1001-850-95[1]
4-Methoxybenzyl BromideData not available in a directly comparable format------

Note: The lack of directly comparable, quantitative data for this compound and 4-methoxybenzyl bromide under conditions identical to those reported for benzyl bromide highlights a gap in the current literature. However, based on the principles of SN2 reactions, it is anticipated that this compound would exhibit reactivity comparable to, or slightly less than, unsubstituted benzyl bromide.

Experimental Protocols

Below is a representative experimental protocol for the Williamson ether synthesis using a benzyl halide. This protocol can be adapted for use with this compound and its alternatives.

Synthesis of Benzyl Phenyl Ether

Materials:

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of phenol in ethanol.

  • Slowly add one molar equivalent of sodium hydroxide pellets or a concentrated aqueous solution to the stirred solution. The mixture is typically stirred at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Addition of Benzyl Halide: To the solution of sodium phenoxide, add a slight molar excess (e.g., 1.1 equivalents) of the benzyl halide (e.g., this compound) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for a specified period (typically 1-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure ether.

Mandatory Visualization

The following diagrams illustrate the key aspects of the Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow Williamson Ether Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Alcohol Alcohol/Phenol (R-OH) Deprotonation Deprotonation Alcohol->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Conjugate_Acid Conjugate Acid of Base Alkyl_Halide Alkyl Halide (R'-X) (e.g., this compound) SN2_Attack SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Alkoxide (R-O-) Ether Ether (R-O-R') SN2_Attack->Ether Salt Salt Byproduct (NaX) SN2_Attack->Salt

Caption: General workflow of the Williamson ether synthesis.

Reactivity_Comparison Factors Influencing Reactivity of Benzyl Halides in SN2 Reactivity Reactivity in Williamson Ether Synthesis Br Bromide (Br-) Br->Reactivity Increases Reactivity Cl Chloride (Cl-) Cl->Reactivity Decreases Reactivity Electron_Donating Electron-Donating Group (e.g., -OCH3) Electron_Donating->Reactivity Slightly Decreases Reactivity No_Substituent No Substituent No_Substituent->Reactivity Baseline Reactivity

Caption: Factors influencing benzyl halide reactivity.

References

A Comparative Analysis of Cleavage Reagents for 3-Methoxybenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group and a corresponding cleavage reagent is a critical decision in the synthesis of complex molecules. The 3-methoxybenzyl (3-MeOBn) ether is a valuable protecting group for hydroxyl functionalities due to its relative stability and the availability of various methods for its removal. This guide provides an objective comparison of common cleavage reagents for 3-MeOBn ethers, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic strategy. The information presented here is largely based on studies of the closely related p-methoxybenzyl (PMB) ether, as the reactivity is analogous.

Performance Comparison of Cleavage Reagents

The efficacy of a cleavage reagent is determined by several factors, including reaction efficiency (yield and time), selectivity in the presence of other functional groups, and the mildness of the reaction conditions. Below is a summary of the performance of four common reagents for the deprotection of methoxybenzyl ethers.

Reagent/SystemTypical ConditionsReaction TimeYield (%)Key AdvantagesPotential Drawbacks
DDQ CH₂Cl₂/H₂O, rt1.5 - 5 h78-95%High selectivity for electron-rich benzyl (B1604629) ethers, neutral conditions.[1]Stoichiometric amounts often required, potential for side reactions with sensitive substrates.[1]
CAN MeCN/H₂O, 0 °C to rt0.5 - 3 h85-98%Fast reactions, high yields.[2]Stoichiometric and often excess reagent needed, acidic conditions can affect sensitive groups.[2]
TFA CH₂Cl₂, rt (with scavenger)5 min - 1 h82-98%Very fast, effective for acid-labile groups.[3]Strongly acidic, requires a cation scavenger to prevent side reactions.[4][5]
CeCl₃·7H₂O/NaI MeCN, reflux24 h~95%Mild, selective cleavage.[6]Long reaction times, requires elevated temperatures.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cleavage reactions.

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

This oxidative cleavage is highly selective for electron-rich benzyl ethers like the 3-MeOBn group.

General Procedure: [1] To a solution of the 3-methoxybenzyl-protected alcohol (1 equivalent) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-2.3 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred vigorously and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)

CAN is a powerful single-electron oxidant that rapidly cleaves methoxybenzyl ethers.

General Procedure: The protected alcohol (1 equivalent) is dissolved in a mixture of acetonitrile (B52724) (MeCN) and water (e.g., 3:1 v/v). The solution is cooled to 0 °C in an ice bath. Ceric ammonium nitrate (CAN) (2.0-2.5 equivalents) is then added in portions, and the reaction mixture is stirred at 0 °C or allowed to warm to room temperature. The reaction progress is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Trifluoroacetic Acid (TFA)

Acid-catalyzed cleavage with TFA is a very rapid method, but requires a cation scavenger to trap the resulting 3-methoxybenzyl cation and prevent side reactions.

General Procedure: [3] The 3-methoxybenzyl ether (1 equivalent) is dissolved in anhydrous dichloromethane (CH₂Cl₂). A cation scavenger, such as 1,3-dimethoxybenzene (B93181) (3 equivalents) or triethylsilane, is added to the solution. The mixture is cooled to 0 °C, and trifluoroacetic acid (TFA) (typically 10-50% v/v in CH₂Cl₂) is added dropwise. The reaction is usually complete within a few minutes to an hour and is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Cerium(III) Chloride Heptahydrate and Sodium Iodide (CeCl₃·7H₂O/NaI)

This system offers a milder, Lewis acid-assisted cleavage.

General Procedure: [6] To a solution of the protected alcohol (1 equivalent) in acetonitrile (MeCN), cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.2 equivalents) and sodium iodide (NaI) (1.2 equivalents) are added. The reaction mixture is heated to reflux and monitored by TLC. After the starting material is consumed, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove iodine, followed by brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated in vacuo. The product is purified by column chromatography.

Reaction Mechanisms and Selectivity

The choice of reagent often depends on the other functional groups present in the molecule. Understanding the reaction mechanism provides insight into potential incompatibilities.

Oxidative Cleavage (DDQ and CAN)

DDQ and CAN function by oxidizing the electron-rich 3-methoxybenzyl group. The reaction proceeds through a single-electron transfer mechanism, forming a resonance-stabilized benzylic radical cation. This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to the deprotected alcohol and 3-methoxybenzaldehyde.

Due to this mechanism, these reagents are highly selective for methoxybenzyl ethers over simple benzyl ethers or other protecting groups that are less susceptible to oxidation.[1] However, other electron-rich aromatic systems or easily oxidizable functional groups, such as sulfides, may not be compatible.

DDQ_Cleavage ROBnMeO 3-MeOBn Ether Complex Charge-Transfer Complex ROBnMeO->Complex + DDQ DDQ DDQ RadicalCation Benzylic Radical Cation Complex->RadicalCation SET Hemiacetal Hemiacetal RadicalCation->Hemiacetal + H₂O H2O H₂O Alcohol Deprotected Alcohol Hemiacetal->Alcohol Decomposition Aldehyde 3-Methoxybenzaldehyde Hemiacetal->Aldehyde

Caption: Oxidative cleavage of a 3-MeOBn ether using DDQ.

Acid-Catalyzed Cleavage (TFA)

Trifluoroacetic acid protonates the ether oxygen, making the alcohol a good leaving group. The departure of the alcohol generates a stable, resonance-stabilized 3-methoxybenzyl carbocation. This carbocation is then trapped by a scavenger.

This method is suitable for substrates that are stable to strong acids. It is generally orthogonal to protecting groups that are removed under oxidative or reductive conditions. However, other acid-labile groups such as tert-butyldimethylsilyl (TBS) ethers or acetals may be cleaved.[7]

TFA_Cleavage ROBnMeO 3-MeOBn Ether ProtonatedEther Protonated Ether ROBnMeO->ProtonatedEther + H⁺ (from TFA) TFA TFA Carbocation 3-MeOBn Carbocation ProtonatedEther->Carbocation - ROH Alcohol Deprotected Alcohol ProtonatedEther->Alcohol Cleavage TrappedCation Trapped Cation Carbocation->TrappedCation + Scavenger Scavenger Scavenger

Caption: Acid-catalyzed cleavage of a 3-MeOBn ether with TFA.

Lewis Acid-Assisted Cleavage (CeCl₃·7H₂O/NaI)

In this system, the Lewis acidic cerium(III) chloride coordinates to the ether oxygen, activating the C-O bond for cleavage. The iodide ion then acts as a nucleophile to displace the alcohol, forming 3-methoxybenzyl iodide.

This method is milder than using strong Brønsted acids and offers good selectivity. It is particularly useful when other acid-sensitive or oxidation-sensitive groups are present.

Conclusion

The selection of a cleavage reagent for a 3-methoxybenzyl ether is a strategic decision that depends on the overall synthetic route and the nature of the substrate. For highly selective removal in the presence of other benzyl-type ethers, oxidative methods using DDQ or CAN are preferable. When speed is essential and the substrate is acid-tolerant, TFA with a scavenger is an excellent choice. For sensitive substrates requiring mild conditions, the CeCl₃·7H₂O/NaI system provides a valuable alternative, albeit with longer reaction times. Careful consideration of the factors outlined in this guide will enable researchers to choose the optimal deprotection strategy for their specific needs.

References

A Comparative Analysis of 3-Methoxybenzyl Bromide and Other Leading Chiral Auxiliaries in Diastereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during carbon-carbon bond formation. This guide provides an objective comparison of the diastereoselectivity achieved using 3-methoxybenzyl bromide against established chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. The performance of these auxiliaries is evaluated based on experimental data from key diastereoselective reactions, supplemented with detailed experimental protocols and mechanistic insights.

Performance Comparison of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily determined by its ability to induce high levels of diastereoselectivity in chemical transformations. The following tables summarize the performance of this compound and other prominent chiral auxiliaries in widely used asymmetric reactions, such as alkylations and aldol (B89426) additions. While this compound is more commonly employed as a protecting group, its utility in directing stereochemistry is an area of growing interest.

Table 1: Diastereoselectivity in Asymmetric Alkylation Reactions

Chiral Auxiliary/MethodSubstrateElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)
This compound 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonateThis compound95% e.e.98%
This compound Chiral Succinic Acid DerivativeBenzyl bromideSingle diastereomer75%
Evans' Oxazolidinone N-propionyl-4-benzyl-2-oxazolidinoneAllyl iodide98:2 d.r.[1]Not specified
Evans' Oxazolidinone N-acyloxazolidinoneBenzyl bromide>99:1 d.r.94%
Oppolzer's Sultam N-propionyl camphorsultamMethyl iodide>98:2 d.r.85%
Meyers' Auxiliary (Pseudoephedrine) Pseudoephedrine propionamideBenzyl bromide≥99:1 d.r.[2]90%
Meyers' Auxiliary (Pseudoephedrine) Pseudoephedrine amideVarious primary alkyl halides95 to ≥99% isolated d.e.[2]80-99%[2]

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-propionyl oxazolidinoneIsobutyraldehyde>99:1 (syn:anti)80-95%
Oppolzer's Sultam N-propionyl camphorsultamIsobutyraldehyde>95% d.e. (syn)>95%

Experimental Workflow and Methodologies

The successful application of chiral auxiliaries hinges on robust and reproducible experimental protocols. This section details the methodologies for the key experiments cited in the performance comparison.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the typical workflow for a diastereoselective reaction employing a chiral auxiliary. This multi-step process involves the attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the desired stereocenter, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Acylation Acylation / Amidation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Acylation Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) Acylation->Enolate_Formation Substrate-Auxiliary Adduct Alkylation_Aldol Alkylation or Aldol Reaction with Electrophile/Aldehyde Enolate_Formation->Alkylation_Aldol Diastereomeric_Product Diastereomerically Enriched Product Alkylation_Aldol->Diastereomeric_Product Cleavage Hydrolysis / Reduction (e.g., LiOH/H2O2, LiAlH4) Diastereomeric_Product->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

1. Diastereoselective Alkylation of a Chiral Succinic Acid Derivative with this compound

  • Dianion Generation: A chiral succinic acid derivative is reacted with 2 equivalents of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C for 1 hour to generate the vicinal dianion.[3]

  • Alkylation: To the solution of the dianion, 2.2 equivalents of this compound are added at -78 °C. The reaction is allowed to proceed for 5 hours at this temperature.[3]

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification by chromatography yields the mono-alkylated product as a single diastereomer.[3]

2. Diastereoselective Alkylation using an Evans' Oxazolidinone Auxiliary [1]

  • Acylation of the Auxiliary: The chiral oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) is acylated with an acid anhydride (B1165640) (e.g., propionic anhydride) in the presence of an acyl transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1]

  • Enolate Formation: The resulting N-acyloxazolidinone is deprotonated at low temperature (-78 °C) using a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form a rigid, chelated (Z)-enolate.[1]

  • Alkylation: The enolate solution is then treated with an electrophile (e.g., allyl iodide), and the reaction is stirred at -78 °C for several hours.[1]

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The diastereomeric ratio is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) analysis of the crude product.[1]

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed by hydrolysis, for example, with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid.[1]

3. Diastereoselective Aldol Reaction with an Oppolzer's Sultam Auxiliary

  • Enolate Formation: The N-acyl camphorsultam is dissolved in a suitable solvent like dichloromethane (B109758) and cooled to -78 °C. A Lewis acid (e.g., TiCl4) and a tertiary amine base (e.g., triethylamine) are added to form the titanium enolate.

  • Aldol Addition: The aldehyde is then added dropwise to the enolate solution at -78 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The diastereoselectivity is determined by NMR analysis of the crude product, which is then purified by column chromatography.

4. Asymmetric Alkylation using a Meyers' (Pseudoephedrine) Auxiliary [2][4]

  • Amide Formation: The chiral auxiliary, (+)-pseudoephedrine, is reacted with an acyl chloride or anhydride to form the corresponding amide.[4]

  • Enolate Formation and Alkylation: The pseudoephedrine amide and anhydrous lithium chloride are suspended in THF and cooled to -78 °C. A solution of LDA is then added to form the enolate. The reaction mixture is warmed to 0 °C and then re-cooled before the addition of the alkylating agent.[4]

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is purified by chromatography or recrystallization.[4]

  • Auxiliary Removal: The auxiliary is cleaved by acidic or basic hydrolysis to provide the chiral carboxylic acid.[4]

Mechanistic Insights and Stereochemical Models

The high levels of diastereoselectivity observed with these chiral auxiliaries can be explained by the formation of rigid, well-defined transition states that favor the approach of the electrophile or aldehyde from one face of the enolate over the other.

Evans' Oxazolidinone Auxiliary

In the case of Evans' auxiliaries, the formation of a chelated (Z)-enolate is key to the high diastereoselectivity. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Chelation-controlled stereoselectivity in Evans' auxiliary alkylation.

Oppolzer's Sultam Auxiliary

Oppolzer's sultam provides a rigid bicyclic framework that effectively controls the conformation of the enolate. The sulfonyl group and one of the methyl groups of the camphor (B46023) skeleton shield one face of the enolate, leading to a highly diastereoselective reaction.

G cluster_0 Stereochemical Model for Oppolzer's Sultam Enolate Sultam-derived Enolate Transition_State Transition State (Chelated or Non-chelated) Enolate->Transition_State Aldehyde/Electrophile Major_Product Major Diastereomer Transition_State->Major_Product label_ts The rigid camphor backbone and the sulfonyl group create a highly biased stereochemical environment.

Transition state model for diastereoselection with Oppolzer's sultam.

Meyers' Chiral Auxiliary

For Meyers' pseudoephedrine-based auxiliaries, the high diastereoselectivity in alkylation reactions is attributed to the formation of a rigid lithium chelate involving the enolate oxygen and the hydroxyl group of the auxiliary. This conformation, along with the phenyl group, effectively blocks one face of the enolate.

G cluster_0 Asymmetric Induction with Meyers' Auxiliary Amide Pseudoephedrine Amide Enolate Lithium Chelated Enolate Amide->Enolate LDA, LiCl Alkylation Alkylation Enolate->Alkylation Alkyl Halide Product Major Diastereomer Alkylation->Product note The lithium-chelated structure and the phenyl group direct the electrophile to the opposite face.

Stereochemical model for Meyers' auxiliary-mediated alkylation.

Conclusion

Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides are well-established and highly effective chiral auxiliaries that consistently provide excellent levels of diastereoselectivity in a variety of asymmetric transformations. They offer predictable stereochemical outcomes and are supported by a wealth of literature and well-defined mechanistic models.

The use of this compound as a chiral directing group is less documented. While it has shown high stereoselectivity in specific applications, such as the alkylation of malonate and succinic acid derivatives, its broader applicability and performance across a range of substrates and reaction types require further investigation to draw a comprehensive comparison with the more established auxiliaries. For now, it remains a valuable tool for specific transformations where its unique electronic and steric properties can be leveraged to achieve high levels of stereocontrol. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting an appropriate chiral auxiliary.

References

A Comparative Guide to the Performance of 3-Methoxybenzyl Bromide in Aqueous vs. Organic Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzyl bromide is a versatile reagent frequently employed in organic synthesis, particularly for the introduction of the 3-methoxybenzyl (3-MeOBn) protecting group and in the synthesis of various pharmaceutical and agrochemical compounds.[1] The choice of solvent is a critical parameter that dictates the reaction pathway, rate, and overall yield. This guide provides an objective comparison of the performance of this compound in aqueous versus organic solvent systems, supported by established chemical principles and available experimental data.

The reactivity of this compound is primarily governed by nucleophilic substitution reactions, which can proceed through two distinct mechanisms: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). The solvent system plays a pivotal role in determining which of these pathways is favored.

The Dichotomy of Nucleophilic Substitution: SN1 vs. SN2 Pathways

The performance of this compound in different solvent systems is best understood through the lens of SN1 and SN2 reaction mechanisms.

  • SN1 Reaction: This is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on the carbocation. Polar protic solvents, such as water and alcohols, are known to favor the SN1 pathway because they can stabilize the carbocation intermediate through hydrogen bonding.[2]

  • SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. This reaction is favored by polar aprotic solvents, such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO).[3] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive.

The structure of this compound, being a primary benzylic halide, allows it to react via either pathway, making the choice of solvent particularly impactful. The benzylic position can stabilize a carbocation, making SN1 possible, while being relatively unhindered for an SN2 attack.[4]

Performance in Aqueous Solvent Systems

Due to its low solubility in water, reactions with this compound in purely aqueous systems are uncommon. However, its behavior in aqueous mixtures provides significant insight into its reactivity.

In polar protic solvents like water or aqueous organic mixtures (e.g., aqueous acetone, aqueous ethanol), this compound tends to undergo solvolysis, where the solvent itself acts as the nucleophile. This process is often dominated by the SN1 mechanism due to the high polarity and protic nature of the solvent, which effectively stabilizes the forming benzyl (B1604629) carbocation and the departing bromide anion.

Quantitative Data: Solvolysis Rates

While direct kinetic data for the hydrolysis of this compound in pure water is scarce, we can infer its reactivity from studies on analogous compounds. For instance, the solvolysis of substituted benzyl chlorides has been studied in 20% acetonitrile in water. 4-methoxybenzyl chloride, a close analog, exhibits a first-order rate constant (ksolv) of 2.2 s-1 in this medium, indicating a very rapid reaction.[2] It is reasonable to expect that this compound would also exhibit significant reactivity in aqueous environments, leading to the formation of 3-methoxybenzyl alcohol.

Solvent System Reaction Type Dominant Mechanism Relative Rate
Aqueous (e.g., water, aqueous acetone)Solvolysis/HydrolysisSN1Fast
Organic (Polar Aprotic, e.g., DMF, ACN)Nucleophilic SubstitutionSN2Dependent on Nucleophile Concentration and Strength

Performance in Organic Solvent Systems

In organic synthesis, this compound is most commonly used in polar aprotic solvents. These solvents facilitate SN2 reactions with a variety of nucleophiles.

The absence of hydrogen bonding from aprotic solvents enhances the nucleophilicity of anionic reagents, leading to faster and cleaner SN2 reactions. This is particularly advantageous when strong, anionic nucleophiles are employed, as it minimizes the competing elimination (E2) side reactions that can occur with sterically hindered substrates or stronger bases.[3]

Quantitative Data: Williamson Ether Synthesis

A common application of this compound is the Williamson ether synthesis, for example, the O-alkylation of a phenol (B47542). In a typical organic solvent system, this reaction proceeds efficiently.

Solvent Base Temperature (°C) Time (h) Typical Yield (%)
DMFK2CO380-904-1288-94
AcetonitrileCs2CO3801280-88

Data adapted from general protocols for O-benzylation of phenols.[5]

Experimental Protocols

Key Experiment: O-Alkylation of Phenol with this compound

1. Protocol in an Organic Solvent System (SN2 Conditions)

This protocol describes a typical Williamson ether synthesis in a polar aprotic solvent.

  • Materials:

    • Phenol (1.0 equiv)

    • This compound (1.1 equiv)

    • Potassium carbonate (K2CO3) (1.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol and anhydrous potassium carbonate.

    • Add anhydrous DMF to dissolve the reactants.

    • Add this compound to the reaction mixture.

    • Heat the mixture to 80°C and stir for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3-methoxybenzyl phenyl ether.[5]

2. Protocol in an Aqueous System (Phase-Transfer Catalysis)

Due to the low solubility of this compound and many organic nucleophiles in water, a phase-transfer catalyst (PTC) is necessary to facilitate the reaction in an aqueous system. The PTC transports the nucleophile from the aqueous phase to the organic phase (the molten or dissolved this compound) for the reaction to occur.

  • Materials:

  • Procedure:

    • Dissolve phenol and sodium hydroxide in water in a round-bottom flask.

    • Add tetrabutylammonium bromide to the aqueous solution.

    • Add a solution of this compound in the organic solvent.

    • Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, separate the organic layer.

    • Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

SN1_vs_SN2 cluster_aqueous Aqueous System (Polar Protic) cluster_organic Organic System (Polar Aprotic) aq_start 3-MeOBnBr aq_carbocation [3-MeOBn]+ Carbocation (Stabilized by H2O) aq_start->aq_carbocation Rate-determining (SN1) aq_product 3-MeOBnOH (Solvolysis Product) aq_carbocation->aq_product Fast Attack by H2O org_start 3-MeOBnBr + Nu- org_ts [Nu---C---Br]‡ Transition State org_start->org_ts Concerted Attack (SN2) org_product 3-MeOBn-Nu org_ts->org_product

Figure 1: Dominant reaction pathways for this compound in aqueous vs. organic systems.

experimental_workflow cluster_organic_wf Organic Solvent Workflow (e.g., DMF) cluster_aqueous_wf Aqueous PTC Workflow org_react Combine Phenol, K2CO3, 3-MeOBnBr in DMF org_heat Heat and Stir (e.g., 80°C) org_react->org_heat org_workup Aqueous Workup (Extraction) org_heat->org_workup org_purify Column Chromatography org_workup->org_purify org_product Pure Ether org_purify->org_product aq_react Combine Phenol, NaOH, TBAB in H2O + 3-MeOBnBr in Organic Solvent aq_stir Vigorous Stirring aq_react->aq_stir aq_workup Phase Separation and Extraction aq_stir->aq_workup aq_purify Column Chromatography aq_workup->aq_purify aq_product Pure Ether aq_purify->aq_product

Figure 2: Comparative experimental workflows for O-alkylation of phenol.

Comparison with Alternatives

For the O-alkylation of phenols, several alternatives to this compound exist.

Reagent Advantages Disadvantages Typical Conditions
This compound Moderately reactive, good for introducing a specific protecting group.Lachrymator, relatively expensive.Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF, ACN).
Benzyl Bromide Readily available, well-established reactivity.[6]Produces a simple benzyl ether which may be too stable or not offer desired electronic properties. Strong lachrymator.[6]Similar to this compound.
4-Methoxybenzyl Bromide (PMB-Br) PMB group is easily cleaved under oxidative conditions (e.g., with DDQ), offering orthogonal deprotection strategies.[7]Similar hazards to other benzyl bromides.Similar to this compound.
Dimethyl Sulfate / Diethyl Sulfate Highly reactive, inexpensive.Highly toxic and carcinogenic.Strong base (e.g., NaOH).
Alcohols (with acid catalyst) "Greener" alkylating agents.[8]Requires higher temperatures and often solid acid catalysts; can be less selective.Vapor or liquid phase over a solid acid catalyst (e.g., zeolites).[8]

Conclusion

The performance of this compound is highly dependent on the solvent system.

  • In aqueous (polar protic) systems, this compound is prone to rapid SN1 solvolysis, leading to the formation of 3-methoxybenzyl alcohol. This pathway is generally not synthetically useful for introducing the 3-methoxybenzyl group onto other nucleophiles. Reactions in aqueous media, if necessary, require techniques like phase-transfer catalysis to mitigate solvolysis and solubility issues.

  • In organic (polar aprotic) systems, this compound efficiently undergoes SN2 reactions with a wide range of nucleophiles. These conditions are ideal for applications such as the protection of alcohols and phenols, offering high yields and predictable outcomes.

For synthetic applications requiring nucleophilic substitution, polar aprotic solvents like DMF or acetonitrile are the recommended choice for reactions involving this compound. The selection of an alternative reagent should be guided by the specific requirements of the synthesis, such as the desired protecting group properties and tolerance for hazardous materials.

References

A Comparative Guide to the Electrochemical Properties of 3-Methoxybenzyl Bromide and Other Benzyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of 3-Methoxybenzyl bromide against other common benzyl (B1604629) halides, including the unsubstituted benzyl bromide, 4-methoxybenzyl bromide, and 4-nitrobenzyl bromide. The electrochemical behavior of these compounds is critical for understanding their reactivity, particularly in redox-mediated synthetic transformations and for predicting their metabolic pathways. This document summarizes key experimental data, outlines the methodology for electrochemical analysis, and discusses the influence of aromatic ring substituents on the reduction of the benzylic carbon-bromine bond.

Comparative Electrochemical Data

The electrochemical reduction of benzyl halides proceeds via a dissociative electron transfer mechanism, resulting in the cleavage of the carbon-bromine bond to form a benzyl radical and a bromide ion. The ease of this reduction is quantified by the half-wave potential (E½), where a less negative value indicates a more facile reduction.

The following table summarizes the half-wave reduction potentials for this compound and other selected benzyl halides, as determined by polarography at a mercury cathode. These values provide a clear comparison of their relative ease of reduction.

CompoundSubstituentHalf-Wave Potential (E½) vs. SCE (V)
4-Nitrobenzyl bromide4-NO₂ (Electron-withdrawing)-0.58
Benzyl bromideH (Unsubstituted)-1.20
This compound 3-OCH₃ (Electron-donating) -1.22
4-Methoxybenzyl bromide4-OCH₃ (Electron-donating)-1.25

Data sourced from Grimshaw, J.; Ramsey, J. B. J. Chem. Soc. B, 1966 , 60-63.[1]

Discussion of Electrochemical Behavior

The data clearly demonstrates the significant influence of substituents on the benzene (B151609) ring on the electrochemical reduction of the C-Br bond.

  • Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing nitro group in the para position (4-nitrobenzyl bromide) dramatically facilitates the reduction, making its half-wave potential significantly less negative (-0.58 V) compared to the unsubstituted benzyl bromide (-1.20 V). This is due to the stabilization of the resulting radical anion intermediate.

  • Electron-Donating Groups: Conversely, electron-donating methoxy (B1213986) groups make the reduction more difficult, resulting in more negative half-wave potentials. The position of the methoxy group has a subtle but noticeable effect. The 3-methoxy substituent (-1.22 V) has a slightly less pronounced electron-donating effect on the reduction compared to the 4-methoxy substituent (-1.25 V), which is consistent with the principles of electronic effects in aromatic systems. The electron-donating nature of the methoxy group increases the electron density at the benzylic carbon, making the acceptance of an electron less favorable.

The electrochemical reduction of substituted benzyl bromides has been shown to correlate well with Hammett substituent constants, with a positive reaction constant (ρ = +0.31 V), indicating that electron-withdrawing groups favor the reduction.[1]

Experimental Protocol: Cyclic Voltammetry

While the presented data was obtained using polarography, a modern and widely used technique for investigating electrochemical properties is cyclic voltammetry (CV). The following is a representative experimental protocol for the cyclic voltammetric analysis of benzyl halides.

Objective: To determine the reduction potential of substituted benzyl bromides and to investigate the reversibility of the electron transfer process.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag+)

  • Counter Electrode: Platinum wire

  • Solvent: Acetonitrile (B52724) (CH₃CN), anhydrous

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium bromide (TBABr)

  • Analytes: this compound, Benzyl bromide, 4-methoxybenzyl bromide, 4-nitrobenzyl bromide (typically 1-5 mM concentration)

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Analyte Solution: Prepare a stock solution of the benzyl halide analyte in the electrolyte solution.

  • Electrode Polishing: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse with deionized water and then with acetonitrile, and dry thoroughly.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode.

  • Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0.0 V) towards a negative potential sufficient to observe the reduction of the benzyl halide (e.g., -2.0 V), and then reverse the scan back to the initial potential.

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram (current vs. potential).

  • Data Analysis:

    • Determine the cathodic peak potential (Epc) for the reduction of the C-Br bond. For irreversible processes, the peak potential is often reported.

    • If the process is reversible or quasi-reversible, the half-wave potential (E½) can be estimated as the midpoint between the cathodic and anodic peak potentials.

Visualizing the Electrochemical Process and Influencing Factors

The following diagrams illustrate the key concepts discussed in this guide.

G Electrochemical Reduction of Benzyl Bromides cluster_process Reaction Pathway Benzyl_Halide Ar-CH₂-Br Electron_Transfer + e⁻ (from Electrode) Benzyl_Halide->Electron_Transfer Stepwise (if radical anion is stable) Radical_Anion [Ar-CH₂-Br]⁻• Electron_Transfer->Radical_Anion Stepwise (if radical anion is stable) Bond_Cleavage Dissociative Cleavage Electron_Transfer->Bond_Cleavage Concerted (more common) Radical_Anion->Bond_Cleavage Benzyl_Radical Ar-CH₂• Bond_Cleavage->Benzyl_Radical Bromide_Ion Br⁻ Bond_Cleavage->Bromide_Ion

Caption: General pathway for the electrochemical reduction of benzyl bromides.

G Influence of Substituents on Reduction Potential Substituent_Effect Substituent on Aromatic Ring Electron_Donating Electron-Donating Group (e.g., -OCH₃) Substituent_Effect->Electron_Donating Electron_Withdrawing Electron-Withdrawing Group (e.g., -NO₂) Substituent_Effect->Electron_Withdrawing Increased_Electron_Density Increased Electron Density at Benzylic Carbon Electron_Donating->Increased_Electron_Density Decreased_Electron_Density Decreased Electron Density at Benzylic Carbon Electron_Withdrawing->Decreased_Electron_Density Harder_Reduction Harder to Reduce (More Negative E½) Increased_Electron_Density->Harder_Reduction Easier_Reduction Easier to Reduce (Less Negative E½) Decreased_Electron_Density->Easier_Reduction

Caption: Logical flow of substituent effects on the reduction potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methoxybenzyl Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 3-Methoxybenzyl bromide, a commonly used building block in organic synthesis, is classified as a corrosive and hazardous material, necessitating strict disposal protocols. This guide provides essential, step-by-step information for its safe and effective disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][2][3] In the event of skin or eye contact, rinse the affected area immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[1][3][4] Contaminated clothing should be removed and washed before reuse.[1][3]

General Disposal Procedures

The primary and universally recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4][5] The material should be collected in a designated, properly labeled, and securely sealed hazardous waste container.[1][5][6] It is imperative to prevent the chemical from entering drains or the environment.[1][3][5] Waste generators are responsible for correctly characterizing and classifying the waste in accordance with local, regional, and national hazardous waste regulations.[3][7]

Chemical Neutralization: A Pre-Treatment Protocol

For laboratories equipped to handle chemical neutralization, a pre-treatment step can be employed to convert this compound into less hazardous substances before final disposal. This procedure is based on the principle of hydrolysis, similar to the protocol for other benzyl (B1604629) halides.

Objective: To hydrolyze this compound into 3-methoxybenzyl alcohol and a corresponding salt, which are less hazardous.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) (or a suitable solvent to dissolve the waste)

  • Water

  • Stir plate and stir bar

  • Appropriately sized reaction vessel (e.g., beaker or round-bottom flask)

  • pH paper or pH meter

  • Hydrochloric acid (HCl) for neutralization

Experimental Protocol:

  • Preparation of the Hydrolysis Solution: In a chemical fume hood, carefully prepare a 1 M to 2 M solution of sodium hydroxide in a 1:1 mixture of water and ethanol. The ethanol aids in dissolving the this compound.

  • Reaction Setup: Place the this compound waste into the reaction vessel. Add the prepared sodium hydroxide solution to the waste.

  • Hydrolysis Reaction: Stir the mixture at room temperature. Gentle heating can be applied to expedite the reaction, but this should be done with caution. Monitor the reaction's progress.

  • Confirmation of Completion: Once the reaction is complete, the resulting solution will be basic.

  • Neutralization of the Final Solution: Slowly add a suitable acid, such as hydrochloric acid, to the solution while stirring until the pH is between 6 and 8.[8] This neutralization step can generate heat and should be performed carefully.

  • Final Disposal: The neutralized solution, now containing 3-methoxybenzyl alcohol, sodium bromide, and salts, can be collected and disposed of as aqueous chemical waste through your institution's hazardous waste management program.[8]

Disclaimer: This proposed chemical neutralization protocol is for informational purposes and should be carried out by trained professionals in a controlled laboratory setting. Always consult your institution's safety officer and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Key Data for this compound

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C8H9BrO
Molecular Weight 201.06 g/mol [9]
Boiling Point 152 °C[10]
Density 1.436 g/mL at 25 °C[10]
Refractive Index n20/D 1.575[10]
Flash Point 113 °C (235.4 °F) - closed cup
GHS Hazard Statements H314: Causes severe skin burns and eye damage[9]
Storage Class 8A - Combustible corrosive hazardous materials

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound, from initial handling to final disposal.

DisposalWorkflow start Start: 3-Methoxybenzyl Bromide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Pre-treatment (Neutralization)? fume_hood->decision neutralization Chemical Neutralization (Hydrolysis with NaOH) decision->neutralization Yes collect_waste Collect in Designated Hazardous Waste Container decision->collect_waste No neutralize_solution Neutralize Final Solution (pH 6-8) neutralization->neutralize_solution neutralize_solution->collect_waste Collect Neutralized Waste licensed_disposal Dispose via Licensed Waste Disposal Service collect_waste->licensed_disposal end End: Safe and Compliant Disposal licensed_disposal->end

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Personal protective equipment for handling 3-Methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Methoxybenzyl bromide (CAS No. 874-98-6). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This compound is a corrosive chemical that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2][3]

Immediate Safety and Personal Protective Equipment (PPE)

Due to its hazardous nature, a comprehensive personal protective equipment strategy is mandatory when handling this compound.

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][4]Protects against splashes of the corrosive liquid and irritating vapors that can cause severe eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). It is crucial to consult the glove manufacturer's specific chemical resistance data. A lab coat and an apron or coveralls made of appropriate chemical-resistant material.[1][4] Double gloving is recommended.[4]Prevents skin contact, which can lead to severe burns and irritation.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in case of a spill.[4][5]Protects the respiratory tract from irritating and potentially harmful vapors.[1][4]

Quantitative Data Summary

PropertyValue
Molecular Formula C8H9BrO[2]
Molecular Weight 201.06 g/mol [3][5]
Appearance Liquid[5][6]
Boiling Point 152 °C (lit.)[5][6]
Density 1.436 g/mL at 25 °C (lit.)[5][6]
Flash Point 113 °C (235.4 °F) - closed cup[5][6]
Refractive Index n20/D 1.575 (lit.)[5][6]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely managing this compound within a laboratory setting.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[4]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][7] The storage area should be designated for corrosive materials and be securely locked.[1][7][8]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.[4]

2. Handling and Experimental Use:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[7] Eyewash stations and safety showers must be readily accessible.[7]

  • Personal Protective Equipment: Full PPE, as detailed in the table above, must be worn at all times.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[7][8] Wash hands thoroughly after handling.[1][7]

3. Spill Management:

  • Spill Kit: A spill kit for corrosive materials should be readily available. This should include absorbent materials (e.g., sand, vermiculite), and appropriate waste disposal bags.[7][9]

  • Procedure: In case of a spill, evacuate the area. Wearing full PPE, contain the spill with absorbent material.[9] Collect the absorbed material into a designated, labeled hazardous waste container.[7][8]

4. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[4]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[7] Do not dispose of it down the drain.[8]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2][7] Seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing.[1][8] Rinse the skin with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[1][7]
Eye Contact Rinse cautiously with water for several minutes.[1][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][8] Seek immediate medical attention.[1][7]
Ingestion Rinse mouth with water.[1][8] Do NOT induce vomiting.[1][7][8] Seek immediate medical attention.[1][7]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE handling Handling & Use - Dispense in fume hood - Keep container closed - Perform experiment prep->handling Proceed with caution cleanup Post-Experiment Cleanup - Decontaminate work area - Clean glassware handling->cleanup Experiment complete spill Spill Response - Evacuate area - Alert others - Use spill kit handling->spill If spill occurs exposure Exposure Event - Use safety shower/eyewash - Remove contaminated clothing - Seek medical attention handling->exposure If exposure occurs disposal Waste Disposal - Segregate hazardous waste - Label waste container - Store for pickup cleanup->disposal spill->disposal After cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.